MC-Gly-Gly-Phe
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O7/c28-18(9-5-2-6-12-27-21(31)10-11-22(27)32)24-14-19(29)25-15-20(30)26-17(23(33)34)13-16-7-3-1-4-8-16/h1,3-4,7-8,10-11,17H,2,5-6,9,12-15H2,(H,24,28)(H,25,29)(H,26,30)(H,33,34)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVPAFLSJIPUCL-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130594 | |
| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1599440-15-9 | |
| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1599440-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901130594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The MC-Gly-Gly-Phe Linker: A Deep Dive into the Mechanism of Action for Targeted Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of chemotherapy agents.[1][2] The linker, a chemical bridge connecting these two components, is a pivotal determinant of an ADC's success, governing its stability in circulation, pharmacokinetic profile, and the efficiency of payload release at the tumor site.[1][2] Among the various linker strategies, protease-cleavable linkers have become a cornerstone of ADC design. This guide provides a comprehensive technical overview of the maleimidocaproyl-glycyl-glycyl-phenylalanine (MC-Gly-Gly-Phe) linker, a widely utilized protease-cleavable system, detailing its mechanism of action, the rationale behind its design, and the experimental methods used for its validation.
Deconstructing the this compound Linker: A Trifecta of Functionality
The this compound linker is a modular system, with each component engineered for a specific function:
-
Maleimidocaproyl (MC) Group: This component serves as the conjugation point to the antibody. The maleimide moiety reacts efficiently and selectively with thiol (-SH) groups, typically from reduced cysteine residues on the monoclonal antibody, forming a stable thioether bond.[3][4] The caproyl (six-carbon) chain acts as a spacer, providing steric separation between the antibody and the peptide sequence to ensure accessibility for enzymatic cleavage.[3][5]
-
Gly-Gly-Phe Peptide Sequence: This tripeptide is the lynchpin of the targeted release mechanism. It is designed as a specific substrate for lysosomal proteases, most notably Cathepsin B, an enzyme that is frequently overexpressed and highly active within the acidic environment of tumor cell lysosomes.[] The choice of this specific sequence is critical for ensuring that the linker remains stable in systemic circulation while being efficiently cleaved within the target cell.[7]
-
Self-Immolative Spacer (e.g., PABC): While not part of the "this compound" name itself, this linker is almost invariably used in conjunction with a self-immolative spacer, such as p-aminobenzyloxycarbonyl (PABC).[3][8][9] Following the enzymatic cleavage of the peptide, the PABC spacer undergoes a rapid, spontaneous 1,6-elimination cascade.[8][10] This "self-immolation" is crucial as it ensures the traceless release of the cytotoxic payload in its native, unmodified, and fully active form.[8][11]
Visualizing the ADC Architecture
The following diagram illustrates the typical structure of an ADC employing the this compound linker system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 11. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
The Architectonics of Targeted Drug Delivery: An In-Depth Technical Guide to the MC-Gly-Gly-Phe Linker
For researchers, scientists, and drug development professionals at the vanguard of targeted therapeutics, the sophisticated design of linker technology is a cornerstone of success. Among the arsenal of molecular bridges, the MC-Gly-Gly-Phe linker has emerged as a critical component in the architecture of Antibody-Drug Conjugates (ADCs), offering a masterful balance of stability in circulation and controlled, targeted release of potent payloads. This guide provides an in-depth exploration of the design, function, and application of this pivotal linker, grounded in scientific integrity and field-proven insights.
Deconstructing the Molecular Blueprint: The Rationale Behind this compound Design
The efficacy of an ADC is intrinsically tied to the integrity of its linker. The linker must be sufficiently stable to prevent premature drug release in systemic circulation, which could lead to off-target toxicity, yet be labile enough to efficiently liberate the cytotoxic payload within the target cancer cell.[][2] The this compound linker is a cleavable system meticulously designed to meet these opposing demands. Its architecture can be dissected into three key functional units, each with a specific role in the overall mechanism of action.
-
The Maleimidocaproyl (MC) Group: A Stable Anchor to the Antibody The maleimidocaproyl (MC) group serves as the covalent attachment point to the monoclonal antibody.[] This is typically achieved through a Michael addition reaction with the thiol group of a cysteine residue on the antibody, forming a stable thioether bond.[4][5] The caproyl spacer provides steric separation between the antibody and the rest of the linker-drug conjugate, which can be crucial for maintaining the antibody's binding affinity and preventing aggregation.[6]
-
The Gly-Gly Dipeptide Spacer: A Soluble and Flexible Bridge The diglycine (Gly-Gly) component acts as a flexible and hydrophilic spacer.[7] The use of glycine, the smallest amino acid, imparts significant conformational flexibility to the linker, which can facilitate access of proteolytic enzymes to the cleavage site.[8] Furthermore, the hydrophilic nature of the peptide backbone can help to mitigate the aggregation potential of hydrophobic drug payloads, a common challenge in ADC development.[7]
-
The Phenylalanine (Phe) Residue: The Key to Enzymatic Recognition The phenylalanine (Phe) residue is the critical element for enzymatic recognition and subsequent cleavage. It is specifically recognized by lysosomal proteases, most notably Cathepsin B, which are often upregulated in the tumor microenvironment and within cancer cells.[9][10][11] The cleavage of the peptide bond C-terminal to the phenylalanine residue initiates the drug release cascade.[9][11]
Diagram 1: Molecular architecture of the this compound linker.
Mechanism of Action: A Precisely Timed Cascade of Drug Release
The therapeutic efficacy of an ADC armed with an this compound linker hinges on a well-orchestrated sequence of events that begins with receptor-mediated endocytosis and culminates in the intracellular release of the cytotoxic payload.
-
Binding and Internalization: The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC into the cell within an endosome.
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The interior of the lysosome is characterized by a low pH (around 4.5-5.0) and a high concentration of various hydrolytic enzymes, including proteases.[12]
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the peptide bond on the C-terminal side of the phenylalanine residue in the linker.[9][11] This enzymatic cleavage is the rate-limiting step in the drug release process.
-
Payload Liberation: The cleavage of the peptide bond liberates the cytotoxic drug, which can then exert its pharmacological effect, typically by interfering with critical cellular processes such as DNA replication or microtubule dynamics, ultimately leading to apoptosis of the cancer cell.
Diagram 2: Mechanism of drug release from an ADC with an this compound linker.
Synthesis and Characterization: A Guide to Best Practices
The synthesis of a high-quality ADC is a multi-step process that demands precision and rigorous quality control. The following provides a generalized workflow and key analytical considerations for the synthesis and characterization of an ADC utilizing the this compound linker.
Synthesis Workflow
A typical synthesis involves the separate preparation of the antibody, the linker-payload, and their subsequent conjugation.
Step 1: Antibody Preparation
-
If necessary, the antibody's interchain disulfide bonds are partially or fully reduced to generate free thiol groups for conjugation. This is commonly achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[13]
Step 2: Synthesis of the this compound-Payload Moiety
-
The this compound linker is synthesized using standard solid-phase or solution-phase peptide synthesis methodologies.
-
The cytotoxic drug is then covalently attached to the C-terminus of the peptide linker.
Step 3: Conjugation
-
The maleimide group of the this compound-payload is reacted with the free thiol groups of the reduced antibody via a Michael addition reaction to form a stable thioether linkage.[5]
Step 4: Purification and Formulation
-
The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and other impurities. Common purification techniques include size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC).
-
The purified ADC is then formulated in a suitable buffer for stability and administration.
Critical Analytical Characterization
Thorough analytical characterization is imperative to ensure the quality, consistency, and efficacy of the ADC.
| Analytical Parameter | Method(s) | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody, a critical parameter influencing efficacy and toxicity.[14][15] |
| Conjugation Site Analysis | Peptide Mapping with LC-MS/MS | To identify the specific cysteine residues on the antibody that have been conjugated to the linker-drug. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | To assess the presence of aggregates and other impurities that can affect the ADC's stability and immunogenicity.[14] |
| In Vitro Stability | Incubation in plasma followed by LC-MS or ELISA | To evaluate the stability of the linker and the extent of premature drug release in a biologically relevant matrix.[16][17] |
| In Vitro Cleavage | Incubation with purified Cathepsin B or in lysosomal extracts followed by HPLC or LC-MS | To confirm the enzymatic cleavage of the linker and quantify the rate of drug release.[11] |
Applications and Significance in Drug Development
The this compound linker and its close analogs, such as the GGFG linker, have been instrumental in the development of several successful and promising ADCs.[9][18] The design principles of this linker class have been validated in numerous preclinical and clinical studies, demonstrating their potential to create highly effective and well-tolerated cancer therapies.
A prominent example of a clinically successful ADC utilizing a similar tetrapeptide linker is Trastuzumab deruxtecan (Enhertu®), which employs a GGFG linker.[] This ADC has shown remarkable efficacy in treating HER2-positive cancers. The success of such ADCs underscores the power of the peptide-based linker strategy for achieving targeted drug delivery.
Conclusion: A Versatile Tool in the Targeted Therapy Toolbox
The this compound linker represents a sophisticated and highly effective solution for the targeted delivery of cytotoxic agents in the form of ADCs. Its modular design, which ensures stability in circulation and specific enzymatic cleavage within the target cell, provides a robust platform for the development of next-generation cancer therapeutics. A thorough understanding of its design, mechanism of action, and the critical aspects of its synthesis and characterization is paramount for any researcher or drug development professional seeking to harness the full potential of this powerful technology. As our understanding of tumor biology and protein engineering continues to evolve, we can anticipate further refinements and innovations in linker design, building upon the solid foundation laid by pioneering technologies like the this compound linker.
References
- Recent Advances in Peptide Linkers for Antibody-Drug Conjugates.
- ADC Linker (PEG Linker, Peptide Linker, Maleimide Linker). BOC Sciences.
- Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC - PubMed Central.
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug
- Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Bio-Synthesis.
- Peptide Linkers in Antibody-Drug Conjug
- Fusion Protein Linkers: Property, Design and Functionality. PMC - PubMed Central.
- Linkers for ADCs. NJ Bio, Inc.
- This compound. TargetMol.
- Linker Technologies in ADCs - How They Impact Efficacy & Stability. YouTube.
- This compound | ADC Linker. MedchemExpress.com.
- Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjug
- Methods to Design and Synthesize Antibody-Drug Conjug
- Current ADC Linker Chemistry. PMC - NIH.
- Comparative study of cathepsin B-cleavable linkers for the optimal design of cathepsin B-specific doxorubicin prodrug nanoparticles for targeted cancer therapy. PubMed.
- An In-depth Technical Guide to the Mechanism of Action of the this compound-Gly-PAB-OH Linker in Antibody-Drug Conjug
- Analytical methods for physicochemical characterization of antibody drug conjug
- Cathepsin B Cleavable Linker (Peptide Linker) | ADC Services. BOC Sciences.
- Analytical Techniques for Antibody-Drug Conjug
- Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjug
- Key assays and analytical techniques for the development of antibody drug conjug
- A preliminary study for the development of cleavable linkers using activatable fluorescent probes targeting leucine aminopeptidase. RSC Publishing.
- Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies | Molecular Pharmaceutics.
- Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range | Biochemistry.
- The Chemistry Behind ADCs. PMC - PubMed Central.
- This compound-Gly, ADC linker, 2413428-36-9. BroadPharm.
- An In-depth Technical Guide to the Enzymatic Cleavage of Phe-Lys Peptide Linkers in Drug Development. Benchchem.
- Glycoside-containing peptide linkers for antibody-drug conjugates.
- Analytical Methods for the Detection and Quantification of ADCs in Biological M
- Mc-MMAE (Maleimidocaproyl-monomethylauristatin E)
- Stability of the Cys-linker-MMAE-based ADC in 50% plasma at 37 °C. The...
- General synthetic route for the linker-MMAE conjugate (compound 6)....
- Master ADC Linker Design: Strategies & Optimiz
- (PDF) Cathepsin Substrates as Cleavable Peptide Linkers in Bioconjugates, Selected from a Fluorescence Quench Combinatorial Library.
- Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjug
- Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. NIH.
- ADC Plasma Stability Analysis Service.
- One-step synthesis of site-specific antibody–drug conjugates by reprograming IgG glycoengineering with LacNAc-based substr
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An In-Depth Technical Guide to the Properties and Applications of MC-Gly-Gly-Phe Tripeptide Linker
This guide provides a comprehensive technical overview of the Maleimidocaproyl-Glycyl-Glycyl-Phenylalanine (MC-Gly-Gly-Phe) tripeptide, a critical component in the development of advanced biotherapeutics, particularly Antibody-Drug Conjugates (ADCs). Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, mechanism of action, and practical applications of this specialized linker, offering field-proven insights and detailed experimental protocols.
Introduction: The Pivotal Role of Cleavable Linkers in Targeted Therapy
The efficacy of an Antibody-Drug Conjugate (ADC) is fundamentally dependent on the synergistic interplay of its three components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a linker that connects them. The linker is not merely a passive connector; it is a dynamic element that dictates the stability, pharmacokinetics, and ultimate therapeutic index of the ADC.[] Among the various linker technologies, enzymatically cleavable linkers have garnered significant attention for their ability to remain stable in systemic circulation and selectively release the payload within the target tumor microenvironment.[]
The this compound tripeptide is a prominent example of a protease-cleavable linker. Its design leverages the overexpression of certain proteases, such as Cathepsin B, within the lysosomal compartments of cancer cells to trigger the release of the cytotoxic agent. This targeted release mechanism is crucial for maximizing the therapeutic window, enhancing anti-tumor efficacy while minimizing off-target toxicities.[2] This guide will provide a detailed exploration of the properties and applications of the this compound linker, offering a robust knowledge base for its successful implementation in research and drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the this compound linker is essential for its effective handling, formulation, and integration into ADC constructs.
| Property | Value | Source |
| Molecular Formula | C23H28N4O7 | [3][4] |
| Molecular Weight | 472.49 g/mol | [3][4] |
| Appearance | White to off-white solid | [5] |
| Solubility | Highly soluble in Dimethyl Sulfoxide (DMSO) | [4][5] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [4] |
Note on Solubility: The this compound tripeptide exhibits high solubility in organic solvents like DMSO.[4][5] For biological applications, it is common practice to prepare a concentrated stock solution in anhydrous DMSO, which can then be diluted into aqueous buffers for conjugation reactions. It is crucial to use freshly opened, high-purity DMSO, as its hygroscopic nature can impact the solubility and stability of the compound.[5]
Synthesis and Characterization of this compound
The synthesis of the this compound tripeptide is typically achieved through a stepwise solid-phase peptide synthesis (SPPS) approach, followed by the conjugation of the maleimidocaproyl (MC) group.
Solid-Phase Peptide Synthesis (SPPS) of Gly-Gly-Phe
The following is a representative protocol for the synthesis of the Gly-Gly-Phe tripeptide backbone on a solid support, based on standard Fmoc/tBu chemistry.[6][7][8][9][10]
Experimental Protocol: Solid-Phase Synthesis of Gly-Gly-Phe
-
Resin Preparation: Start with a suitable solid support, such as a 2-chlorotrityl chloride resin. Swell the resin in a non-polar solvent like dichloromethane (DCM) for 30-60 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling (Phenylalanine):
-
Dissolve Fmoc-L-Phe-OH (3 equivalents relative to resin capacity) and diisopropylethylamine (DIPEA) (7.5 equivalents) in dry DCM.
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Cap any unreacted sites on the resin by treating with a solution of DCM/MeOH/DIPEA (80:15:5) for 15-30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the phenylalanine residue.
-
Wash the resin extensively with DMF to remove piperidine and byproducts.
-
-
Second Amino Acid Coupling (Glycine):
-
Activate Fmoc-Gly-OH (3 equivalents) with a coupling agent such as HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the activated glycine solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for the final glycine residue.
-
Cleavage from Resin:
-
After the final coupling and deprotection, wash the resin with DCM and dry it under vacuum.
-
Cleave the tripeptide from the resin using a cleavage cocktail, such as trifluoroacetic acid (TFA)/H2O/triisopropylsilane (TIS) (95:2.5:2.5), for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.
-
Dry the purified Gly-Gly-Phe tripeptide under vacuum.
-
Conjugation of the Maleimidocaproyl (MC) Group
The maleimide functional group is introduced to the N-terminus of the purified tripeptide in solution phase.
Experimental Protocol: MC Group Conjugation
-
Dissolve the purified Gly-Gly-Phe tripeptide in a suitable solvent such as DMF.
-
Add 6-maleimidohexanoic acid N-hydroxysuccinimide ester (MC-NHS) (1.1 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, purify the this compound product by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the presence of all expected protons.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Mechanism of Action in Antibody-Drug Conjugates
The this compound linker is designed for selective cleavage within the lysosomal compartment of target cancer cells. This process is initiated by the enzymatic activity of proteases, primarily Cathepsin B, which is often upregulated in various tumor types.
The cleavage and drug release mechanism can be summarized in the following steps:
-
ADC Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an organelle with a low pH environment and a high concentration of degradative enzymes.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the glycine and phenylalanine residues of the linker.
-
Self-Immolation (if a PABC spacer is present): If the linker is attached to a p-aminobenzyl carbamate (PABC) self-immolative spacer, the cleavage of the peptide bond initiates a cascade of electronic rearrangements within the PABC moiety. This results in the release of the unmodified cytotoxic drug.
-
Drug-Target Interaction: The released cytotoxic payload can then bind to its intracellular target (e.g., tubulin or DNA), leading to cell cycle arrest and apoptosis.
Caption: Workflow of ADC internalization and payload release.
Application in Antibody-Drug Conjugate Development
The this compound linker is a versatile tool for the development of ADCs. The following section provides a detailed workflow for the synthesis of an ADC using this linker.
Synthesis of a Cysteine-Linked ADC
This protocol describes the conjugation of a drug-linker construct, such as this compound-MMAE, to a monoclonal antibody via its cysteine residues.
Experimental Workflow: ADC Synthesis
Caption: A streamlined workflow for the synthesis of an Antibody-Drug Conjugate.
Detailed Experimental Protocol: ADC Conjugation
-
Antibody Reduction:
-
Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution to reduce the interchain disulfide bonds and expose the reactive thiol groups.[11] The molar ratio of TCEP to antibody needs to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
If a small molecule reducing agent like DTT is used, it must be removed prior to conjugation, for example, by using a desalting column.
-
-
Conjugation Reaction:
-
Cool the reduced antibody solution to 4°C.
-
Prepare a stock solution of the this compound-Payload (e.g., MMAE) in DMSO.
-
Add the drug-linker stock solution to the reduced antibody solution. A typical starting point is a 5-10 fold molar excess of the linker-payload over the antibody.
-
The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid antibody denaturation.
-
Allow the conjugation reaction to proceed at 4°C for 1-4 hours or at room temperature for 1 hour.
-
-
Quenching:
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other impurities using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using methods like HIC-HPLC, UV-Vis spectroscopy, or mass spectrometry.
-
Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using SEC-HPLC.
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC in a cell-based assay using a relevant cancer cell line.
-
In Vitro and In Vivo Performance
The performance of an ADC is critically dependent on the stability of the linker in circulation and its efficient cleavage at the target site.
Linker Stability
The maleimide group of the MC linker forms a covalent bond with the thiol groups of cysteine residues on the antibody. While generally stable, this linkage can be susceptible to a retro-Michael reaction, leading to premature drug release. However, the Gly-Gly-Phe peptide sequence has been shown to contribute to the overall stability of ADCs. For instance, ADCs utilizing the similar Gly-Gly-Phe-Gly linker, such as trastuzumab deruxtecan, have demonstrated good plasma stability.[12]
In Vivo Efficacy and Toxicity
The in vivo performance of ADCs with Gly-Gly-Phe-based linkers has been extensively studied. These ADCs have shown significant anti-tumor efficacy in various preclinical models.[2] The targeted delivery of the cytotoxic payload to the tumor site, coupled with the controlled release mechanism, contributes to a favorable therapeutic index. However, as with all ADCs, potential toxicities need to be carefully evaluated. The toxicity profile is influenced by the payload, the target antigen, and the properties of the linker itself.[2]
Conclusion
The this compound tripeptide is a well-established and effective cleavable linker for the development of Antibody-Drug Conjugates. Its key attributes, including its defined chemical structure, susceptibility to enzymatic cleavage by tumor-associated proteases, and proven utility in preclinical and clinical settings, make it a valuable tool for researchers and drug developers. A thorough understanding of its physicochemical properties, synthesis, and mechanism of action, as outlined in this guide, is paramount for the successful design and implementation of next-generation targeted cancer therapies.
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- AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC.
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the MC-Gly-Gly-Phe Linker in Antibody-Drug Conjugates
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting these two moieties is a critical determinant of an ADC's success, dictating its stability, safety, and therapeutic efficacy.[1][2] This guide provides a detailed technical exploration of the maleimidocaproyl-glycyl-glycyl-phenylalanine (this compound) linker, a protease-cleavable system integral to the design of advanced ADCs. We will dissect its chemical components, elucidate its mechanism of action from systemic circulation to lysosomal payload release, present methodologies for its characterization, and discuss the causal science behind its design.
The Central Imperative of the ADC Linker: A Balancing Act
The fundamental challenge in ADC design is to create a conjugate that remains inert and stable in systemic circulation to prevent premature release of its toxic payload, yet efficiently liberates the active drug upon reaching the target cancer cell.[2][3] This dual requirement has driven the evolution of linker chemistry, leading to two primary classes: non-cleavable and cleavable linkers.[2][4]
-
Non-cleavable linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload, which remains attached to the linker and a single amino acid residue.[4][5]
-
Cleavable linkers , the focus of this guide, are engineered to break under specific physiological conditions prevalent in the tumor microenvironment or within the cancer cell, such as low pH, a reducing environment, or the presence of specific enzymes.[4][6]
Protease-cleavable linkers are a highly successful subset of cleavable linkers, designed to be substrates for enzymes like cathepsins, which are often overexpressed in the lysosomes of tumor cells.[7][8][9] This enzymatic targeting provides an additional layer of specificity, ensuring payload release is preferentially triggered inside the target cell. The this compound linker is a prime example of this sophisticated strategy.
Deconstructing the this compound Linker Architecture
The this compound linker is not a monolithic entity but a modular system where each component serves a distinct and critical function. For optimal function, it is typically employed with a self-immolative spacer, most commonly p-aminobenzyl carbamate (PABC).
MC (Maleimidocaproyl): The Antibody Conjugation Anchor
The maleimidocaproyl (MC) group facilitates the covalent attachment of the linker-payload to the monoclonal antibody.
-
Mechanism: It reacts with sulfhydryl (thiol) groups on cysteine residues of the antibody via a Michael addition reaction, forming a stable thioether bond.[] These cysteine residues are typically made available by the selective reduction of interchain disulfide bonds on the antibody.
-
Stability Considerations: While generally stable, the resulting thiosuccinimide ring can be susceptible to a reverse Michael reaction, particularly in the presence of other thiols like albumin in the plasma.[][11] This can lead to premature drug release and payload migration. However, the succinimide ring can undergo hydrolysis to form a stable ring-opened structure that is no longer susceptible to this reversal, significantly enhancing the ADC's in vivo stability.[11][12] The rate of this stabilizing hydrolysis is a key parameter in linker design.
Gly-Gly-Phe: The Protease-Sensitive Trigger
The tripeptide sequence Glycyl-Glycyl-Phenylalanine is the core of the linker's cleavage mechanism.
-
Enzymatic Specificity: This sequence is designed as a substrate for lysosomal cysteine proteases, most notably Cathepsin B, which is frequently upregulated in various cancer cells.[7][] Cathepsin B preferentially cleaves peptide bonds C-terminal to hydrophobic amino acids, making the Phenylalanine residue the key recognition and cleavage site.
-
Rationale for GGF Sequence: The choice of this specific sequence balances stability in circulation with efficient lysosomal cleavage. While other sequences like Valine-Citrulline (Val-Cit) are also widely used and cleaved by Cathepsin B, the Gly-Gly-Phe sequence offers a distinct kinetic profile and stability.[4][14][15] The tetrapeptide Gly-Gly-Phe-Gly has also been successfully used in approved ADCs, offering enhanced plasma stability compared to some dipeptide linkers.[]
PABC: The Self-Immolative Spacer
Directly attaching a bulky payload to the phenylalanine residue can sterically hinder the enzyme's ability to access and cleave the peptide bond.[17] The p-aminobenzyl carbamate (PABC) spacer is the elegant solution to this problem.
-
Mechanism of Action: The PABC spacer acts as a "triggerable" scaffold. It is positioned between the cleavable peptide (Phe) and the payload. Upon enzymatic cleavage of the Phe-PABC amide bond, the resulting p-aminobenzyl alcohol is electronically unstable and undergoes a spontaneous, rapid 1,6-elimination reaction.[6][18]
-
Traceless Release: This self-immolative cascade results in the release of the payload in its original, unmodified, and fully active form, along with carbon dioxide and azaquinone methide as byproducts.[6] This "traceless" release is critical for predictable pharmacology and is a cornerstone of modern cleavable linker technology.[18]
Integrated Mechanism of Action: From Vein to Target
The function of an ADC equipped with an this compound-PABC linker is a highly orchestrated, multi-step process.
Caption: Workflow of ADC action from circulation to apoptosis.
Visualizing the Payload Release Mechanism
The cleavage and self-immolation steps are the chemical core of the linker's function.
Caption: Chemical cascade of payload release post-enzymatic cleavage.
Experimental Characterization: A Self-Validating Framework
Evaluating an ADC with an this compound linker requires a series of assays to validate its stability and functional release mechanism.
Plasma Stability Assay
Objective: To confirm the stability of the ADC in circulation and quantify premature payload release.[8]
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in human plasma at 37°C.[8][19]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[8]
-
Analysis: Analyze the samples using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS to measure the percentage of intact ADC and quantify any released payload over time.
-
Endpoint: Determine the plasma half-life of the intact ADC.
Lysosomal Protease Cleavage Assay
Objective: To verify that the linker is efficiently cleaved by the target enzyme, Cathepsin B.
Methodology:
-
Reaction Setup: Incubate the ADC or a model linker-payload substrate with purified human Cathepsin B in an appropriate assay buffer (typically acidic, pH ~5.0-5.5, to mimic the lysosome).
-
Time-Course Analysis: Take samples at multiple time points and quench the enzymatic reaction.
-
Quantification: Analyze the samples by Reverse-Phase HPLC (RP-HPLC) or LC-MS to measure the disappearance of the parent ADC and the appearance of the cleaved products.
-
Endpoint: Determine the kinetics of cleavage (e.g., initial rate, half-life).
In Vitro Cytotoxicity Assay
Objective: To measure the biological potency of the ADC on target cells.
Methodology:
-
Cell Culture: Plate antigen-positive target cancer cells and antigen-negative control cells.
-
Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubation: Incubate the cells for a period sufficient to allow for internalization, payload release, and cell death (typically 72-96 hours).
-
Viability Assessment: Measure cell viability using a standard method (e.g., CellTiter-Glo®, MTS assay).
-
Endpoint: Calculate the IC50 (the concentration of the drug that causes 50% inhibition of cell growth) for each condition. A potent and specific ADC will have a low IC50 value on antigen-positive cells and a much higher IC50 on antigen-negative cells.[8]
Quantitative Data Summary
The following table presents representative data that might be obtained from such characterization studies. Actual values are highly dependent on the specific antibody, payload, and experimental conditions.
| Parameter | Representative Value | Significance |
| Plasma Half-Life (Intact ADC) | >150 hours | Demonstrates high stability in circulation, minimizing off-target toxicity.[8] |
| Cathepsin B Cleavage Half-Life | < 1 hour | Shows rapid and efficient payload release in the target lysosomal environment. |
| IC50 (Antigen-Positive Cells) | 0.1 - 10 nM | Indicates high, target-dependent potency of the ADC. |
| IC50 (Antigen-Negative Cells) | > 1000 nM | Confirms the specificity of the ADC and minimal off-target killing. |
Conclusion
The this compound linker, in conjunction with a self-immolative PABC spacer, represents a highly sophisticated and effective system for targeted drug delivery in the field of antibody-drug conjugates. Its design masterfully balances the critical need for high plasma stability with the requirement for efficient, specific payload release within the lysosomal compartment of cancer cells. The modular nature of the maleimide anchor, the protease-sensitive peptide trigger, and the self-immolative spacer allows for fine-tuning and adaptation for various antibodies and payloads. A thorough experimental evaluation of its stability, cleavage kinetics, and in vitro potency is a self-validating process that is paramount for the successful development of ADCs that are both safe and effective. As ADC technology continues to advance, the principles embodied by the this compound linker will remain a cornerstone of rational drug design.
References
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- Protease-Cleavable Linkers Modulate the Anticancer Activity of Noninternalizing Antibody-Drug Conjug
- An In-depth Technical Guide to the Mechanism of Action of the this compound-Gly-PAB-OH Linker in Antibody-Drug Conjug
- Protease-Cleavable Linkers Modulate the Anticancer Activity of Noninternalizing Antibody–Drug Conjugates.
- Application Notes and Protocols for Lysosomal Trafficking and Payload Release of Val-Cit ADCs. Benchchem. (URL: )
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- Technical Support Center: Maleimide-Thiol Linkage Stability in ADCs. Benchchem. (URL: )
- Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. PubMed. (2015-12-28). (URL: )
- Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjug
- Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates.
- Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjug
- The Pivotal Role of the p-Aminobenzyl Carbamate (PABC) Spacer in Antibody-Drug Conjugate (ADC) Linker Technology: An In-depth Te. Benchchem. (URL: )
- Improved Lysosomal Trafficking Can Modulate the Potency of Antibody Drug Conjugates.
- Intracellular trafficking of new anticancer therapeutics: antibody–drug conjug
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An In-Depth Technical Guide to the MC-Gly-Gly-Phe Cleavable Linker in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the intricate design of antibody-drug conjugates (ADCs) represents a frontier in targeted cancer therapy. The success of these complex biotherapeutics hinges on the synergistic function of their three core components: a highly specific monoclonal antibody, a potent cytotoxic payload, and, critically, the linker that connects them. This guide provides a deep dive into the technical nuances of a clinically significant class of enzymatically cleavable linkers: the MC-Gly-Gly-Phe linker. We will explore its rational design, mechanism of action, synthesis, and the critical assays required for the comprehensive characterization of ADCs employing this technology.
The Rationale and Architecture of the this compound Linker
The this compound linker is a sophisticated molecular bridge engineered to remain stable in systemic circulation and to selectively release its cytotoxic payload within the target tumor cell.[] Its design is a testament to the fusion of organic chemistry, biochemistry, and pharmacology, with each component serving a distinct and vital purpose.
-
Maleimidocaproyl (MC) Spacer: This component provides a robust and stable covalent attachment to the monoclonal antibody. The maleimide group reacts specifically with thiol (-SH) groups, which are typically generated by the reduction of interchain disulfide bonds in the antibody's hinge region.[2][] The caproyl (a six-carbon chain) portion of the spacer adds distance and flexibility, which can help to overcome potential steric hindrance and ensure that both the antibody and the payload can function optimally.[4]
-
Gly-Gly-Phe (GGF) Peptide Sequence: This tripeptide sequence is the lynchpin of the linker's controlled-release mechanism. It is designed as a substrate for lysosomal proteases, particularly Cathepsin B and Cathepsin L, which are often overexpressed in the tumor microenvironment and are highly active in the acidic milieu of the lysosome.[][5] The GGF sequence offers a balance of stability in the bloodstream and susceptibility to enzymatic cleavage once the ADC is internalized by the target cancer cell.[6]
-
Self-Immolative Spacer (e.g., PABC): While not explicitly part of the "GGF" nomenclature, a self-immolative spacer like p-aminobenzyl carbamate (PABC) is frequently incorporated between the peptide sequence and the payload.[] Upon enzymatic cleavage of the peptide bond C-terminal to the phenylalanine residue, the PABC moiety undergoes a rapid, spontaneous 1,6-elimination reaction. This "self-immolation" is crucial as it ensures the release of the payload in its native, unmodified, and fully active form.[8]
The following diagram illustrates the fundamental structure of the this compound linker integrated into an ADC.
Caption: Structure of an ADC with the this compound linker.
Mechanism of Action: From Systemic Circulation to Intracellular Payload Release
The therapeutic efficacy of an ADC is critically dependent on the linker's ability to remain intact in the bloodstream, preventing premature release of the highly potent payload that could lead to systemic toxicity.[] Upon reaching the target tumor, the ADC's journey culminates in the precise release of the cytotoxic agent within the cancer cell.
The intracellular trafficking and payload release pathway for an ADC with an this compound linker is a multi-step process:
-
Target Binding and Internalization: The monoclonal antibody component of the ADC binds to a specific tumor-associated antigen on the surface of the cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[5]
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The interior of the lysosome is characterized by a low pH (around 4.5-5.0) and a high concentration of various hydrolytic enzymes, including cathepsin proteases.[5][]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B and/or Cathepsin L recognize and cleave the Gly-Gly-Phe peptide sequence, typically at the C-terminal side of the phenylalanine residue.[5]
-
Self-Immolation and Payload Release: The cleavage of the peptide triggers the spontaneous decomposition of the self-immolative spacer (if present), leading to the release of the cytotoxic payload in its active form into the cytoplasm of the cancer cell.[8]
-
Induction of Cell Death: The released payload can then interact with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.[9]
The following diagram visualizes this intracellular pathway.
Caption: Intracellular trafficking and payload release of a GGFG-linked ADC.
Synthesis and Conjugation: A Step-by-Step Approach
The creation of a high-quality ADC is a multi-stage process that demands precision in both the synthesis of the drug-linker and its subsequent conjugation to the antibody.
Synthesis of the this compound-Payload Moiety
The synthesis of the drug-linker typically involves standard solid-phase or solution-phase peptide synthesis methodologies, followed by the attachment of the maleimidocaproyl spacer and the cytotoxic payload. While the exact synthetic route can vary, a general workflow is outlined below.
Experimental Protocol: Synthesis of a Maleimide-Activated GGF-Payload
-
Peptide Synthesis:
-
Synthesize the Gly-Gly-Phe tripeptide using standard Fmoc or Boc solid-phase peptide synthesis (SPPS) protocols.
-
The C-terminal amino acid is typically attached to a resin, and subsequent amino acids are added sequentially.
-
After the final amino acid is coupled, the N-terminal protecting group is removed.
-
-
Attachment of the Maleimidocaproyl Spacer:
-
React the N-terminus of the resin-bound tripeptide with an activated form of 6-maleimidohexanoic acid (e.g., its N-hydroxysuccinimide ester).
-
This reaction forms a stable amide bond between the spacer and the peptide.
-
-
Cleavage from Resin:
-
Cleave the this compound moiety from the solid support using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).
-
-
Payload Attachment:
-
In a solution-phase reaction, couple the C-terminus of the purified this compound peptide to an amine or hydroxyl group on the cytotoxic payload, often via a self-immolative spacer like PABC. This step typically involves the use of standard peptide coupling reagents (e.g., HATU, HOBt).
-
-
Purification:
-
Purify the final this compound-Payload drug-linker using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Caption: General workflow for the synthesis of the MC-GGF-Payload.
Antibody-Drug Conjugation
The conjugation of the drug-linker to the antibody is a critical step that must be carefully controlled to achieve a desired drug-to-antibody ratio (DAR).[10]
Experimental Protocol: Cysteine-Based Antibody Conjugation
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS with 50 mM borate, pH 7.2).[2]
-
Add a 2.5 to 3.0 molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), for each interchain disulfide bond to be reduced.[2]
-
Incubate the reaction at 37°C for 1-2 hours to cleave the disulfide bonds and expose the reactive thiol groups.[2]
-
-
Conjugation Reaction:
-
Dissolve the purified this compound-Payload in an organic co-solvent like DMSO to create a stock solution (e.g., 10-20 mM).[2]
-
Add a slight molar excess of the drug-linker solution to the reduced antibody. The exact stoichiometry should be optimized to achieve the target DAR.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.[11]
-
-
Quenching:
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or diafiltration to remove unreacted drug-linker, quenching reagent, and any aggregates.[11]
-
Exchange the buffer to a suitable formulation buffer for storage.
-
Caption: Workflow for cysteine-based ADC conjugation.
Characterization and Quality Control of the ADC
Thorough analytical characterization is essential to ensure the quality, consistency, and efficacy of the ADC. Key parameters to evaluate include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, and the stability of the conjugate.
Determination of Drug-to-Antibody Ratio (DAR)
The average DAR is a critical quality attribute that significantly impacts the ADC's therapeutic window.[10]
| Analytical Technique | Principle | Key Information Provided |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the increased hydrophobicity conferred by the conjugated drug-linker. | Provides the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) and allows for the calculation of the average DAR.[12][13][14] |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | After reduction of the ADC, separates the light and heavy chains based on their hydrophobicity, allowing for the quantification of drug-loaded chains. | Can determine the DAR and provide information on the distribution of the payload on the different antibody chains.[15] |
| Mass Spectrometry (MS) | Measures the intact mass of the ADC and its subunits (light and heavy chains). | Provides a direct measurement of the number of conjugated drug-linkers and can confirm the identity of the different DAR species.[16][17] |
Experimental Protocol: DAR Determination by HIC
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: A suitable HIC column (e.g., Butyl-NPR).[2]
-
Mobile Phases:
-
Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over approximately 30 minutes.[2]
-
Detection: Monitor the elution profile at 280 nm.[2]
-
Data Analysis: Integrate the peak areas corresponding to the unconjugated antibody (DAR0) and the various drug-loaded species. Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100
In Vitro and In Vivo Evaluation of ADC Functionality
A series of functional assays are required to validate the therapeutic potential of the newly synthesized ADC.
In Vitro Cleavage and Stability Assays
These assays are designed to confirm that the linker is stable in circulation and is efficiently cleaved under conditions that mimic the lysosomal environment.
Experimental Protocol: Cathepsin B-Mediated Cleavage Assay
-
Reaction Setup:
-
Time Course:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
-
Sample Analysis:
Experimental Protocol: Plasma Stability Assay
-
Incubation: Incubate the ADC in plasma (e.g., from human or mouse) at 37°C for an extended period (e.g., up to 7 days).[21]
-
Time Points: Collect samples at various time points.
-
Analysis:
Cell-Based Cytotoxicity Assays
These assays determine the potency of the ADC against cancer cells that express the target antigen.
Experimental Protocol: MTT-Based Cytotoxicity Assay
-
Cell Seeding: Seed both antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.[22][23][24]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a naked antibody control, and a free drug control.[22]
-
Incubation: Incubate the cells for 72-120 hours.[9]
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[24]
-
| Cell Line Type | Expected Outcome | Rationale |
| Antigen-Positive | Low IC50 value (high potency) | The ADC specifically targets and kills these cells through receptor-mediated endocytosis and payload release. |
| Antigen-Negative | High IC50 value (low potency) | The ADC does not bind to these cells, demonstrating the target-specificity of the conjugate.[24] |
In Vivo Efficacy and Pharmacokinetic Studies
Animal models are essential for evaluating the therapeutic efficacy, safety, and pharmacokinetic profile of the ADC.
Experimental Protocol: Xenograft Tumor Model
-
Tumor Implantation: Implant human cancer cells (antigen-positive) into immunocompromised mice.
-
Treatment: Once tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups and administer the ADC, vehicle control, and other relevant controls intravenously.[9]
-
Efficacy Assessment: Monitor tumor volume and body weight over time to assess the anti-tumor activity and tolerability of the ADC.
-
Pharmacokinetic Analysis:
Conclusion
The this compound linker is a cornerstone of modern ADC design, offering a sophisticated mechanism for the targeted delivery and controlled release of cytotoxic agents. Its success lies in the rational integration of a stable antibody conjugation moiety and an enzymatically cleavable peptide sequence. A thorough understanding of its synthesis, conjugation, and the comprehensive suite of analytical and functional assays described in this guide is paramount for the successful development of safe and effective antibody-drug conjugates. As linker technology continues to evolve, the principles of stability, selective cleavage, and meticulous characterization will remain the guiding tenets for the next generation of these promising cancer therapeutics.
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- Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates | Request PDF.
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- Cathepsin B Cleavable Linker (Peptide Linker) | ADC Services. BOC Sciences.
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An In-depth Technical Guide to MC-Gly-Gly-Phe in Bioconjugation
Foreword: The Pursuit of Precision in Targeted Therapeutics
In the landscape of modern drug development, particularly in oncology, the quest for therapeutic precision is paramount. The advent of Antibody-Drug Conjugates (ADCs) has marked a significant stride towards this goal, offering the potential to deliver highly potent cytotoxic agents directly to cancer cells while minimizing collateral damage to healthy tissues. The elegant design of an ADC, however, lies in the intricate interplay of its three core components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a linker that bridges the two. It is this linker that dictates the stability, selectivity, and ultimate efficacy of the ADC.
This guide provides an in-depth technical exploration of a cornerstone in cleavable linker technology: the Maleimidocaproyl-Glycyl-Glycyl-Phenylalanine (MC-Gly-Gly-Phe) linker. We will dissect its rational design, delve into the mechanistic intricacies of its application in bioconjugation, and provide field-proven insights and detailed methodologies for its successful implementation. This document is intended for researchers, scientists, and drug development professionals who seek not just to follow a protocol, but to understand the fundamental principles that govern the creation of a successful and robust ADC.
I. The Architecture of a Targeted Warhead: Deconstructing the this compound Linker
The this compound linker is a sophisticated molecular entity engineered for controlled drug release in the tumor microenvironment. Its structure is a testament to the rational design principles that underpin modern bioconjugation. Let us dissect its key components:
-
Maleimidocaproyl (MC) Group: This unit serves as the reactive handle for conjugation to the antibody. The maleimide moiety exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which can be generated on the antibody by the reduction of interchain disulfide bonds.[][2] The six-carbon caproyl spacer provides spatial separation between the antibody and the payload, which can be crucial for maintaining the antibody's binding affinity and preventing steric hindrance.
-
Gly-Gly-Phe Peptide Sequence: This tripeptide sequence is the lynchpin of the linker's cleavable nature. It is designed to be a substrate for proteases, such as Cathepsin B, that are often overexpressed in the lysosomal compartments of tumor cells.[3] The choice of this specific sequence is critical for ensuring selective cleavage within the target cell, thereby minimizing premature drug release in systemic circulation. While the Val-Cit dipeptide is another commonly used cathepsin-cleavable linker, the GGFG tetrapeptide has been shown to exhibit enhanced stability in circulation.[2][4]
-
Self-Immolative Spacer (e.g., p-Aminobenzyl Carbamate - PABC): Often employed in conjunction with the peptide sequence, a self-immolative spacer like PABC is crucial for the efficient release of an unmodified payload.[][5][6][7][8][9] Following enzymatic cleavage of the peptide, the PABC group undergoes a spontaneous and rapid 1,6-elimination reaction, liberating the active drug. This "traceless" release is a key advantage, as it ensures that the cytotoxic agent is delivered in its most potent form.
The culmination of these components results in a linker that is stable in the bloodstream but poised for rapid disassembly upon internalization into a cancer cell.
II. The Art of the Thiol-Maleimide Reaction: A Practical Guide to Conjugation
The creation of a robust ADC using an this compound linker hinges on the precise execution of the bioconjugation reaction. This section provides a detailed, step-by-step methodology, underpinned by the scientific rationale for each critical parameter.
A. Prerequisite: Antibody Preparation and Thiol Generation
The journey begins with the monoclonal antibody. The goal is to generate a controlled number of reactive thiol groups for conjugation without compromising the antibody's integrity.
Experimental Protocol: Antibody Reduction
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in a degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5). The removal of dissolved oxygen is crucial to prevent the re-oxidation of thiol groups.
-
Reducing Agent Addition: Add a 10-100 molar excess of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution.[10] TCEP is preferred over dithiothreitol (DTT) as it is more stable, odorless, and does not require removal prior to the maleimide reaction.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The precise incubation time and TCEP concentration should be optimized to achieve the desired drug-to-antibody ratio (DAR) while minimizing antibody fragmentation.
-
Purification (Optional but Recommended): Remove excess TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with the reaction buffer.[10][11] This step ensures that the subsequent maleimide reaction is not quenched by residual reducing agent.
Causality Behind the Choices:
-
pH Control (6.5-7.5): This pH range represents a critical balance. It is sufficiently high to ensure the thiol groups are deprotonated and thus nucleophilic enough to react with the maleimide, yet low enough to minimize side reactions such as maleimide hydrolysis and reaction with lysine amines.[2][12][13]
-
TCEP as the Reducing Agent: TCEP is a potent and selective reducing agent for disulfide bonds. Its phosphine-based mechanism is irreversible, ensuring a stable population of reduced thiols for conjugation.
B. The Conjugation Reaction: Forging the Covalent Link
With the antibody primed with reactive thiols, the next step is the introduction of the this compound-Payload construct.
Experimental Protocol: Maleimide Conjugation
-
Linker-Payload Preparation: Dissolve the this compound-Payload construct in a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).[11]
-
Addition to Antibody: Add the linker-payload stock solution to the reduced antibody solution to achieve a 10-20 molar excess of the linker-payload.[10][12] The precise molar ratio should be optimized to drive the reaction to completion and achieve the target DAR.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if the payload is light-sensitive.[10][12]
-
Quenching the Reaction: Add a thiol-containing reagent such as N-acetylcysteine or cysteine to a final concentration of 10 mM to quench any unreacted maleimide groups.[] This prevents potential cross-reactivity in subsequent steps.
Self-Validating System: The success of this conjugation step is validated in the subsequent purification and characterization stages. The presence of higher molecular weight species in SEC and the appearance of new, more hydrophobic peaks in HIC are initial indicators of successful conjugation. Mass spectrometry provides the definitive confirmation of the covalent linkage and the resulting DAR.
III. Purification and Characterization: Ensuring Homogeneity and Quality
A heterogeneous mixture of ADC species can lead to unpredictable pharmacokinetics and therapeutic outcomes. Therefore, rigorous purification and characterization are non-negotiable.
A. Purification: Isolating the Desired Product
The primary goal of purification is to remove unreacted linker-payload, quenching agents, and any aggregated or fragmented antibody species.
Recommended Purification Techniques:
-
Size Exclusion Chromatography (SEC): This is a widely used method for removing small molecule impurities.[14][10][] The ADC, being a large molecule, will elute in the void volume, while smaller molecules are retained.
-
Tangential Flow Filtration (TFF): For larger scale preparations, TFF is a highly efficient method for buffer exchange and removal of small molecules.[14][16]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different DARs, as the addition of the hydrophobic linker-payload increases the overall hydrophobicity of the antibody.[3][17][18][19][20]
B. Characterization: Defining the Critical Quality Attributes
A comprehensive suite of analytical techniques is required to fully characterize the ADC and ensure it meets the desired specifications.
Key Characterization Methods:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is the gold standard for determining the drug-to-antibody ratio (DAR) distribution.[3][17][18][19][20] The separation is based on the increasing hydrophobicity of the ADC with each conjugated drug molecule. The resulting chromatogram shows a series of peaks corresponding to ADCs with different numbers of drugs attached.
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique provides information on the molar mass, aggregation state, and DAR of the ADC.[21][22][23][24][25] MALS allows for the absolute determination of molar mass without the need for column calibration standards.
-
Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), provides precise mass measurements of the intact ADC and its subunits (light chain and heavy chain).[26][27][28][29][30] This allows for the unambiguous confirmation of conjugation and the determination of the exact mass of the conjugated species.
Quantitative Data Summary:
| Analytical Technique | Parameter Measured | Typical Expected Outcome for a Successful Conjugation |
| HIC-HPLC | Drug-to-Antibody Ratio (DAR) Distribution | A well-resolved series of peaks corresponding to DAR 0, 2, 4, 6, and 8 (for interchain cysteine conjugation), with a predominant peak at the target DAR. |
| SEC-MALS | Molar Mass & Aggregation | A single major peak with the expected molar mass of the ADC and minimal high molecular weight aggregates (<5%). |
| Mass Spectrometry | Intact Mass & Subunit Mass | Confirmation of the expected mass increase corresponding to the number of conjugated linker-payloads on both the intact ADC and its subunits. |
IV. The Moment of Truth: Mechanism of Action in the Tumor Microenvironment
The efficacy of an ADC with an this compound linker is contingent upon its selective cleavage and subsequent payload release within the target cancer cell.
The Intracellular Journey and Payload Release:
-
Binding and Internalization: The ADC circulates in the bloodstream and binds to its target antigen on the surface of a cancer cell. This is followed by receptor-mediated endocytosis, where the ADC is engulfed by the cell.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, a cellular organelle containing a cocktail of degradative enzymes and an acidic environment.
-
Enzymatic Cleavage: Within the lysosome, proteases such as Cathepsin B and Cathepsin L, which are often upregulated in tumor cells, recognize and cleave the Gly-Gly-Phe peptide sequence of the linker.[31][32]
-
Self-Immolation and Payload Release: The cleavage of the peptide triggers the self-immolative cascade of the PABC spacer, leading to the rapid and traceless release of the cytotoxic payload into the cytoplasm of the cancer cell.[5][6][7][8][9]
-
Induction of Apoptosis: The released payload can then exert its cytotoxic effect, for example, by inhibiting microtubule polymerization or damaging DNA, ultimately leading to the apoptosis of the cancer cell.
Diagrams of Key Processes:
Chemical Structure of this compound-PABC Linker:
Caption: Schematic of the this compound-PABC linker.
Experimental Workflow for ADC Production and Characterization:
Caption: A typical workflow for ADC production and characterization.
Mechanism of Drug Release:
Caption: The intracellular mechanism of payload release.
V. Mitigating Instability: The Challenge of the Retro-Michael Reaction
While the thiol-maleimide linkage is highly efficient, it is not without its challenges. The succinimide ring formed upon conjugation can undergo a retro-Michael reaction, leading to deconjugation of the linker-payload.[33][34][35][36] This can result in premature drug release and off-target toxicity.
Strategies for Mitigation:
-
Hydrolysis of the Succinimide Ring: Post-conjugation, the pH of the ADC solution can be raised to 8.5-9.0 to promote the hydrolysis of the thiosuccinimide ring.[12] The resulting ring-opened structure is significantly more stable and resistant to the retro-Michael reaction.
-
Linker Design: The use of N-aryl maleimides or other modified maleimide structures can accelerate the rate of hydrolysis, leading to a more stable conjugate.
VI. Conclusion: A Versatile Tool for Targeted Drug Delivery
The this compound linker represents a powerful and versatile tool in the bioconjugation scientist's arsenal. Its rational design, which balances stability in circulation with selective cleavage in the tumor microenvironment, has made it a cornerstone of modern ADC development. A thorough understanding of its chemistry, meticulous execution of the conjugation and purification protocols, and comprehensive characterization are paramount to harnessing its full potential. As our understanding of tumor biology and bioconjugation chemistry continues to evolve, we can anticipate further refinements of this and other linker technologies, paving the way for even more precise and effective targeted therapeutics.
VII. References
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Fleming, R. (2020). ADC Analysis by Hydrophobic Interaction Chromatography. Methods in Molecular Biology, 2078, 147-161. Retrieved from --INVALID-LINK--
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LabRulez LCMS. (n.d.). ADC drug-antibody ratio (DAR) determined by SEC-MALS. Retrieved from --INVALID-LINK--
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ResearchGate. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Retrieved from --INVALID-LINK--
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CellMosaic. (n.d.). HIC HPLC Analysis of Biopolymer, Conjugate, and ADC. Retrieved from --INVALID-LINK--
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Separation Science. (n.d.). How to analyse cysteine-linked ADC using HIC. Retrieved from --INVALID-LINK--
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ResearchGate. (n.d.). Current approaches for the purification of antibody–drug conjugates. Retrieved from --INVALID-LINK--
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National Institutes of Health. (n.d.). Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry. Retrieved from --INVALID-LINK--
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PubMed. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. Retrieved from --INVALID-LINK--
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BenchChem. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Retrieved from --INVALID-LINK--
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BOC Sciences. (n.d.). Review of Antibody Drug Conjugate (ADC) Purification. Retrieved from --INVALID-LINK--
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ResearchGate. (2025). Analysis of ADCs by Native Mass Spectrometry. Retrieved from --INVALID-LINK--
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Chromatography Today. (n.d.). Accelerating ADC Development with Mass Spectrometry. Retrieved from --INVALID-LINK--
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PubMed. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Retrieved from --INVALID-LINK--
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Springer Nature Experiments. (n.d.). Analysis of ADCs by Native Mass Spectrometry. Retrieved from --INVALID-LINK--
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BroadPharm. (2022). ADC Conjugation by DTT Reduction with Maleimide Drug Linker. Retrieved from --INVALID-LINK--
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BenchChem. (n.d.). The Core of Controlled Release: A Technical Guide to the PAB Self-Immolative Group. Retrieved from --INVALID-LINK--
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LCGC International. (n.d.). Perspectives and Characterization on Antibody–Drug Conjugates. Retrieved from --INVALID-LINK--
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Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Retrieved from --INVALID-LINK--
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Bentham Science. (n.d.). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Retrieved from --INVALID-LINK--
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University of Otago. (n.d.). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Retrieved from --INVALID-LINK--
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BenchChem. (n.d.). In-Depth Technical Guide to the Enzymatic Cleavage of the GGFG Peptide Linker. Retrieved from --INVALID-LINK--
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National Institutes of Health. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from --INVALID-LINK--
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National Institutes of Health. (2016). Development of a facile antibody–drug conjugate platform for increased stability and homogeneity. Retrieved from --INVALID-LINK--
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Thermo Fisher Scientific. (n.d.). High Resolution Mass Spectrometry of Antibody Drug Conjugates Using Orbitrap Mass Analyzer. Retrieved from --INVALID-LINK--
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National Institutes of Health. (n.d.). Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation. Retrieved from --INVALID-LINK--
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ResearchGate. (n.d.). The self-immolative mechanism of p-aminobenzyloxycarbonyl (PABC). Retrieved from --INVALID-LINK--
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BenchChem. (n.d.). The Lynchpin of Targeted Therapy: A Technical Guide to Self-Immolative Linkers in Antibody-Drug Conjugates. Retrieved from --INVALID-LINK--
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Lonza. (n.d.). Diversification of ADC formats and overcoming purification challenges. Retrieved from --INVALID-LINK--
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Lumiprobe. (n.d.). Maleimide Labeling of Proteins and Other Thiolated Biomolecules. Retrieved from --INVALID-LINK--
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Semantic Scholar. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Retrieved from --INVALID-LINK--
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IPHASE Biosciences. (2025). ADC Drugs: Concepts of Linker Cleavage and Payload Release. Retrieved from --INVALID-LINK--
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PubMed Central. (2025). Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates. Retrieved from --INVALID-LINK--
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An In-Depth Technical Guide to the MC-Gly-Gly-Phe Linker in Antibody-Drug Conjugates
Abstract
The Maleimidocaproyl-Glycyl-Glycyl-Phenylalanine (MC-Gly-Gly-Phe) linker is a cornerstone in the rational design of modern Antibody-Drug Conjugates (ADCs). As a cleavable linker system, its architecture is ingeniously crafted to provide a stable linkage between a monoclonal antibody and a potent cytotoxic payload during systemic circulation, while enabling specific, triggered release of the drug within the target tumor cell. This guide provides a comprehensive technical overview of the this compound linker, delving into its chemical structure, properties, and the mechanistic principles that govern its function. We will explore the critical roles of its constituent parts: the maleimidocaproyl (MC) group for antibody conjugation and the Gly-Gly-Phe peptide sequence as the enzymatic cleavage site. Furthermore, this document furnishes detailed, field-proven protocols for conjugation, stability assessment, and enzymatic cleavage assays, underpinned by the causality behind critical experimental choices.
The Architectural Triad: Deconstructing the this compound Linker
The efficacy of the this compound linker stems from the distinct, synergistic functions of its three core components: the Maleimidocaproyl (MC) anchor, the Gly-Gly-Phe peptide trigger, and a terminal functional group for payload attachment.
The Maleimidocaproyl (MC) Group: A Chemoselective Anchor
The MC group provides the crucial connection point to the antibody. It consists of a maleimide headgroup attached to a caproic acid spacer. The maleimide ring is an excellent Michael acceptor, enabling a highly efficient and chemoselective covalent reaction with sulfhydryl (thiol) groups.[][2] In ADC development, this reaction is targeted to the thiol groups of cysteine residues on the antibody, which are typically made available by the controlled reduction of interchain disulfide bonds.[3]
The reaction between the maleimide and the antibody's cysteine residue forms a stable thioether bond, specifically a thiosuccinimide adduct.[] The choice of a pH between 6.5 and 7.5 is critical for this conjugation step. At this pH, the reaction with thiols is approximately 1,000 times faster than with amines (like those on lysine residues), thus ensuring high specificity and minimizing off-target conjugation.[]
The Gly-Gly-Phe Peptide: The Enzymatic Trigger
The tripeptide sequence Gly-Gly-Phe is the linker's "smart" component, designed for selective cleavage by lysosomal proteases.[5][6] After an ADC is internalized by a target cell via receptor-mediated endocytosis, it is trafficked to the lysosome.[7] The acidic environment (pH 4.5-5.0) of the lysosome is optimal for the activity of proteases like Cathepsin B.[7][]
Cathepsin B is a cysteine protease that is often upregulated in tumor cells and recognizes specific peptide sequences.[] It efficiently cleaves the amide bond on the C-terminal side of the phenylalanine residue in the Gly-Gly-Phe sequence.[9] This enzymatic action breaks the linker and liberates the attached cytotoxic payload inside the target cell, where it can then exert its therapeutic effect. The stability of this peptide sequence in systemic circulation (pH 7.4) prevents premature drug release, which is a key factor in minimizing off-target toxicity.[]
The Self-Immolative Spacer (Optional but Common)
In many advanced linker designs, the Gly-Gly-Phe sequence is connected to the drug via a self-immolative spacer, such as p-aminobenzyl alcohol (PAB).[][11] Once Cathepsin B cleaves the peptide, the PAB group undergoes a rapid 1,6-elimination reaction, which cleanly releases the payload in its unmodified, active form.[] This ensures that no part of the linker remains attached to the drug, which could otherwise hinder its activity.
Core Chemical Properties and Stability Considerations
A thorough understanding of the linker's chemical properties is paramount for successful ADC development.
Physicochemical Properties
The this compound linker is a heterobifunctional molecule used in the synthesis of ADCs.[12][13] Its properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C23H28N4O6 | [5][12] |
| Molecular Weight | 472.49 g/mol | [5][12] |
| Appearance | White to yellow solid | [14] |
| Solubility | Soluble in DMSO | [12][14] |
The Challenge of Maleimide Stability: Retro-Michael Reaction vs. Hydrolysis
While the maleimide-thiol conjugation is efficient, the resulting thiosuccinimide linkage is susceptible to a stability challenge. It can undergo a retro-Michael reaction, where the bond reverts to the original thiol and maleimide, leading to premature release of the drug-linker from the antibody.[15][16][17] This deconjugation can result in "payload migration" to other thiol-containing molecules in the body, such as albumin, causing off-target toxicity and reducing the ADC's efficacy.[15]
Concurrently, the thiosuccinimide ring can undergo hydrolysis, which opens the ring to form a stable maleamic acid thioether.[][15] This hydrolyzed form is resistant to the retro-Michael reaction, thus locking the payload onto the antibody and significantly enhancing the ADC's stability in vivo.[15][17][18]
The rate of this beneficial hydrolysis is often slow compared to the retro-Michael reaction.[15] Therefore, a key strategy in modern ADC development is to promote post-conjugation hydrolysis. This can be achieved by incubating the ADC under mild alkaline conditions or by designing "self-hydrolyzing" maleimides that incorporate intramolecular catalysts to accelerate ring-opening at physiological pH.[16][17]
Figure 1: Competing pathways of the thiosuccinimide adduct in an ADC.
Experimental Protocols & Methodologies
The following protocols provide a framework for the key workflows involved in working with this compound linkers.
Protocol: Antibody-Drug Conjugation
This protocol outlines the steps for conjugating a maleimide-activated linker-drug to a monoclonal antibody.
Objective: To achieve a specific and controlled Drug-to-Antibody Ratio (DAR).
Methodology:
-
Antibody Preparation & Reduction:
-
Start with a purified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 10-20 fold molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours. This step is critical for exposing the cysteine thiol groups required for conjugation.
-
-
Linker-Drug Preparation:
-
Dissolve the this compound-Payload construct in a compatible organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Adjust the pH of the reduced antibody solution to 6.5-7.5. This pH range maximizes the specific reaction between maleimide and thiol groups while minimizing reactions with amines.[][15]
-
Add the linker-drug stock solution to the reduced antibody solution. A molar excess of the linker-drug (e.g., 5-10 fold over available thiols) is used to drive the reaction to completion.[15]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Quenching & Purification:
-
Quench any unreacted maleimide groups by adding an excess of a small molecule thiol, such as N-acetylcysteine.
-
Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unreacted linker-drug, aggregates, and the quenching agent.
-
-
Validation & Characterization:
-
Analyze the purified ADC using Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the average DAR and the distribution of different DAR species.[15]
-
Protocol: Enzymatic Cleavage Assay
This protocol validates the susceptibility of the linker to enzymatic cleavage.
Objective: To quantify the rate and extent of payload release in the presence of Cathepsin B.
Methodology:
-
Reaction Setup:
-
Prepare a reaction buffer at pH 4.5-5.0 (e.g., sodium acetate buffer) to mimic the lysosomal environment.
-
Add the purified ADC to the reaction buffer at a known concentration.
-
Prepare a stock solution of recombinant human Cathepsin B.
-
-
Initiation and Incubation:
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction in the aliquot, for example, by adding a protease inhibitor or by rapid freezing.
-
-
Sample Analysis:
-
Analyze the samples using reverse-phase HPLC or LC-MS.
-
Quantify the decrease in the intact ADC peak and the corresponding increase in the peak of the released payload over time.
-
-
Data Interpretation:
-
Plot the percentage of released payload against time to determine the cleavage kinetics. A successful cleavage will show a time-dependent release of the payload.
-
Figure 2: The intracellular trafficking and activation pathway of an ADC with a cleavable linker.
Conclusion: A Versatile Tool in Targeted Therapy
The this compound linker represents a highly evolved and effective system in the ADC toolkit. Its modular design, which combines a stable and specific conjugation chemistry with a highly selective enzymatic release mechanism, provides an excellent balance between systemic stability and targeted payload delivery.[19][20] The ongoing research into mitigating the retro-Michael reaction through controlled hydrolysis further refines its performance, enhancing the therapeutic index of ADCs. The protocols and principles outlined in this guide provide a robust foundation for researchers and drug developers to effectively harness the power of the this compound linker in creating the next generation of targeted cancer therapies.
References
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- Zahorska, E. (2025, December 4). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. SigutLabs.
- Lyon, R. P., et al. (2014, September 7). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology.
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- ResearchGate. (2025, August 6). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy.
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- MedChemExpress. (n.d.). MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH | ADC Linker.
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- NIH. (n.d.). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range.
- D葯. (2025, April 13). The common types of linkers in ADC drugs and their cleavage mechanisms in vivo.
- NIH. (n.d.). Current ADC Linker Chemistry. PMC.
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- ACS Omega. (2025, January 24). Evaluation of the Gly-Phe-Lys Linker to Reduce the Renal Radioactivity of a [64Cu]Cu-Labeled Multimeric cRGD Peptide.
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Methodological & Application
Application Notes & Protocols: A Researcher's Guide to MC-Gly-Gly-Phe-Payload Conjugation to Antibodies for ADC Development
This guide offers a detailed framework for the conjugation of a Maleimidocaproyl-Gly-Gly-Phe (MC-GGFG)-Payload moiety to a monoclonal antibody (mAb), a critical process in the development of Antibody-Drug Conjugates (ADCs). We will delve into the underlying chemical principles, provide step-by-step protocols for antibody modification and conjugation, and outline methods for the purification and characterization of the final ADC product.
Foundational Principles: The Chemistry of ADC Synthesis
The construction of a functional ADC via this method hinges on two key chemical processes: the generation of reactive thiol groups on the antibody and their subsequent coupling to a maleimide-functionalized linker-payload.
Thiol-Maleimide Michael Addition: A Specific and Stable Linkage
The core of this conjugation strategy is the Michael addition reaction between a thiol (sulfhydryl) group and the maleimide group of the linker.[1] This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[1][] The nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring, resulting in the formation of a stable covalent thioether bond.[1][] This stability is crucial for ensuring the ADC remains intact in systemic circulation, preventing premature release of the cytotoxic payload.[]
Generating Reactive Thiols: Selective Reduction of Interchain Disulfides
Monoclonal antibodies, particularly of the IgG1 subtype, possess conserved interchain disulfide bonds that are more accessible to chemical reduction than the intrachain disulfides that are critical for structural integrity.[][5] By carefully controlling reaction conditions, these interchain bonds can be selectively reduced to yield free cysteine thiol groups, which serve as specific handles for conjugation.[6]
Commonly used reducing agents include Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).[6][7] TCEP is often preferred as it is a non-thiol-based reductant and does not require removal before the addition of the maleimide linker.[1] The extent of reduction—and thus the number of available thiols—can be controlled by modulating the concentration of the reducing agent, temperature, and incubation time.[7] A full reduction of the four interchain disulfide bonds in a typical IgG1 molecule results in eight reactive thiol groups.[5]
The MC-Gly-Gly-Phe Linker: A Protease-Cleavable Design
The linker connecting the antibody and the payload is a critical determinant of an ADC's efficacy and safety.[] The this compound-Gly (MC-GGFG) linker system is a well-established, enzyme-cleavable linker.[9][10]
-
MC (Maleimidocaproyl): This component provides the maleimide group for stable conjugation to the antibody's thiol groups.[6]
-
Gly-Gly-Phe-Gly (GGFG): This tetrapeptide sequence is designed to be a substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[11][12] Upon internalization of the ADC into the target cancer cell, the linker is cleaved by these proteases, releasing the cytotoxic payload directly at the site of action.[] This targeted release mechanism minimizes systemic toxicity.[] The GGFG linker has been shown to be more stable in circulation compared to some dipeptide linkers.[]
The overall workflow for generating the ADC is depicted below.
Caption: High-level workflow for ADC synthesis.
Experimental Protocols
These protocols provide a generalized framework. Researchers must optimize conditions based on the specific antibody, linker-payload, and desired Drug-to-Antibody Ratio (DAR).
Materials and Reagents
| Reagent/Material | Purpose | Recommended Supplier |
| Monoclonal Antibody (mAb) | Targeting vehicle | User-defined |
| MC-GGFG-Payload | Linker-drug conjugate | e.g., MedChemExpress |
| Tris(2-carboxyethyl)phosphine (TCEP) | Reducing agent | e.g., Sigma-Aldrich |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Buffer for antibody preparation | Standard lab supply |
| Conjugation Buffer (e.g., PBS with 5 mM EDTA), pH 7.0 | Reaction buffer | Standard lab supply |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Solvent for linker-payload | e.g., Sigma-Aldrich |
| Sephadex G-25 Desalting Column | Buffer exchange, removal of excess TCEP | e.g., GE Healthcare |
| Size Exclusion Chromatography (SEC) Column | Purification of ADC | e.g., Tosoh, Agilent |
| Hydrophobic Interaction Chromatography (HIC) Column | DAR determination | e.g., Tosoh, Agilent |
Protocol 1: Antibody Reduction
This protocol aims to reduce the interchain disulfide bonds of the antibody to generate free thiol groups available for conjugation.
Rationale: The molar excess of TCEP is a critical parameter that controls the number of disulfide bonds reduced. A 10-fold molar excess is a common starting point for achieving significant reduction.[14] The reaction is performed in a degassed buffer to prevent the re-oxidation of the newly formed thiols by dissolved oxygen.
Step-by-Step Procedure:
-
Prepare Antibody Solution: Dissolve the antibody in degassed Conjugation Buffer to a final concentration of 5-10 mg/mL.[1]
-
Prepare TCEP Stock Solution: Prepare a fresh 10 mM stock solution of TCEP in degassed Conjugation Buffer.
-
Initiate Reduction: Add a calculated volume of the TCEP stock solution to the antibody solution to achieve a 10- to 20-fold molar excess of TCEP over the antibody.[1]
-
Incubate: Seal the reaction vial (flushing with nitrogen or argon is recommended) and incubate at 37°C for 30-60 minutes with gentle mixing.[15]
-
Remove Excess TCEP (Optional but Recommended): Immediately after incubation, remove the excess TCEP by passing the reduced antibody solution through a pre-equilibrated Sephadex G-25 desalting column, collecting the protein fraction.[7][15] This step prevents TCEP from interfering with the maleimide linker. The reduced antibody should be used immediately in the next step.
Caption: Schematic of antibody disulfide bond reduction.
Protocol 2: MC-GGFG-Payload Conjugation
This protocol describes the covalent attachment of the maleimide-containing linker-payload to the reduced antibody.
Rationale: The reaction is performed at a slightly acidic to neutral pH (6.5-7.5) to maximize the specificity of the maleimide group for thiols over other nucleophilic groups like amines.[1][] The linker-payload is typically dissolved in an organic solvent like DMSO and added to the aqueous antibody solution; the final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid antibody denaturation.
Step-by-Step Procedure:
-
Prepare Linker-Payload Solution: Allow the vial of MC-GGFG-Payload to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.[15]
-
Adjust Antibody Concentration: Dilute the reduced antibody solution from Protocol 1 with degassed Conjugation Buffer to a final concentration of 2.5-5 mg/mL.[15] Chill the solution on ice.
-
Calculate Molar Ratio: Determine the volume of the linker-payload stock solution needed to achieve the desired molar excess over the antibody. A common starting point is a 5- to 10-fold molar excess of linker-payload per mole of antibody.
-
Initiate Conjugation: While gently stirring the chilled antibody solution, add the calculated volume of the linker-payload stock solution dropwise.[15]
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[1] If using a light-sensitive payload, protect the reaction from light.
-
Quench Reaction (Optional): To cap any unreacted maleimide groups, a 20-fold molar excess of cysteine or N-acetylcysteine over the linker-payload can be added, followed by incubation for 15-30 minutes.
Purification of the Antibody-Drug Conjugate
Post-conjugation, the crude reaction mixture contains the desired ADC, unconjugated antibody, excess linker-payload, and potentially aggregates. Purification is essential to isolate a homogenous and safe product.[16]
| Purification Method | Principle | Primary Goal |
| Tangential Flow Filtration (TFF) | Also known as Ultrafiltration/Diafiltration (UF/DF), separates molecules based on size.[][18] | Remove small molecules (excess linker-payload, solvent) and buffer exchange.[18] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic radius. Larger molecules (aggregates, ADC) elute first.[19] | Remove aggregates and residual small molecule impurities.[] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. The payload increases the ADC's hydrophobicity.[] | Separate ADC species with different DARs.[18] |
| Membrane Chromatography | Utilizes membrane adsorbers for rapid separation, can be used in flow-through or bind-elute mode.[18] | Can be used for aggregate and payload clearance.[18] |
A multi-step approach is common, often starting with TFF for buffer exchange and removal of small molecules, followed by a polishing step like SEC to remove aggregates.[19]
Characterization of the Final ADC
Thorough characterization is required to ensure the quality, consistency, and efficacy of the ADC.[16]
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to each antibody.[16]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is the gold-standard method. The addition of the hydrophobic drug-linker increases the retention time of the ADC on the HIC column. Peaks corresponding to different drug loads (DAR 0, 2, 4, 6, 8) can be resolved, allowing for the calculation of an average DAR.[18][20]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise measurement of the mass of different species, from which the DAR distribution can be determined.
Analysis of Purity and Aggregation
-
Size Exclusion Chromatography (SEC-HPLC): SEC is used to quantify the percentage of high-molecular-weight species (aggregates) versus the desired monomeric ADC.[] A high level of aggregation is undesirable as it can lead to immunogenicity and altered pharmacokinetics.
-
SDS-PAGE: Analysis under non-reducing and reducing conditions can confirm the covalent attachment of the linker-payload to the antibody chains and assess the overall integrity of the conjugate.[7]
Conclusion
The conjugation of MC-GGFG-payloads to antibodies via thiol-maleimide chemistry is a robust and widely adopted method for the synthesis of ADCs. The success of this process relies on a deep understanding of the underlying chemistry and careful control over key experimental parameters, including the extent of antibody reduction, reaction pH, and molar ratios of reactants. Rigorous purification and characterization are paramount to ensuring the production of a safe, stable, and potent therapeutic agent. This guide provides a foundational protocol that should be further optimized by researchers to meet the specific needs of their ADC development program.
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ACS Omega. (n.d.). Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry. ACS Publications. Retrieved from [Link]
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Frontiers in Immunology. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. NIH. Retrieved from [Link]
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MDPI. (2021). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. Retrieved from [Link]
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PubMed. (2021). Current approaches for the purification of antibody-drug conjugates. Retrieved from [Link]
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ChemRxiv. (2023). Electrocatalytic Reduction of Disulfide Bonds in Antibodies. Retrieved from [Link]
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ResearchGate. (2021). Current approaches for the purification of antibody–drug conjugates. Retrieved from [Link]
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NIH. (2018). Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates. Retrieved from [Link]
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UCL Discovery. (n.d.). Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. Retrieved from [Link]
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ACS Publications. (2014). Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. Retrieved from [Link]
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ACS Publications. (2024). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Retrieved from [Link]
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NIH. (2014). Methods for site-specific drug conjugation to antibodies. Retrieved from [Link]
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AxisPharm. (2024). Advances in ADC Linker Research. Retrieved from [Link]
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NIH. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
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YouTube. (2025). Mitigating ADC Toxicities With Linker-Payload Design.... Retrieved from [Link]
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Application Notes and Protocols for the Use of MC-Gly-Gly-Phe Linker in Antibody-Drug Conjugate (ADC) Development
Introduction: The Critical Role of the Linker in ADC Efficacy
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while sparing healthy tissues.[1][2] This sophisticated architecture comprises three essential components: a tumor-specific monoclonal antibody, a cytotoxic payload, and a chemical linker that bridges the two. The linker is arguably the most pivotal element, dictating the ADC's stability in systemic circulation, its drug-release mechanism, and ultimately, its therapeutic index.[][4] An ideal linker must be sufficiently robust to prevent premature payload release in the bloodstream, which could lead to systemic toxicity, yet be labile enough to efficiently liberate the active drug upon internalization into the target cancer cell.[5]
This guide focuses on the application of the Maleimidocaproyl-Glycyl-Glycyl-Phenylalanine (MC-Gly-Gly-Phe) linker, a protease-cleavable system widely employed in ADC development.[6][7][8] We will delve into the mechanistic rationale for its design, provide detailed protocols for its conjugation and characterization, and outline methodologies for evaluating the resulting ADC's performance both in vitro and in vivo.
Part 1: The Rationale and Mechanism of the this compound Linker
The this compound linker is a carefully designed construct that leverages the unique enzymatic environment within the lysosomes of cancer cells.[4][9] Its design is predicated on two key functional units: the Maleimidocaproyl (MC) group and the Gly-Gly-Phe peptide sequence.
-
Maleimidocaproyl (MC) Group : This component provides the reactive handle for conjugation to the antibody. The maleimide moiety reacts specifically with free thiol groups, such as those on cysteine residues of the antibody, forming a stable covalent thioether bond.[][11] This ensures a secure and stable attachment of the drug-linker construct to the antibody scaffold.
-
Gly-Gly-Phe Peptide Sequence : This tripeptide sequence is the heart of the linker's controlled-release mechanism. It is designed as a substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in various tumor types.[4][9] Peptide linkers are favored for their ability to remain stable in the systemic circulation but undergo rapid enzymatic cleavage within the target cell.[12][13] The Gly-Gly-Phe sequence, and similar sequences like Gly-Gly-Phe-Gly (GGFG), are recognized and cleaved by cathepsins, initiating the payload release cascade.[9][14][15]
Mechanism of Action: A Stepwise Release
The therapeutic action of an ADC employing the this compound linker follows a precise sequence of events, ensuring targeted drug delivery and activation.
-
Circulation and Targeting : The intact ADC circulates in the bloodstream, where the stable linker protects the payload from premature release.[5] The antibody component guides the ADC to the tumor site, where it binds to a specific antigen on the surface of cancer cells.[1]
-
Internalization : Upon binding, the ADC-antigen complex is internalized by the cancer cell via receptor-mediated endocytosis.[16]
-
Lysosomal Trafficking : The internalized vesicle traffics through the endo-lysosomal pathway, where it fuses with lysosomes. The lysosomal compartment is characterized by a low pH and a high concentration of degradative enzymes, including cathepsins.[2][9]
-
Enzymatic Cleavage : Within the lysosome, Cathepsin B recognizes and cleaves the peptide backbone of the Gly-Gly-Phe linker.[4][9] This cleavage event is the critical trigger for drug release.
-
Payload Activation : The cleavage of the peptide linker liberates the cytotoxic payload in its active form, allowing it to exert its cell-killing effect, typically by interfering with DNA replication or microtubule assembly, leading to apoptosis.[16]
Caption: Workflow of ADC action with a protease-cleavable linker.
Part 2: Experimental Protocols for ADC Synthesis and Characterization
The successful development of an ADC requires meticulous execution and rigorous characterization at each step. This section provides detailed protocols for the conjugation of an this compound-Payload construct to a monoclonal antibody and the subsequent analytical characterization of the resulting ADC.
Protocol 1: Antibody Preparation and Linker Conjugation
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody (mAb) to generate free thiols for conjugation, followed by the reaction with the this compound-Payload.
Rationale: Cysteine-based conjugation is a widely used method that typically results in a relatively homogenous ADC product.[11] Mild reduction of the interchain disulfides is preferred as it preserves the overall structural integrity of the antibody.
Materials:
-
Monoclonal Antibody (mAb) in Phosphate-Buffered Saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
This compound-Payload dissolved in Dimethyl sulfoxide (DMSO)
-
N-acetylcysteine solution (10 mM)
-
PBS, pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Reduction:
-
Adjust the concentration of the mAb to 5-10 mg/mL in PBS.
-
Add a 5-10 molar excess of TCEP solution to the mAb solution.
-
Incubate at 37°C for 1-2 hours with gentle mixing. This step partially reduces the interchain disulfide bonds to generate free sulfhydryl groups.
-
-
Buffer Exchange:
-
Immediately after reduction, remove excess TCEP by performing a buffer exchange into cold PBS using a desalting column according to the manufacturer's instructions. This step is critical to prevent re-oxidation of the thiols.
-
-
Conjugation Reaction:
-
Immediately add the this compound-Payload solution (in DMSO) to the reduced mAb. A typical starting point is a 5-10 molar excess of the linker-payload relative to the antibody. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction at 4°C for 16-18 hours or at room temperature for 1-2 hours with gentle mixing, protected from light.
-
-
Quenching the Reaction:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated linker-payload and other small molecules by buffer exchange into a formulation buffer (e.g., PBS) using a desalting column or through size-exclusion chromatography (SEC).
-
-
Characterization and Storage:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and the Drug-to-Antibody Ratio (DAR) (see Protocol 2).
-
Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.
-
Caption: Step-by-step workflow for ADC conjugation.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both efficacy and safety.[17][18] A high DAR can lead to aggregation and rapid clearance, while a low DAR may result in reduced potency.[19] Several methods can be used for DAR determination.[17][]
Method A: UV-Visible Spectrophotometry
Rationale: This is a simple and rapid method that provides an average DAR value. It requires that the antibody and the payload have distinct absorbance maxima.[][21]
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the absorbance maximum of the payload (λ_max_drug).
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law and the respective molar extinction coefficients (ε).
-
Calculate the average DAR using the following formula:
-
DAR = (Concentration_drug) / (Concentration_antibody)
-
Method B: Hydrophobic Interaction Chromatography (HIC)
Rationale: HIC separates ADC species based on the number of conjugated drug-linkers. Each additional hydrophobic drug-linker increases the retention time on the HIC column, allowing for the quantification of species with different DAR values (e.g., DAR0, DAR2, DAR4).[][21] This provides information on the distribution of drug-loaded species, not just the average.[17]
Procedure:
-
Equilibrate a HIC column (e.g., Butyl-NPR) with a high-salt mobile phase.
-
Inject the purified ADC sample.
-
Elute the ADC species using a decreasing salt gradient.
-
Monitor the elution profile using a UV detector.
-
Calculate the weighted average DAR by integrating the peak areas corresponding to each DAR species.
-
Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)
-
Method C: Mass Spectrometry (MS)
Rationale: LC-MS provides the most accurate and detailed characterization of the ADC, including the precise mass of each species, allowing for unambiguous determination of the DAR distribution.[19][22][23]
Procedure:
-
The ADC sample can be analyzed intact or after reduction to separate the light and heavy chains.[19] Deglycosylation may also be performed to simplify the mass spectra.
-
Separate the ADC species using reversed-phase liquid chromatography (RP-LC).
-
Analyze the eluting species by high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).
-
Deconvolute the resulting mass spectra to determine the mass of each species.
-
Calculate the DAR for each species based on the mass shift from the unconjugated antibody and the mass of the drug-linker.
-
Determine the average DAR from the relative abundance of each species.[22]
| Method | Principle | Advantages | Limitations |
| UV/Vis Spectroscopy | Differential absorbance of protein and payload | Simple, rapid, minimal sample prep.[17] | Provides only average DAR; can be inaccurate if spectra overlap.[17] |
| HIC-HPLC | Separation based on hydrophobicity | Provides distribution of DAR species; good for routine analysis.[] | Requires method development; may not resolve all species. |
| Mass Spectrometry | Precise mass measurement | Highly accurate; provides detailed distribution and identifies impurities.[19][22] | Requires specialized equipment; more complex data analysis. |
Part 3: Functional Evaluation of the ADC
Once the ADC is synthesized and characterized, its biological activity must be thoroughly evaluated. This involves assessing its potency, specificity, and mechanism of action in relevant cancer cell models.
Protocol 3: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Rationale: This assay measures the ability of the ADC to kill target cancer cells. It is a fundamental first step to evaluate the potency of the ADC and determine its IC50 (the concentration required to inhibit 50% of cell growth).[24][25][26] The MTT and XTT assays are colorimetric methods that measure the metabolic activity of viable cells.[27]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Purified ADC, unconjugated antibody (negative control), and free payload (positive control)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow cells to attach.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control for 100% viability.
-
Incubate for 72-96 hours.
-
-
Cell Viability Measurement:
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the concentration and determine the IC50 value using a non-linear regression curve fit.
-
Expected Outcome: The ADC should exhibit potent cytotoxicity against the antigen-positive cell line, with a significantly lower effect on the antigen-negative cell line, demonstrating target specificity.[28] The unconjugated antibody should show little to no cytotoxicity.
Protocol 4: In Vitro Cathepsin B Cleavage Assay
Rationale: This assay directly confirms that the linker is susceptible to cleavage by its target enzyme, Cathepsin B, leading to the release of the payload.[29]
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)
-
LC-MS system
Procedure:
-
Enzyme Activation: Pre-incubate the Cathepsin B in the assay buffer for 15 minutes at 37°C.[29]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (at a final concentration of ~1 mg/mL) and the activated Cathepsin B.
-
Incubation and Sampling: Incubate the reaction at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.
-
Analysis: Analyze the samples by LC-MS to detect and quantify the released payload.
-
Data Analysis: Plot the concentration of the released payload as a function of time to determine the cleavage kinetics.
Part 4: In Vivo Evaluation
Preclinical in vivo studies are essential to evaluate the ADC's stability, pharmacokinetics (PK), and anti-tumor efficacy in a physiological context.[30]
Protocol 5: Plasma Stability Assay
Rationale: Assessing the stability of the ADC in plasma is crucial to ensure that the payload is not prematurely released into circulation, which could cause off-target toxicity.[5][29] This is typically done by measuring the change in average DAR over time.
Procedure:
-
Incubate the ADC in human (or other species) plasma at 37°C.
-
At various time points, take aliquots and purify the ADC from the plasma, for example, using Protein A/G magnetic beads.[29]
-
Analyze the purified ADC by LC-MS to determine the average DAR at each time point, as described in Protocol 2C.
-
Plot the average DAR versus time to evaluate the stability of the linker.
Protocol 6: Xenograft Tumor Model Efficacy Study
Rationale: This is the definitive preclinical test of the ADC's therapeutic potential. The ADC is administered to tumor-bearing animals (e.g., mice with xenografts of human cancer cells), and its effect on tumor growth is monitored.[31]
Procedure:
-
Implant antigen-positive human tumor cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).
-
Administer the treatments intravenously.
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the animals and collect tumors and tissues for further analysis if required.
-
Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.
Expected Outcome: The ADC-treated groups should show significant tumor growth inhibition or regression compared to the control groups.[31] The treatment should also be well-tolerated, as indicated by stable body weights.
Conclusion
The this compound linker provides a robust and clinically validated strategy for the development of effective and safe Antibody-Drug Conjugates. Its design, which leverages the enzymatic machinery of cancer cells for targeted payload release, balances the critical requirements of plasma stability and efficient intracellular drug liberation.[12][13] The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and functional evaluation of ADCs employing this technology. Rigorous analytical and biological assessment is paramount to optimizing ADC design and advancing promising candidates toward clinical application.
References
- Vertex AI Search. (n.d.).
- NIH. (n.d.).
- SCIEX. (n.d.). A streamlined workflow for the determination of the drug-to-antibody ratio (DAR)
- (2025, July 11). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved January 2, 2026.
- Pharma Focus America. (n.d.).
- Biocompare.com. (n.d.). ADC in vitro Cytotoxicity Assay from Creative Biolabs. Retrieved January 2, 2026.
- BenchChem. (2025). A Researcher's Guide to Determining the Drug-to-Antibody Ratio (DAR) of ADCs. Retrieved January 2, 2026.
- Agilent. (2016, March 30).
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Antibody-Drug Conjugates using MTT and XTT Assays. Retrieved January 2, 2026.
- BenchChem. (2025).
- NIH. (2021, August 27). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Retrieved January 2, 2026.
- Agilent. (2015, September 30). Drug-to-Antibody Ratio (DAR)
- Creative Biolabs. (n.d.). ADC In Vitro Cytotoxicity Evaluation Service. Retrieved January 2, 2026.
- (2024, March 26). Analysis Method for Drug-to-Antibody Ratio (DAR)
- (2025, July 1).
- ACS Publications. (2025).
- ResearchGate. (2025, August 30).
- BOC Sciences. (n.d.). ADC Linker Technologies: Impact on Stability & Efficacy. Retrieved January 2, 2026.
- Bio-Synthesis. (2022, April 13). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Retrieved January 2, 2026.
- ResearchGate. (n.d.). In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2...). Retrieved January 2, 2026.
- MDPI. (n.d.).
- PubMed. (2025, September 11).
- ACS Publications. (n.d.). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates | Bioconjugate Chemistry. Retrieved January 2, 2026.
- bioRxiv. (2021, January 21).
- ACS Publications. (n.d.). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates | Journal of Medicinal Chemistry. Retrieved January 2, 2026.
- BenchChem. (2025). A Comparative Guide to the In Vivo Stability of Cleavable ADC Linkers. Retrieved January 2, 2026.
- ResearchGate. (2016, February 18).
- Royal Society of Chemistry. (2021, December 22). Chapter 5: Protease-sensitive Linkers. In Books. Retrieved January 2, 2026.
- MedchemExpress.com. (n.d.). This compound | ADC Linker. Retrieved January 2, 2026.
- MDPI. (2023, June 29).
- MedchemExpress.com. (n.d.). This compound-Gly (Mc-GGFG-OH) | ADC Linker. Retrieved January 2, 2026.
- iGEM Parts Registry. (2024, September 25). Cathepsin B-Cleavable Linker: GFLG. Retrieved January 2, 2026.
- BOC Sciences. (n.d.). Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More. Retrieved January 2, 2026.
- TargetMol. (n.d.). This compound. Retrieved January 2, 2026.
- BroadPharm. (n.d.). This compound-Gly, ADC linker, 2413428-36-9. Retrieved January 2, 2026.
- IPHASE Biosciences. (2025, March 21). ADC Drugs: Concepts of Linker Cleavage and Payload Release. Retrieved January 2, 2026.
- DC Chemicals. (n.d.). This compound | ADC Linker. Retrieved January 2, 2026.
- NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved January 2, 2026.
- PubMed Central. (n.d.). The Chemistry Behind ADCs. Retrieved January 2, 2026.
- PubMed Central. (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Retrieved January 2, 2026.
- BOC Sciences. (2025, November 23). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. Retrieved January 2, 2026.
- MDPI. (2022, April 19).
- Oxford Academic. (2016, October 14). Antibody-drug conjugates: recent advances in conjugation and linker chemistries | Protein & Cell. Retrieved January 2, 2026.
- PubMed. (n.d.). Synthesis and pharmacological evaluation of glycine-modified analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE). Retrieved January 2, 2026.
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- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Advances in Peptide Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
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- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sciex.com [sciex.com]
- 23. blog.crownbio.com [blog.crownbio.com]
- 24. biocompare.com [biocompare.com]
- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
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- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. mdpi.com [mdpi.com]
- 31. biorxiv.org [biorxiv.org]
Application Note: A Comprehensive Guide to the MC-Gly-Gly-Phe-pNA Chromogenic Assay for Chymotrypsin Activity
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed protocol and technical guidance for the utilization of N-Succinyl-Gly-Gly-Phe-p-nitroanilide (Suc-GGF-pNA) in the colorimetric determination of chymotrypsin activity. This assay is a cornerstone in biochemical and pharmaceutical research for characterizing enzyme kinetics, screening for inhibitors, and assessing the purity of chymotrypsin preparations. We will delve into the underlying enzymatic mechanism, provide step-by-step experimental procedures, and offer insights into data analysis and interpretation, ensuring both methodological robustness and scientific accuracy.
Introduction: The Principle of Chromogenic Chymotrypsin Activity Detection
Chymotrypsin is a serine protease that plays a crucial role in digestion by preferentially cleaving peptide bonds on the C-terminal side of large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine. The MC-Gly-Gly-Phe assay leverages this specificity by employing a synthetic peptide substrate, Suc-Gly-Gly-Phe-p-nitroanilide (Suc-GGF-pNA).
In its intact form, Suc-GGF-pNA is colorless. However, upon enzymatic cleavage by chymotrypsin at the C-terminal side of the phenylalanine residue, the p-nitroanilide (pNA) moiety is released. The liberated pNA is a chromophore that imparts a distinct yellow color to the solution and exhibits a strong absorbance at 405 nm. The rate of pNA formation, which can be monitored spectrophotometrically, is directly proportional to the chymotrypsin activity under a given set of conditions.
The following diagram illustrates the enzymatic reaction:
Figure 2: Workflow for the chymotrypsin activity assay.
Step-by-Step Protocol:
-
Prepare Enzyme Dilutions: Prepare a serial dilution of the chymotrypsin stock solution in the assay buffer to achieve a final concentration range of 0.1 to 10 µg/mL in the assay wells.
-
Prepare Substrate Working Solution: Dilute the 20 mM Suc-GGF-pNA stock solution in the assay buffer to a final concentration of 1 mM.
-
Assay Plate Setup:
-
Add 50 µL of the chymotrypsin dilutions to the sample wells.
-
Add 50 µL of the assay buffer to the blank wells.
-
-
Pre-incubation: Pre-incubate the microplate at 37°C for 5 minutes to allow the enzyme to equilibrate to the assay temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the 1 mM substrate working solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 405 nm every minute for 10-30 minutes.
Data Analysis and Interpretation
The rate of the enzymatic reaction is determined by calculating the change in absorbance over time (ΔA/min). The initial linear portion of the reaction curve represents the initial velocity (V₀).
4.1. Calculation of Enzyme Activity
The activity of chymotrypsin can be calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
Where:
-
ΔA/min: The rate of change in absorbance at 405 nm.
-
ε (Molar extinction coefficient of pNA): 10,500 M⁻¹cm⁻¹ at pH 8.0.
-
Path Length: Typically 1 cm for a standard cuvette, but this needs to be corrected for the path length in a 96-well plate (often determined by a standard curve or provided by the instrument manufacturer).
4.2. Michaelis-Menten Kinetics
To determine the Michaelis constant (Km) and maximum velocity (Vmax) of the enzyme, the assay should be performed with a fixed enzyme concentration and varying substrate concentrations. The initial velocities (V₀) are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation:
V₀ = (Vmax * [S]) / (Km + [S])
Where:
-
V₀: Initial velocity
-
Vmax: Maximum velocity
-
[S]: Substrate concentration
-
Km: Michaelis constant
A Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[S]) can also be used to determine Km and Vmax.
Table 1: Typical Experimental Parameters
| Parameter | Value |
| Assay Buffer | 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0 |
| Enzyme Concentration | 0.1 - 10 µg/mL |
| Substrate Concentration | 0.1 - 2 mM (for Km determination) |
| Incubation Temperature | 37°C |
| Wavelength | 405 nm |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low activity | Inactive enzyme | Use a fresh enzyme stock; ensure proper storage conditions. |
| Incorrect buffer pH | Verify the pH of the assay buffer. | |
| Substrate degradation | Use a fresh substrate stock; protect from light. | |
| High background | Spontaneous substrate hydrolysis | Run a blank without enzyme to subtract the background. |
| Contaminated reagents | Use fresh, high-purity reagents. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Check the stability of the enzyme under assay conditions. |
Conclusion
The this compound-pNA assay is a robust and reliable method for measuring chymotrypsin activity. Its simplicity, sensitivity, and amenability to a high-throughput format make it an invaluable tool in both basic research and drug discovery. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can obtain accurate and reproducible results for their studies on chymotrypsin enzymology.
References
-
DelMar, E. G., Largman, C., Brodrick, J. W., & Geokas, M. C. (1979). A sensitive new substrate for chymotrypsin. Analytical Biochemistry, 99(2), 316–320. [Link]
-
Erlanger, B. F., Kokowsky, N., & Cohen, W. (1961). The preparation and properties of two new chromogenic substrates of trypsin. Archives of Biochemistry and Biophysics, 95(2), 271–278. [Link]
-
Nakajima, K., Powers, J. C., Ashe, B. M., & Zimmerman, M. (1979). Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase. The Journal of biological chemistry, 254(10), 4027–4032. [Link]
Application Notes and Protocols for the MC-Gly-Gly-Phe Cleavage Assay
Introduction: The Significance of Proteolytically-Cleavable Peptides
In the landscape of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is of paramount importance.[1] Its design dictates the stability of the ADC in systemic circulation and the efficiency of drug release at the target site.[1] The maleimidocaproyl-glycyl-glycyl-phenylalanine (MC-Gly-Gly-Phe) moiety and its derivatives, such as this compound-Gly (MC-GGFG), represent a class of proteolytically-cleavable linkers engineered for selective release.[2][3][4]
The Gly-Gly-Phe sequence is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, a cysteine protease often overexpressed in tumor cells.[1][5] Upon internalization of an ADC into a cancer cell, it is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the peptide linker by enzymes like Cathepsin B, which preferentially cleaves after hydrophobic amino acid residues such as phenylalanine.[1] This targeted cleavage mechanism ensures that the potent cytotoxic payload is released predominantly inside the target cells, minimizing off-target toxicity.
This application note provides a comprehensive, field-tested protocol for conducting an this compound cleavage assay. The primary application of this assay is to quantify the activity of proteases, such as Cathepsin B, that recognize and cleave this specific peptide sequence. This procedure is essential for researchers characterizing the kinetic properties of these enzymes, screening for inhibitors, or validating the cleavage mechanism of novel ADCs and other drug conjugates.
Assay Principle: Monitoring Cleavage with a Reporter System
The protocol described herein utilizes a synthetic peptide substrate that incorporates the Gly-Gly-Phe sequence coupled to a reporter molecule—either a fluorophore or a chromophore. The fundamental principle of such assays is that the reporter's signal is masked or quenched when it is part of the intact peptide substrate.[6][7] Upon enzymatic cleavage of the peptide bond, the reporter molecule is liberated, resulting in a quantifiable increase in signal (fluorescence or absorbance) that is directly proportional to the enzyme's activity.[8]
For this protocol, we will focus on a fluorogenic assay using 7-amino-4-methylcoumarin (AMC) as the reporter group (i.e., this compound-AMC). In the intact substrate, the AMC fluorescence is minimal. When Cathepsin B cleaves the peptide bond C-terminal to the Phenylalanine residue, the free AMC is released, yielding a strong fluorescent signal that can be monitored in real-time.[9][10][11]
Caption: Enzymatic cleavage of the MC-GGF-AMC substrate by Cathepsin B.
Materials and Reagents
Equipment
-
Fluorescence microplate reader with temperature control (capable of excitation at ~380 nm and emission at ~460 nm)
-
Black, flat-bottom 96-well microplates (e.g., Nunc F16 MaxiSorp™)
-
Calibrated single and multichannel pipettes[12]
-
Refrigerated centrifuge (for sample preparation, if needed)
-
Incubator set to 37°C
-
Ice bucket
Reagents
-
Enzyme: Recombinant Human Cathepsin B (stored at -80°C)
-
Substrate: this compound-AMC (or similar, stored desiccated at -20°C)
-
Solvent for Substrate: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Buffer Components:
-
Standard: 7-Amino-4-methylcoumarin (AMC) for generating a standard curve
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format with a final reaction volume of 100 µL. It is crucial to maintain consistency in reagent handling and timing to ensure reproducibility.[14]
Preparation of Stock Solutions and Buffers
Causality Insight: Preparing concentrated stock solutions allows for minimal volume additions to the final assay, preventing significant changes in buffer composition.[15] Substrates are dissolved in DMSO due to their often-hydrophobic nature.
-
Assay Buffer (25 mM MES, 1 mM EDTA, pH 5.5):
-
Activation Buffer (Assay Buffer + 5 mM DTT):
-
Prepare this buffer fresh on the day of the experiment.
-
Add the required amount of solid DTT to the Assay Buffer. For example, to make 10 mL, add 7.7 mg of DTT to 10 mL of Assay Buffer.
-
Rationale: DTT is a reducing agent required to maintain the cysteine residue in the active site of Cathepsin B in its reduced, catalytically active state.[1][10] DTT oxidizes over time in aqueous solutions, necessitating fresh preparation.
-
-
Substrate Stock Solution (10 mM):
-
Dissolve the this compound-AMC substrate in 100% DMSO to a final concentration of 10 mM.
-
Vortex to ensure complete dissolution.
-
Aliquot into small volumes to avoid freeze-thaw cycles and store at -20°C, protected from light.
-
-
Enzyme Stock Solution (e.g., 1 mg/mL or ~40 µM):
-
Reconstitute the lyophilized enzyme in a suitable buffer (as recommended by the supplier, often a simple buffer like 50 mM Sodium Acetate, pH 5.5) to a high concentration.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
AMC Standard Stock Solution (1 mM):
-
Dissolve AMC in DMSO to a final concentration of 1 mM. Store at -20°C, protected from light.
-
Experimental Workflow
Caption: Step-by-step workflow for the this compound cleavage assay.
Assay Procedure
Step A: Enzyme Activation
-
On the day of the assay, thaw the Cathepsin B stock solution on ice.
-
Dilute the enzyme to an intermediate concentration (e.g., 1 µg/mL) in the freshly prepared Activation Buffer .[17]
-
Incubate for 15 minutes at room temperature. This step is critical for full enzyme activity.[1][17]
-
Following activation, further dilute the enzyme to the final working concentration (e.g., 1-10 ng/µL, to be optimized) using Assay Buffer (without DTT). Keep on ice.
Step B: Reaction Setup
-
Equilibrate the fluorescence plate reader to 37°C.
-
Prepare a reaction master mix. For each reaction, you will add 50 µL of the diluted, activated enzyme.
-
Add 50 µL of the diluted enzyme solution to the appropriate wells of a black 96-well plate.
-
Include the following controls:
-
Substrate Blank (No Enzyme): 50 µL of Assay Buffer.
-
Enzyme Blank (No Substrate): 50 µL of diluted enzyme solution.
-
-
If screening for inhibitors, add the inhibitor compound to the wells at this stage and bring the volume to 50 µL with the enzyme solution.
-
Place the plate in the pre-warmed plate reader and allow it to equilibrate for 5-10 minutes.
Step C: Reaction Initiation and Measurement
-
Prepare a working solution of the substrate by diluting the 10 mM stock in Assay Buffer to 2x the desired final concentration (e.g., dilute to 20 µM for a 10 µM final concentration).
-
Initiate the reaction by adding 50 µL of the 2x substrate working solution to all wells, bringing the final volume to 100 µL.
-
Immediately begin monitoring the increase in fluorescence in kinetic mode.
-
Excitation Wavelength: 380 nm
-
Emission Wavelength: 460 nm
-
Read Interval: Every 60 seconds for 15-30 minutes.
-
Data Analysis and Interpretation
-
Background Subtraction: For each time point, subtract the average fluorescence reading of the "Substrate Blank" wells from all other wells.
-
Determine Initial Velocity (V₀): Plot the background-subtracted Relative Fluorescence Units (RFU) versus time (in minutes) for each sample. Identify the linear portion of the curve (usually the first 5-10 minutes) and determine the slope. This slope is the initial velocity (V₀) in RFU/min.
-
Generate AMC Standard Curve:
-
Prepare a series of dilutions of the 1 mM AMC stock solution in Assay Buffer to known concentrations (e.g., 0, 1, 2.5, 5, 10, 15, 20 µM).
-
Add 100 µL of each concentration to the 96-well plate in triplicate.
-
Read the fluorescence of the standards.
-
Plot the fluorescence (RFU) versus the AMC concentration (µM) and perform a linear regression to obtain the slope (RFU/µM).
-
-
Calculate Specific Activity: Use the following formula to convert the reaction rate into specific activity.
Specific Activity (µmol/min/mg) = [ (V₀ in RFU/min) / (Slope of AMC curve in RFU/µmol) ] / (mg of enzyme per well)
Note: Ensure units are consistent. If the standard curve slope is in RFU/µM, the resulting rate will be in µM/min. Convert as needed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Very Low Signal | 1. Inactive enzyme. | Ensure fresh DTT was used for activation. Check enzyme storage conditions and avoid multiple freeze-thaw cycles.[12] |
| 2. Incorrect wavelength settings. | Verify the excitation/emission wavelengths for AMC (~380/460 nm) are correctly set on the instrument.[12] | |
| 3. Substrate degradation. | Protect substrate stock from light and moisture. Use fresh aliquots. | |
| High Background Fluorescence | 1. Substrate hydrolysis/degradation. | Prepare substrate dilutions immediately before use. Store stock solution properly. |
| 2. Contaminated buffer or water. | Use high-purity reagents and water. Filter-sterilize buffers. | |
| 3. Autofluorescence from samples/compounds. | Run a "no enzyme" control for every compound tested to measure its intrinsic fluorescence. | |
| Poor Reproducibility | 1. Inaccurate pipetting. | Use calibrated pipettes. For small volumes, prepare master mixes to increase pipetting volume and accuracy.[14][18] |
| 2. Temperature fluctuations. | Ensure the plate is properly pre-incubated and the reader maintains a stable temperature.[12] | |
| 3. Incomplete mixing. | Gently mix the plate after adding the substrate, avoiding bubbles. | |
| Non-linear Reaction Curve | 1. Substrate depletion. | The reaction is proceeding too quickly. Reduce the enzyme concentration. |
| 2. Enzyme instability. | The enzyme may be unstable under assay conditions. Shorten the read time and use only the initial linear phase for calculations. | |
| 3. Photobleaching. | Reduce the frequency of readings or the intensity of the excitation light if the instrument allows. |
Conclusion
The this compound cleavage assay is a robust and sensitive method for quantifying the activity of specific proteases like Cathepsin B. Its application is critical in the field of drug development, especially for validating the mechanism of action of ADCs that rely on lysosomal processing for payload release.[1] By carefully controlling variables such as pH, enzyme activation, and substrate integrity, this protocol provides a reliable framework for obtaining accurate and reproducible kinetic data. This enables researchers to characterize enzyme function, screen for potential modulators, and advance the development of next-generation targeted therapies.
References
- BenchChem. (2025). Kinetic Analysis of Proteases Using Suc-Ala-Ala-Pro-Leu-pNA.
- BenchChem. (2025).
- BenchChem. (2025).
- Datta, D., et al. (2006).
- Vlahou, C., et al. (2010). Fluorescent Peptide Assays For Protein Kinases. PMC.
- Tardi, P. G., & Babiuk, L. A. (1990). Kinetics of protease hydrolysis of extended peptide substrates: measurement by flow-injection analysis. Analytical Biochemistry.
- San Diego Community College District. (n.d.). Enzyme Assay Protocol.
- The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays.
- Request PDF. (2025).
- Thermo Fisher Scientific. (n.d.).
- R&D Systems. (n.d.).
- Oregon State University. (n.d.). Methods for Enzyme Assays.
- Miller, M. A., et al. (2022).
- Taylor & Francis. (n.d.). Fluorogenic – Knowledge and References.
- Chemistry LibreTexts. (2025). Preparing Solutions.
- G-Biosciences. (n.d.). Enzyme Analysis.
- Abcam. (n.d.).
- Sigma-Aldrich. (n.d.). Troubleshooting of Cleavage Methods.
- BroadPharm. (n.d.). This compound-Gly, ADC linker.
- NCBI. (2012). Protease Assays - Assay Guidance Manual.
- BOC Sciences. (n.d.). This compound-Gly-PAB-OH TFA | ADC Linker.
- Yoon, S., et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Biochemistry.
- eScholarship, University of California. (2023).
- MedchemExpress.com. (n.d.). This compound | ADC Linker.
- MedchemExpress.com. (n.d.). This compound-Gly (Mc-GGFG-OH) | ADC Linker.
- NIH. (n.d.).
- MedchemExpress.com. (n.d.). N-CBZ-Phe-Arg-AMC TFA (Z-FR-AMC TFA)
- NIH. (n.d.). Quantitative Detection of Cathepsin B Activity in Neutral pH Buffers Using Gold Microelectrode Arrays.
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- Cazzaniga, G., et al. (2025).
- Cazzaniga, G., et al. (2025).
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- 4. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: A Researcher's Guide to Utilizing MC-Gly-Gly-Phe in Cell-Based Assays
Introduction: Harnessing Intracellular Biology for Targeted Payload Delivery
In the pursuit of cellular-level precision for therapeutics and diagnostics, the ability to control the release of an active molecular payload is a paramount objective. The MC-Gly-Gly-Phe linker is an elegant and widely adopted chemical tool designed to achieve this very goal. As a protease-cleavable peptide sequence, it acts as a stable, inert tether for a payload in the extracellular environment but is engineered to be selectively severed within the harsh, enzyme-rich lysosomal compartment of a target cell. This targeted release mechanism is predicated on the elevated activity of specific proteases, most notably Cathepsin B, which is a hallmark of many pathologies, including a wide range of cancers.[1]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep, mechanistic understanding of how to effectively design, execute, and interpret cell-based assays using molecules conjugated via the this compound linker. We will explore the causality behind experimental choices, establish self-validating protocols, and provide the technical insights needed to generate robust, reproducible, and meaningful data.
Mechanism of Action: The Two-Step Release Cascade
The this compound linker system is a sophisticated example of conditional activation. The process begins with the internalization of the entire conjugate, often through receptor-mediated endocytosis, and its subsequent trafficking through the endo-lysosomal pathway.[1] Within the acidic and hydrolytic environment of the lysosome, the peptide sequence Gly-Gly-Phe becomes a substrate for resident proteases.
Cathepsin B, a cysteine protease, efficiently recognizes and cleaves the peptide backbone, typically at the C-terminal side of the Phenylalanine residue.[1][] This initial enzymatic event is the trigger. If the linker includes a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), this cleavage initiates a secondary, rapid electronic cascade that results in the spontaneous release of the unmodified, active payload.[3] This two-step process ensures stability in circulation and prevents premature drug release, a critical feature for minimizing off-target toxicity.[]
Figure 1: The intracellular journey and activation of an this compound conjugate.
Part 1: Foundational Knowledge & Pre-Experimental Considerations
The success of any experiment utilizing an this compound conjugate is critically dependent on a well-characterized biological system. Making assumptions about your cell model is a frequent source of experimental failure.
Characterizing Your Target Cells: Is the Machinery Present?
The central premise of using this linker is the presence of active Cathepsin B (or other competent proteases) in the lysosomes of your target cells. This cannot be taken for granted.
-
Expertise & Experience: Cell lines, even of the same origin, can exhibit significant heterogeneity in protein expression due to passage number, culture conditions, and clonal drift. It is essential to empirically verify the Cathepsin B activity in the specific cells you are using.
-
Recommended Protocol: Fluorometric Cathepsin B Activity Assay in Cell Lysates This protocol provides a quantitative measure of the enzymatic activity capable of cleaving the linker.
-
Cell Lysate Preparation:
-
Harvest 1-5 million cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled Cathepsin B Lysis Buffer.
-
Incubate on ice for 10-30 minutes.
-
Centrifuge at maximum speed for 5 minutes at 4°C to pellet debris.
-
Carefully transfer the supernatant (lysate) to a new, pre-chilled tube.[4][5]
-
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay) to normalize activity later.
-
Assay Execution (96-well format):
-
To appropriate wells of a black, clear-bottom 96-well plate, add 50 µL of cell lysate.
-
Negative Control: In a separate well, combine 50 µL of lysate with a specific Cathepsin B inhibitor.
-
Blank: Add 50 µL of Lysis Buffer to a well for background subtraction.
-
Add 50 µL of Cathepsin B Reaction Buffer to each well.
-
Initiate the reaction by adding 2 µL of a fluorogenic Cathepsin B substrate (e.g., Ac-RR-AFC, 10 mM stock) to all wells.[4][5][6]
-
-
Measurement and Analysis:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence using a plate reader at an excitation of ~400 nm and emission of ~505 nm.[4][6]
-
Subtract the blank reading from all wells. Compare the fluorescence of your sample to the inhibited control to confirm specific Cathepsin B activity. Normalize the activity to the total protein content.
-
-
Understanding Your this compound Conjugate: Preparation is Key
Peptide-based linkers are often hydrophobic, which dictates how they must be handled and stored to ensure experimental reproducibility.
-
Solubility and Stock Solutions:
-
This compound and its derivatives are highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but have very limited solubility in aqueous buffers.[7][8][9]
-
Trustworthiness: Always use anhydrous, newly-opened DMSO for preparing stock solutions. Hygroscopic (water-absorbing) DMSO will significantly reduce the solubility of the compound.[7][8]
-
-
Protocol for Stock Solution Preparation (e.g., 10 mM):
-
Allow the vial of lyophilized conjugate to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required mass of the conjugate.
-
Calculate the volume of anhydrous DMSO needed to achieve a 10 mM concentration.
-
Add the DMSO to the vial. Vortex vigorously. If needed, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[7][10]
-
Once fully dissolved, create small, single-use aliquots and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[11]
-
-
Working Dilutions: When preparing working solutions for cell-based assays, dilute the DMSO stock directly into your pre-warmed cell culture medium. Ensure the final concentration of DMSO in the culture is non-toxic, typically ≤ 0.1%.[12]
Part 2: Core Protocols for Cell-Based Assays
The following protocols provide robust frameworks for assessing the two most common applications of this compound conjugates: cytotoxicity and intracellular payload tracking.
Protocol: Quantifying Cytotoxicity of a Cleavable Conjugate
This assay determines the dose-dependent cell-killing ability of a conjugate where the payload is a cytotoxic agent.
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) and confirm that the cytotoxicity is dependent on linker cleavage.
-
Materials:
-
Target cells (pre-characterized for Cathepsin B activity)
-
Complete cell culture medium
-
Test Conjugate: this compound-Payload
-
Control 1 (Non-cleavable): A conjugate with a stable, non-cleavable linker
-
Control 2 (Free Payload): The unconjugated cytotoxic agent
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)
-
96-well plates (white-walled for luminescence, clear for absorbance/fluorescence)
-
-
Step-by-Step Methodology:
-
Compound Dilution: Prepare serial dilutions of the Test Conjugate, Control 1, and Control 2 in complete culture medium. A vehicle control (medium with the highest DMSO concentration) is mandatory.
-
Dosing: Remove the existing medium and add 100 µL of the compound-containing medium to the respective wells.
-
Incubation: Incubate the plate for a duration appropriate for the payload's mechanism of action (typically 72 to 120 hours).
-
Viability Measurement: At the end of the incubation, add the chosen viability reagent according to the manufacturer's protocol and measure the signal (fluorescence, luminescence, or absorbance) with a plate reader.
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% viability and a "no cells" control as 0%.
-
Plot the normalized viability versus the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 for each compound.
-
Data Interpretation and Self-Validation:
| Compound | Expected IC50 in High Cathepsin B Cells | Expected IC50 in Low Cathepsin B Cells | Scientific Rationale |
| Test Conjugate | Potent (Low nM) | Significantly less potent | Efficacy is dependent on Cathepsin B-mediated cleavage for payload release. |
| Control 1 (Non-cleavable) | Inactive or very low potency | Inactive or very low potency | Confirms that the cytotoxic effect requires the specific cleavable linker. |
| Control 2 (Free Payload) | Highly Potent (pM to low nM) | Highly Potent (pM to low nM) | Establishes the intrinsic potency of the payload and serves as a benchmark for maximal effect. |
Protocol: Live-Cell Imaging of Payload Release
This protocol uses a fluorescent reporter as the payload to visualize its release from the linker and subsequent localization.
-
Objective: To visually confirm Cathepsin B-dependent cleavage and track the spatiotemporal dynamics of payload release.
-
Materials:
-
Target cells (ideally expressing a fluorescent lysosomal marker like LAMP1-RFP)
-
Test Conjugate: this compound-Fluorophore
-
Control: Cathepsin B inhibitor (e.g., CA-074 Me)
-
Phenol red-free live-cell imaging medium
-
Glass-bottom imaging dishes
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
-
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cells on glass-bottom dishes 24-48 hours before imaging to achieve ~60-70% confluency.
-
Control Group (Optional but Recommended): Pre-treat a dish of cells with a cell-permeable Cathepsin B inhibitor for 1-2 hours before adding the conjugate. This will serve to validate that fluorescence release is enzyme-dependent.
-
Imaging Setup: Place the dish on the microscope stage and allow it to equilibrate within the environmental chamber. Acquire baseline images.
-
Dosing: Dilute the this compound-Fluorophore conjugate to the final working concentration in pre-warmed imaging medium. Gently replace the medium in the dish with the conjugate-containing medium.
-
Time-Lapse Acquisition: Begin acquiring images every 10-30 minutes for several hours. Capture channels for the fluorophore payload, the lysosomal marker (if used), and a brightfield/DIC image for cell morphology.
-
Image Analysis:
-
Initial Phase: Look for the accumulation of the conjugate's fluorescence in punctate structures, which should co-localize with the lysosomal marker (LAMP1-RFP).
-
Release Phase: Observe the emergence of a diffuse fluorescence signal spreading from the puncta into the cytosol and potentially the nucleus. This indicates that the fluorophore has been cleaved from the linker and is no longer confined to the lysosome.
-
Control Validation: In the inhibitor-treated cells, the fluorescent signal should remain predominantly as puncta, with little to no diffuse signal appearing, confirming the Cathepsin B-dependency of the release.
-
-
Figure 2: A generalized workflow for a cell-based cytotoxicity assay.
Part 3: Troubleshooting and Advanced Considerations
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Cytotoxicity | 1. Low Cathepsin B activity in cells. 2. Inefficient conjugate internalization. 3. Conjugate degradation or precipitation. | 1. Confirm Cathepsin B activity with the fluorometric assay. Select a higher-expressing cell line if necessary. 2. If using an antibody conjugate, verify target antigen expression via flow cytometry. 3. Prepare fresh dilutions from a new stock aliquot. Ensure DMSO concentration does not cause precipitation in media. |
| High Background in Imaging | 1. Medium autofluorescence. 2. Non-specific binding or uptake of the conjugate. 3. Extracellular cleavage by secreted proteases. | 1. Use phenol red-free imaging medium. 2. Include a control with the free fluorophore to assess its intrinsic cellular accumulation. 3. After an initial incubation period (e.g., 1-2 hours), wash the cells and replace with fresh medium before imaging. |
| Inconsistent IC50 Values | 1. Inconsistent cell seeding density. 2. Edge effects in the 96-well plate. 3. Variability in reagent addition or mixing. | 1. Use a cell counter for accurate seeding. Ensure cells are in a logarithmic growth phase. 2. Avoid using the outer wells of the plate for experimental data; fill them with sterile PBS or medium instead. 3. Use calibrated multichannel pipettes and ensure thorough but gentle mixing after reagent addition. |
Conclusion
The this compound linker is a formidable tool in the arsenal of cell biologists and drug developers, enabling the conditional release of molecular payloads with high specificity. Its effective use, however, is not a "plug-and-play" scenario. It demands a thoughtful and rigorous scientific approach, beginning with the fundamental characterization of the target cell's enzymatic capacity. By pairing this foundational knowledge with carefully controlled and validated assays—complete with the essential controls outlined herein—researchers can confidently dissect cellular mechanisms, screen for potent therapeutics, and generate high-quality, interpretable data. This guide serves as a framework to build upon, empowering you to unlock the full potential of this powerful technology in your research endeavors.
References
-
Zlatic, S. A., & Ryder, P. V. (2010). Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography. Journal of Visualized Experiments. Available at: [Link]
-
Creative Biolabs. Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
Spectral Instruments Imaging. Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. Spectral Instruments Imaging. Available at: [Link]
-
Eyanbio. This compound. Eyanbio. Available at: [Link]
-
Blum, G., et al. (2007). An improved quenched fluorescent probe for imaging of cysteine cathepsin activity. Nature Chemical Biology. Available at: [Link]
-
Mitrović, B., et al. (2019). Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples. Chemical Science. Available at: [Link]
-
PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
Edvinsson, P., et al. (2013). Improved Quenched Fluorescent Probe for Imaging of Cysteine Cathepsin Activity. Journal of the American Chemical Society. Available at: [Link]
-
Verdoes, M., et al. (2017). Live Cell Imaging and Profiling of Cysteine Cathepsin Activity Using a Quenched Activity-Based Probe. Methods in Molecular Biology. Available at: [Link]
-
Puri, A. W., et al. (2019). Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples. Chemical Science. Available at: [Link]
-
Nobre, M. (2024). Peptide solvent for cell-based Assay? ResearchGate. Available at: [Link]
-
Graphviz. Graphviz. Graphviz. Available at: [Link]
-
Molecular Devices. Tips for Running a Successful Live Cell Imaging Experiment. Molecular Devices. Available at: [Link]
-
Ellson, E. R., et al. (2015). Drawing graphs with dot. Graphviz. Available at: [Link]
-
Böhm, S. User Guide — graphviz 0.21 documentation. graphviz. Available at: [Link]
-
Graphviz. (2024). DOT Language. Graphviz. Available at: [Link]
-
Al-Adnani, H., et al. (2022). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Pharmaceuticals. Available at: [Link]
-
Spring, D. Cleavable linkers in antibody–drug conjugates. University of Cambridge. Available at: [Link]
-
von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. Available at: [Link]
-
Zhao, P., et al. (2022). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Molecules. Available at: [Link]
Sources
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- 3. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin B Activity Assay Kit (Fluorometric) (ab65300) | Abcam [abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Application Note: Synthesis and Validation of a Cathepsin B-Activatable Fluorescent Probe Using the MC-Gly-Gly-Phe Linker
Abstract
This technical guide provides a comprehensive framework for the design, synthesis, and functional validation of a protease-activatable fluorescent probe utilizing the MC-Gly-Gly-Phe linker. This linker system is specifically engineered for cleavage by Cathepsin B, a lysosomal cysteine protease often upregulated in various pathological states, including cancer. We detail the underlying chemical principles, provide step-by-step protocols for the conjugation of a rhodamine-based fluorophore to the this compound linker, and outline methods for purification and characterization. Furthermore, a robust in vitro enzymatic assay is described to confirm the probe's specific activation by Cathepsin B. This guide is intended for researchers, scientists, and drug development professionals engaged in the development of targeted imaging agents and drug delivery systems.
Introduction: The Rationale for Protease-Activatable Fluorescent Probes
Fluorescent probes that exhibit an increase in signal intensity in response to a specific biological stimulus are invaluable tools in biomedical research and diagnostics.[1][] A particularly effective strategy for achieving targeted fluorescence activation involves the use of enzyme-cleavable linkers.[3][4] These linkers connect a fluorophore to a quenching moiety or a carrier molecule in such a way that the fluorescence is initially suppressed. Upon enzymatic cleavage of the linker at the target site, the fluorophore is released, leading to a "turn-on" fluorescent signal.[5]
Cathepsin B, a lysosomal cysteine protease, is an attractive target for such probes due to its significant upregulation in the tumor microenvironment and its role in cancer progression and metastasis.[3][6][] The tripeptide sequence Gly-Gly-Phe is a known substrate for Cathepsin B, which primarily cleaves the peptide bond C-terminal to the phenylalanine residue.[3][8] The MC (maleimidocaproyl) group serves as a reactive handle for conjugation to other molecules, such as targeting ligands or carrier molecules, though for the purpose of this guide, we will focus on its role within the core linker structure.[9][10][11]
This application note will guide the user through the synthesis and validation of a model fluorescent probe based on the this compound linker and a rhodamine fluorophore. Rhodamine dyes are well-suited for biological applications due to their high fluorescence quantum yields, photostability, and cell permeability.[1][12][13]
The this compound Linker: Structure and Mechanism of Activation
The this compound linker is a key component in the design of Cathepsin B-responsive probes.[9][11][14] Its structure and the mechanism of enzymatic activation are depicted below.
Chemical Structure of this compound
The this compound linker consists of a maleimidocaproyl (MC) group, followed by a tripeptide sequence of Glycine-Glycine-Phenylalanine.
Caption: Mechanism of Cathepsin B-mediated probe activation.
Experimental Protocols
Synthesis of a Rhodamine-MC-Gly-Gly-Phe Probe
This protocol describes the conjugation of a rhodamine dye with a carboxylic acid functional group to the N-terminus of the Gly-Gly-Phe peptide, where the maleimide group of this compound is not utilized for fluorophore conjugation but is part of the overall linker structure. For this example, we will assume the use of a commercially available this compound with a free N-terminus on the glycine.
Materials and Reagents:
-
This compound peptide
-
Rhodamine B isothiocyanate or a suitable NHS-ester activated rhodamine dye [12][13]* N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) [15]* Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF) [16][17] Protocol:
-
Peptide Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Activation and Coupling:
-
Add DIPEA (3 equivalents) to the peptide solution to neutralize any TFA salts and to act as a base.
-
In a separate vial, dissolve the NHS-ester activated rhodamine dye (1.2 equivalents) in anhydrous DMF.
-
Add the rhodamine solution dropwise to the peptide solution while stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours, protected from light. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Solvent Removal: Once the reaction is complete, remove the DMF under reduced pressure.
-
Purification by RP-HPLC:
-
Dissolve the crude product in a minimal amount of DMF or a suitable injection solvent.
-
Purify the conjugate using a preparative RP-HPLC system with a C18 column. A typical gradient would be from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30-40 minutes. [15] * Collect the fractions containing the desired product, identified by its retention time and UV-Vis absorbance at the rhodamine's maximum absorption wavelength.
-
-
Lyophilization: Lyophilize the purified fractions to obtain the final product as a solid.
-
Characterization:
-
Confirm the identity and purity of the synthesized probe using analytical RP-HPLC.
-
Verify the molecular weight of the conjugate using mass spectrometry. [18]
Parameter Condition Reaction Solvent Anhydrous DMF Base DIPEA Reaction Time 4-6 hours Purification Method RP-HPLC (C18 column) | Characterization | Analytical RP-HPLC, Mass Spectrometry |
-
Table 1: Summary of Synthesis and Purification Parameters.
In Vitro Enzymatic Assay for Probe Activation
This assay is designed to validate the specific cleavage of the synthesized probe by Cathepsin B and the resulting increase in fluorescence.
Materials and Reagents:
-
Synthesized Rhodamine-MC-Gly-Gly-Phe probe
-
Recombinant human Cathepsin B
-
Cathepsin B assay buffer (e.g., 100 mM sodium acetate, 100 mM sodium chloride, 1 mM EDTA, pH 5.5) [19]* Dithiothreitol (DTT)
-
Cathepsin B inhibitor (e.g., CA-074)
-
96-well black microplates
-
Fluorescence plate reader
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Prepare a stock solution of recombinant Cathepsin B in assay buffer.
-
Prepare a working solution of DTT (e.g., 10 mM) in assay buffer. DTT is required to activate the cysteine protease.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Positive Control: Probe + Activated Cathepsin B
-
Negative Control 1 (No Enzyme): Probe only
-
Negative Control 2 (Inhibited Enzyme): Probe + Activated Cathepsin B + Cathepsin B inhibitor
-
-
To activate Cathepsin B, pre-incubate the enzyme with DTT in the assay buffer for 15 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Add the fluorescent probe to each well to a final concentration of 1-10 µM.
-
Initiate the reaction by adding the activated Cathepsin B (or buffer for the "No Enzyme" control).
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the rhodamine dye (e.g., Ex/Em ~540/590 nm) at regular intervals (e.g., every 5 minutes) for 1-2 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each condition.
-
A significant increase in fluorescence over time in the positive control, with minimal change in the negative controls, confirms the specific activation of the probe by Cathepsin B.
-
Caption: Workflow for the in vitro enzymatic assay.
Conclusion
The this compound linker provides a versatile and effective platform for the development of Cathepsin B-activatable fluorescent probes. The protocols detailed in this application note offer a robust methodology for the synthesis, purification, and functional validation of such probes. By following these guidelines, researchers can confidently develop and characterize novel imaging agents for studying Cathepsin B activity in various biological contexts, with potential applications in cancer diagnosis and therapy.
References
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G. Lukinavičius, et al. (2023). A general highly efficient synthesis of biocompatible rhodamine dyes and probes for live-cell multicolor nanoscopy. National Institutes of Health. Retrieved from [Link]
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DC Chemicals. (n.d.). This compound | ADC Linker. Retrieved from [Link]
-
A. B. Descalzo, et al. (2009). Synthesis and applications of Rhodamine derivatives as fluorescent probes. Chemical Society Reviews. Retrieved from [Link]
-
M. P. Poreba, et al. (2021). Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples. National Institutes of Health. Retrieved from [Link]
-
R. Karim. (2024). Magic Red Cathepsin B activity assay. protocols.io. Retrieved from [Link]
-
GeneMedi. (n.d.). Main elements of antibody-drug conjugate (ADC):Linker (cleavable/non-cleavable, structure and mechanism). Retrieved from [Link]
-
G. Lukinavičius, et al. (2022). A general, highly efficient and facile synthesis of biocompatible rhodamine dyes and probes for live-cell multicolor nanoscopy. bioRxiv. Retrieved from [Link]
-
A. C. C. de Souza, et al. (2023). Smart Delivery Systems Responsive to Cathepsin B Activity for Cancer Treatment. MDPI. Retrieved from [Link]
-
H. Ohno, et al. (2024). Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
V. K. K. Guttapatruni, et al. (2008). Mass spectrometry and HPLC with fluorescent detection-based orthogonal approaches to characterize N-linked oligosaccharides of recombinant monoclonal antibodies. PubMed. Retrieved from [Link]
-
Immunomart. (n.d.). This compound-Gly. Retrieved from [Link]
-
S. Henriques, et al. (2021). To What Extent Do Fluorophores Bias the Biological Activity of Peptides? A Practical Approach Using Membrane-Active Peptides as Models. PMC - PubMed Central. Retrieved from [Link]
-
M. J. D. Gales, et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. Retrieved from [Link]
-
Ruixibiotech. (n.d.). This compound-Gly. Retrieved from [Link]
-
M. Asami, et al. (2013). Design and synthesis of fluorescent probes for GPR54. PubMed. Retrieved from [Link]
-
S. van der Meel, et al. (2018). Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib. National Institutes of Health. Retrieved from [Link]
-
iGEM Parts Registry. (2024). Cathepsin B-Cleavable Linker: GFLG. Retrieved from [Link]
-
M. J. Marks, et al. (1987). Rat brain cathepsin L: characterization and differentiation from cathepsin B utilizing opioid peptides. PubMed. Retrieved from [Link]
-
The Open Repository @ Binghamton (The ORB). (n.d.). Design and optimization of a turn-on fluorescence assay for the identification of improved ADC linkers. Retrieved from [Link]
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
-
Y. Zhao, et al. (2022). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. PMC - PubMed Central. Retrieved from [Link]
-
FluoroFinder. (2025). Antibody Conjugation Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Linker Molecules Convert Commercial Fluorophores into Tailored Functional Probes during Bio‐labeling | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025). Mass spectrometry based approach for identification and characterisation of fluorescent proteins from marine organisms | Request PDF. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. Retrieved from [Link]
-
Journal of the American Chemical Society. (2013). Conjugation-Induced Fluorescent Labeling of Proteins and Polymers Using Dithiomaleimides. Retrieved from [Link]
-
PubMed. (2015). HPLC-FLD and spectrofluorometer apparatus: How to best detect fluorescent probe-loaded niosomes in biological samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescent Peptide Labeling Characterization with Capillary Electrophoresis and Mass Spectrometry | Request PDF. Retrieved from [Link]
-
DSpace. (n.d.). Conjugation of IRDye Photosensitizers or Fluorophores to Nanobodies. Retrieved from [Link]
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- 5. orb.binghamton.edu [orb.binghamton.edu]
- 6. Smart Delivery Systems Responsive to Cathepsin B Activity for Cancer Treatment [mdpi.com]
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Application Note: A Guide to Protease Activity Analysis Using Fluorogenic Gly-Gly-Phe Peptide Substrates
Introduction: The Central Role of Protease Analysis
Proteases, enzymes that catalyze the hydrolysis of peptide bonds, are fundamental to virtually all biological processes, from digestion and cellular signaling to apoptosis and tissue remodeling. Their dysregulation is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them prime targets for therapeutic intervention. The accurate measurement of protease activity is therefore a cornerstone of biochemical research and drug discovery.[1]
This guide provides a detailed overview and practical protocols for the use of substrates incorporating the Gly-Gly-Phe (GGF) peptide sequence for the analysis of specific proteases. While the GGF sequence is part of larger linkers used in antibody-drug conjugates (ADCs) like MC-GGFG, which are cleaved by lysosomal proteases, the core GGF motif itself serves as a valuable tool for in vitro enzymatic assays.[2][3] We will focus on fluorogenic assay formats, which offer superior sensitivity and a continuous, real-time readout suitable for high-throughput screening (HTS) and detailed kinetic analysis.[4][5]
The principle relies on a synthetic peptide that is initially non-fluorescent or "quenched." Upon cleavage by a target protease at a specific site—in this case, after the phenylalanine residue—a fluorophore is released, generating a signal directly proportional to enzyme activity.[6] This document will explain the causality behind experimental choices, provide robust, self-validating protocols, and offer insights into troubleshooting common issues, empowering researchers to generate high-quality, reproducible data.
Mechanism of Action: From Cleavage to Signal
The utility of a Gly-Gly-Phe-based substrate lies in its specific recognition and cleavage by certain proteases. The mechanism involves two key steps: enzymatic cleavage followed by signal generation.
A. Enzymatic Recognition and Cleavage: The primary target for substrates containing a -Phe- residue is chymotrypsin , a serine protease that exhibits a strong preference for cleaving peptide bonds C-terminal to large hydrophobic amino acids, such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).[1] The Gly-Gly portion of the substrate acts as a spacer, positioning the Phenylalanine residue optimally within the enzyme's active site for efficient catalysis. Certain lysosomal cysteine proteases, like Cathepsin B, can also process similar peptide sequences, a mechanism leveraged for payload release from ADCs within the cellular lysosome.[2][3]
B. Signal Generation via Fluorescence Resonance Energy Transfer (FRET): Modern fluorogenic substrates for endopeptidases are often designed based on the principle of Fluorescence Resonance Energy Transfer (FRET).[5][7][8] In this system:
-
A fluorophore (e.g., Mca - (7-Methoxycoumarin-4-yl)acetyl)) is attached to one end of the peptide.
-
A quencher (e.g., Dnp - 2,4-Dinitrophenyl) is attached to the other end.
-
In the intact peptide, the fluorophore and quencher are in close proximity. When the fluorophore is excited by light, it transfers its energy non-radiatively to the quencher instead of emitting light (fluorescence). The result is a low signal baseline.[9]
-
When a protease cleaves the peptide bond between the fluorophore and quencher, they diffuse apart. The energy transfer is disrupted, and the fluorophore now emits its characteristic fluorescence upon excitation.[10] The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage by the enzyme.
Figure 2: General experimental workflow for protease activity analysis.
-
Plate Layout: Design the plate map to include all necessary controls:
-
No-Enzyme Control: 50 µL Assay Buffer instead of enzyme (measures substrate auto-hydrolysis).
-
No-Substrate Control: 50 µL Assay Buffer instead of substrate (measures enzyme/buffer background).
-
Test Wells: 50 µL of each enzyme dilution.
-
Inhibitor Control (Optional): 50 µL of enzyme pre-incubated with inhibitor.
-
-
Enzyme Addition: Add 50 µL of the appropriate enzyme dilutions (or control solutions) to the wells of the 96-well plate.
-
Pre-incubation: Place the plate in the fluorescence reader and allow it to equilibrate to the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate Reaction: Add 50 µL of the 2X Substrate Working Solution to all wells to start the reaction. The total volume in each well is now 100 µL.
-
Data Acquisition: Immediately begin reading the fluorescence intensity (in Relative Fluorescence Units, RFU) kinetically. Take readings every 60 seconds for 30 to 60 minutes.
D. Data Analysis
-
Subtract Background: For each time point, subtract the average RFU of the no-enzyme control wells from the test wells.
-
Plot Data: Plot the background-subtracted RFU versus time (in minutes) for each enzyme concentration.
-
Calculate Initial Velocity (V₀): Identify the linear portion of each curve (usually the first 10-20 minutes). The slope of this line represents the initial reaction velocity (V₀) in RFU/min.
-
Analyze Results: Plot V₀ against the enzyme concentration. This should yield a linear relationship, confirming that the assay is responsive to enzyme levels in the tested range.
Quantitative Data & Performance Characteristics
The performance of a protease assay is defined by several key parameters. While specific values are dependent on the exact substrate and enzyme lot, the following table provides typical values and justifications for a chymotrypsin assay.
| Parameter | Recommended Value | Rationale & Justification |
| Enzyme | α-Chymotrypsin | A well-characterized serine protease with known specificity for Phe residues. |
| Substrate | Fluorogenic GGF Peptide | Provides high sensitivity and continuous monitoring. |
| Final Substrate Conc. | 5-20 µM | Typically at or below the Michaelis constant (Km) to ensure sensitivity for inhibitor screening. The Km for a similar chromogenic substrate (Suc-Gly-Gly-Phe-pNA) is 1.6 mM, but fluorogenic substrates often have different kinetics. [11][12] |
| Final Enzyme Conc. | 1-50 nM | Must be determined empirically to ensure a linear reaction rate within the desired assay window. |
| Assay Buffer | Tris-HCl, pH 7.5-8.0 | Chymotrypsin has optimal activity in this pH range. |
| Additives | 10 mM CaCl₂ | Calcium ions are required for the stability and optimal conformation of chymotrypsin. |
| Excitation / Emission | ~325 nm / ~400 nm | Specific for the Mca/Dnp FRET pair. Always confirm the spectra for your specific substrate. |
| Temperature | 25°C or 37°C | 37°C mimics physiological conditions but may decrease enzyme stability over time. 25°C is often used for routine screening. |
| Final DMSO Conc. | < 2% (v/v) | High concentrations of DMSO can denature enzymes and interfere with activity. [13] |
Critical Considerations & Troubleshooting
A robust assay requires careful attention to detail and an understanding of potential pitfalls.
-
Self-Validating Controls: The inclusion of no-enzyme and no-substrate controls is critical. A high signal in the no-enzyme control indicates substrate instability or contamination, while a high signal in the no-substrate control points to autofluorescence from the enzyme preparation or buffer components.
-
Enzyme Activity: Proteases can lose activity with improper storage or handling. Always prepare fresh working dilutions from a properly stored stock aliquot and keep them on ice until use. [10]* Inner Filter Effect: At high substrate or product concentrations, the fluorescent molecules can absorb the excitation and/or emission light, leading to a non-linear, artificially low signal. [5]If your progress curves plateau rapidly or are non-linear from the start, try reducing the substrate or enzyme concentration.
-
Compound Interference (HTS): When screening compound libraries, test compounds can interfere with the assay readout. [14]They may be autofluorescent at the assay wavelengths or act as quenchers. It is essential to run a parallel assay where compounds are added after the reaction has been stopped (e.g., with a potent inhibitor) to identify such artifacts.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low signal | 1. Inactive enzyme.2. Incorrect plate reader settings (wavelengths, gain).3. Substrate degradation (improper storage). | 1. Test enzyme with a known positive control substrate; use a fresh aliquot.2. Verify Ex/Em wavelengths and ensure gain is set appropriately.<[15]br>3. Use a fresh aliquot of substrate; always store protected from light. |
| High background signal | 1. Substrate auto-hydrolysis (unstable).2. Contaminated buffer or reagents.3. Autofluorescence of the microplate. | 1. Check the no-enzyme control; if high, contact the substrate manufacturer.2. Use high-purity water and reagents.3. Use high-quality, black microplates designed for fluorescence. |
| Non-linear reaction curves | 1. Substrate depletion (enzyme conc. too high).2. Inner filter effect (substrate/product conc. too high).3. Enzyme instability during the assay. | 1. Reduce the enzyme concentration.2. Reduce substrate and/or enzyme concentration.<[5]br>3. Check enzyme stability in the assay buffer at the assay temperature; consider adding stabilizing agents like BSA or reducing assay time. |
Conclusion
The Gly-Gly-Phe peptide sequence provides the basis for a highly effective and specific substrate for the analysis of chymotrypsin and related proteases. When coupled with a sensitive fluorogenic or FRET-based detection system, it enables robust, continuous, and high-throughput measurement of enzymatic activity. By understanding the underlying mechanism and adhering to the detailed protocols and critical considerations outlined in this guide, researchers can confidently employ these substrates to advance our understanding of protease function and accelerate the discovery of novel therapeutic agents.
References
-
Wang, G. T., et al. (2003). Activity based fingerprinting of proteases using FRET peptides. PubMed. Retrieved from [Link]
-
Arian, D., Harenberg, J., & Krämer, R. (2014). A Chromogenic and Fluorogenic Peptide Substrate for the Highly Sensitive Detection of Proteases in Biological Matrices. Journal of Medicinal Chemistry, 57(23), 10033–10040. Retrieved from [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. Retrieved from [Link]
-
Zheng, Z., et al. (2005). Use of Recombinant Peptide as Substrate in FRET Based Protease Assays. Blood, 106(11), 3747. Retrieved from [Link]
-
Kim, Y. P., et al. (2008). Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. Sensors, 8(9), 5335–5355. Retrieved from [Link]
-
Cummings, R. T., et al. (2002). A peptide-based fluorescence resonance energy transfer assay for Bacillus anthracis lethal factor protease. Proceedings of the National Academy of Sciences, 99(10), 6603–6606. Retrieved from [Link]
-
Biosyntan GmbH. (n.d.). Fluorescently Labeled Protease Substrates. Biosyntan. Retrieved from [Link]
-
Eurogentec. (n.d.). Fluorogenic substrates. Eurogentec. Retrieved from [Link]
-
van der Meijden, M., et al. (2012). Peptide-Based Fluorescence Resonance Energy Transfer Protease Substrates for the Detection and Diagnosis of Bacillus Species. Analytical Chemistry, 84(11), 4747–4754. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. NCBI. Retrieved from [Link]
-
Santamaria, S., & Nagase, H. (2018). Measurement of Protease Activities Using Fluorogenic Substrates. Methods in Molecular Biology, 1731, 107–122. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Kim, C., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1339–1356. Retrieved from [Link]
Sources
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- 5. Measurement of Protease Activities Using Fluorogenic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]
- 7. Activity based fingerprinting of proteases using FRET peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 9. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 11. tribioscience.com [tribioscience.com]
- 12. medchemexpress.com [medchemexpress.com]
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- 14. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Evaluating the Stability of the MC-Gly-Gly-Phe Linker in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, while ensuring efficient cleavage and drug release within the target tumor cell.[1][] This guide provides a detailed examination of the experimental protocols designed to assess the stability of the maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycine (MC-Gly-Gly-Phe) linker, a protease-cleavable linker system integral to the design of modern ADCs.
The this compound linker is engineered for selective cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[3] Its tetrapeptide sequence (Gly-Gly-Phe-Gly) is recognized by these enzymes, leading to the release of the cytotoxic payload within the cancer cell.[][5] This targeted release mechanism is fundamental to the efficacy and safety of the ADC.[6][7]
This document provides in-depth, field-proven protocols for evaluating the stability of the this compound linker in various biological matrices, offering insights into the causality behind experimental choices and ensuring a self-validating system for robust and reproducible data.
Mechanism of this compound Linker Cleavage
The release of the cytotoxic payload from an ADC featuring the this compound linker is a precisely orchestrated, two-step process that occurs within the lysosomal compartment of the target cell.[3]
-
Receptor-Mediated Endocytosis and Lysosomal Trafficking: Upon binding to its target antigen on the cancer cell surface, the ADC is internalized via endocytosis and trafficked to the lysosome.[8]
-
Enzymatic Cleavage: The acidic environment of the lysosome and the presence of highly active proteases, primarily cathepsin B, facilitate the recognition and cleavage of the Gly-Gly-Phe-Gly peptide sequence.[3][]
-
Self-Immolation (if a PABC spacer is present): Often, this linker is used in conjunction with a p-aminobenzyl carbamate (PABC) self-immolative spacer.[3][10] Cleavage of the peptide bond between phenylalanine and the PABC moiety triggers a spontaneous 1,6-elimination reaction, which in turn liberates the unmodified, active cytotoxic drug.[10][11]
The following diagram illustrates the experimental workflow for assessing linker stability.
Caption: Experimental workflow for assessing this compound linker stability.
Experimental Protocols
Plasma Stability Assay
This assay is crucial for evaluating the stability of the ADC in circulation and predicting potential off-target toxicity due to premature drug release.[12][13][14]
Objective: To determine the rate of drug-linker cleavage and ADC aggregation in plasma over time.
Materials and Reagents:
-
Test ADC with this compound linker
-
Human, mouse, or rat plasma (species dependent on the intended preclinical model)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein A or G magnetic beads for immunoaffinity capture
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.8)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Acetonitrile for protein precipitation
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Size Exclusion Chromatography (SEC) system with UV detector
Step-by-Step Protocol:
-
Preparation: Thaw frozen plasma at 37°C. Prepare a stock solution of the test ADC in PBS at a known concentration.
-
Incubation: In microcentrifuge tubes, add the ADC stock solution to the plasma to a final concentration of 100 µg/mL. Include a buffer control (ADC in PBS) to run in parallel.
-
Time Course: Incubate the tubes at 37°C. At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots from each tube.
-
Sample Processing for DAR Analysis:
-
Immediately freeze a portion of the collected aliquot at -80°C for later analysis of free payload.
-
To the remaining aliquot, add Protein A/G magnetic beads and incubate to capture the ADC.
-
Wash the beads with wash buffer to remove non-specifically bound plasma proteins.
-
Elute the ADC from the beads using the elution buffer and immediately neutralize the eluate.
-
-
Sample Processing for Free Payload Analysis:
-
Thaw the frozen plasma aliquot.
-
Add cold acetonitrile (e.g., 3 volumes) to precipitate plasma proteins.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing the free payload.
-
-
LC-MS Analysis:
-
Analyze the captured and eluted ADC samples by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in the average DAR over time indicates payload loss.[15][16]
-
Analyze the supernatant from the protein precipitation to quantify the concentration of the released payload by LC-MS/MS.
-
-
SEC Analysis:
-
Inject an aliquot of the plasma-incubated ADC at each time point onto an SEC column to monitor for the formation of high molecular weight species (aggregates).
-
Data Presentation:
| Time (hours) | Average DAR | % Free Payload | % Monomer | % Aggregate |
| 0 | 3.8 | 0 | 99 | 1 |
| 6 | 3.7 | < 1 | 98 | 2 |
| 24 | 3.5 | 2 | 97 | 3 |
| 48 | 3.2 | 5 | 96 | 4 |
| 96 | 2.8 | 10 | 95 | 5 |
| 168 | 2.5 | 15 | 94 | 6 |
Lysosomal Stability Assay
This assay simulates the intracellular environment where the linker is designed to be cleaved, providing a measure of the efficiency of payload release.[17][18]
Objective: To evaluate the rate and extent of payload release in a simulated lysosomal environment.
Materials and Reagents:
-
Test ADC with this compound linker
-
Purified lysosomes or lysosomal fractions (e.g., from rat liver)[17]
-
Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Dithiothreitol (DTT) to maintain a reducing environment
-
LC-MS/MS system
Step-by-Step Protocol:
-
Preparation: Prepare a reaction mixture containing the ADC (e.g., 10 µM) and lysosomal fraction (e.g., 0.5 mg/mL) in the lysosomal assay buffer. Add DTT to a final concentration of 1-2 mM.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Sample Processing: Stop the reaction by adding an equal volume of cold acetonitrile. Centrifuge to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the concentration of the released payload.
Enzymatic Cleavage Assay with Purified Cathepsin B
This assay provides a direct measure of the linker's susceptibility to its target enzyme, allowing for the determination of cleavage kinetics.[6][19]
Objective: To determine the kinetic parameters (kcat, Km) of this compound linker cleavage by cathepsin B.
Materials and Reagents:
-
Test ADC with this compound linker
-
Recombinant human Cathepsin B
-
Cathepsin B assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Activation buffer (assay buffer containing 10 mM DTT)
-
LC-MS/MS system
Step-by-Step Protocol:
-
Enzyme Activation: Activate the Cathepsin B by incubating it in the activation buffer for 15 minutes at 37°C.
-
Reaction Initiation: Prepare a series of dilutions of the ADC in the assay buffer. Initiate the cleavage reaction by adding the activated Cathepsin B to each ADC dilution.
-
Time Course: Incubate the reactions at 37°C. At specific time points, take aliquots and quench the reaction with a suitable inhibitor or by adding cold acetonitrile.
-
LC-MS/MS Analysis: Quantify the amount of released payload in each sample.
-
Data Analysis: Plot the initial velocity of the reaction (rate of payload release) against the ADC concentration. Fit the data to the Michaelis-Menten equation to determine the Vmax and Km. Calculate kcat from Vmax and the enzyme concentration.
Caption: Mechanism of payload release from an ADC with a this compound linker.
Trustworthiness and Self-Validating Systems
To ensure the integrity and reliability of the stability data, the following controls and considerations are essential:
-
Parallel Buffer Controls: In the plasma stability assay, incubating the ADC in buffer under the same conditions allows for the differentiation between enzymatic degradation and inherent instability.[12]
-
Internal Standards: The use of a stable, isotopically labeled internal standard in LC-MS/MS analysis is critical for accurate quantification of the released payload.
-
Forced Degradation Studies: Subjecting the ADC to stress conditions such as high temperature, extreme pH, and oxidation can help to identify potential degradation products and validate the stability-indicating nature of the analytical methods.[20]
-
Cross-Validation of Assays: Correlating the rate of DAR decrease in the plasma stability assay with the appearance of free payload provides a comprehensive picture of linker stability.
By adhering to these rigorous protocols and incorporating appropriate controls, researchers can generate high-quality, reliable data to inform the selection and optimization of ADC candidates, ultimately contributing to the development of safer and more effective cancer therapeutics.
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cathepsin B Cleavage Assay of ADC Linkers.
- BioIVT. (n.d.). Assess Catabolic Stability of Biologics & ADCs with Lysosomes. BioIVT Blog.
- Creative Biolabs. (n.d.). ADC Chemical Stability Analysis Service.
- IPHASE Biosciences. (n.d.). Lysosomal Stability: A Key Factor in ADC Linker Performance and siRNA Delivery for Enhanced Therapeutic Efficacy.
- Benchchem. (n.d.). Application Notes and Protocols for Assessing Antibody-Drug Conjugate (ADC) Stability in Mouse Plasma.
- Springer Nature Experiments. (n.d.). Assessing ADC Plasma Stability by LC-MS Methods.
- PMC. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates.
- MedchemExpress.com. (n.d.). This compound-Gly (Mc-GGFG-OH) | ADC Linker.
- ACS Publications. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega.
- PDF. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates.
- Bioprocess Online. (n.d.). Antibody Drug Conjugates (ADCs) Analytical Considerations For QC Release Stability Testing Characterization And Comparability.
- PMC - NIH. (n.d.). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release.
- AACR Journals. (n.d.). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design.
- iQ Biosciences. (n.d.). ADC Plasma Stability Assay.
- Creative Proteomics. (n.d.). Physical and Chemical Stability Analysis of ADCs.
- Benchchem. (n.d.). A Comparative Guide to In-Vitro Stability Assays for Antibody-Drug Conjugates.
- PMC - NIH. (n.d.). Current ADC Linker Chemistry.
- Sterling Pharma Solutions. (2024). Stability of ADCs in sub-cellular fractions.
- BOC Sciences. (n.d.). ADC Linker (PEG Linker, Peptide Linker, Maleimide Linker).
- Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of the this compound-Gly-PAB-OH Linker in Antibody-Drug Conjugates.
- Taylor & Francis. (2016). An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates.
- Benchchem. (n.d.). Introduction: The Role of Cleavable Linkers in ADCs.
- WuXi AppTec DMPK. (2023). Drug Conjugate Linkers and Their Effects on Drug Properties.
- BOC Sciences. (n.d.). Cathepsin B Cleavable Linker (Peptide Linker) | ADC Services.
- BOC Sciences. (n.d.). ADC Linker Technologies: Impact on Stability & Efficacy.
- Creative Proteomics. (n.d.). Forced Degradation Study of Antibody Drugs.
- IPHASE Biosciences. (2025). ADC Drugs: Concepts of Linker Cleavage and Payload Release.
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Troubleshooting & Optimization
Technical Support Center: MC-Gly-Gly-Phe Linker Stability
Welcome to the technical support center for the MC-Gly-Gly-Phe linker system. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues encountered during the development and experimental use of Antibody-Drug Conjugates (ADCs) featuring this linker. As Senior Application Scientists, we provide not just protocols, but the underlying scientific rationale to empower your decision-making.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This center is structured around common issues observed in the lab, focusing on the distinct chemical moieties of the linker: the Maleimidocaproyl (MC) cysteine linkage and the Gly-Gly-Phe peptide cleavable sequence.
Part 1: Maleimide-Cysteine Linkage Stability (The "MC" Moiety)
The thiol-maleimide Michael addition is a cornerstone of bioconjugation for its speed and specificity. However, the resulting thiosuccinimide adduct is not unconditionally stable and is the primary source of non-enzymatic payload loss.[1][]
FAQ 1: I'm observing premature payload deconjugation in plasma stability assays. What is the likely cause?
Answer: The most common cause of premature payload loss from a maleimide-based conjugate is the retro-Michael reaction .[3][4] The thiosuccinimide linkage formed between the cysteine on your antibody and the maleimide linker can revert to the starting materials. This unreacted maleimide can then be scavenged by other thiols present in high concentration in plasma, such as albumin or glutathione, leading to off-target drug conjugation and reduced therapeutic efficacy.[1][4][5]
Troubleshooting Guide: Investigating Premature Deconjugation
Causality: The retro-Michael reaction is an equilibrium process. The presence of a high concentration of competing thiols (like ~500 µM albumin in plasma) can drive the equilibrium towards deconjugation from the antibody.
Step-by-Step Protocol: Thiol Exchange Assay
-
Incubation: Incubate your ADC at a relevant concentration (e.g., 1 mg/mL) in plasma (human, mouse) or in a buffer (e.g., PBS, pH 7.4) containing a high concentration of a competing thiol like N-acetylcysteine (NAC) or glutathione (GSH) (e.g., 10 mM) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Cleanup: Immediately process samples to stop the reaction, typically by acidification or freezing. For plasma samples, purification of the antibody fraction may be necessary using Protein A affinity chromatography to separate the ADC from plasma proteins.
-
Analysis: Analyze the samples using techniques capable of separating the conjugated antibody from the deconjugated antibody or quantifying the released payload.
-
Data Interpretation: A decrease in the average Drug-to-Antibody Ratio (DAR) over time indicates deconjugation. Identification of the payload attached to albumin or the smaller thiol confirms thiol exchange.
FAQ 2: How can I improve the stability of the maleimide-cysteine linkage?
Answer: The key to preventing the retro-Michael reaction is to convert the thiosuccinimide ring into a more stable structure. This is achieved through hydrolysis of the succinimide ring , which forms a stable succinamic acid thioether that is resistant to elimination.[6][7][8]
This hydrolysis is a competing reaction to the retro-Michael pathway. The rate is influenced by pH, temperature, and the local chemical environment provided by substituents on the maleimide linker itself.[7][9][10] Some modern "self-hydrolyzing" maleimides are engineered with adjacent basic groups to catalyze this reaction intramolecularly at neutral pH.[8][9] For standard MC linkers, hydrolysis can be promoted under mildly basic conditions.[7]
Diagram: Competing Fates of the Thiosuccinimide Adduct
Caption: Competing pathways for the maleimide-thiol adduct.
Troubleshooting Guide: Promoting and Verifying Hydrolysis
Causality: Increasing the pH post-conjugation can accelerate the rate of the desired ring-opening hydrolysis, effectively "locking" the payload onto the antibody. However, this must be balanced against the potential for the antibody itself to be damaged by high pH.
Step-by-Step Protocol: Controlled Hydrolysis
-
Conjugation: Perform the initial conjugation reaction under standard conditions (pH 6.5-7.5) to ensure thiol specificity.[11][12]
-
pH Shift: After conjugation and removal of excess linker-payload, adjust the pH of the ADC solution to a mildly basic level (e.g., pH 8.0-9.0).
-
Incubation: Incubate the ADC solution at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 2-24 hours). This step requires optimization. Harsher conditions (e.g., 45°C, pH 9.2, 48 hours) have been reported for MC linkers but may risk protein integrity.[7]
-
Neutralization: Return the buffer to a neutral pH (e.g., pH 7.0-7.4) for formulation and storage.
-
Verification: Use mass spectrometry (LC-MS) on the reduced ADC (light and heavy chains) to verify the mass change corresponding to the addition of a water molecule (18 Da) to the drug-linker-cysteine adduct. This confirms successful hydrolysis.
Data Summary Table 1: Factors Influencing Maleimide-Thiol Adduct Stability
| Factor | Impact on Stability | Rationale & Causality | Recommended Condition |
| pH (Post-Conjugation) | High pH can increase stability | Accelerates the rate of irreversible, stabilizing succinimide ring hydrolysis.[7] | pH 8.0-9.0 for a controlled duration after initial conjugation. |
| Presence of Thiols | Decreases stability | Drives the retro-Michael reaction equilibrium towards deconjugation.[4][5] | Remove excess free thiols from the antibody and payload before conjugation. |
| Temperature | High temp can be destabilizing | Increases the rate of all reactions, including the retro-Michael reaction. | Perform conjugation at 4°C to 25°C.[11] Store ADC at recommended low temperatures. |
| Linker Chemistry | Can be engineered for stability | Electron-withdrawing or basic groups near the maleimide can accelerate hydrolysis.[8][9][10] | If instability persists, consider using a next-generation "self-hydrolyzing" maleimide. |
Part 2: Peptide Linker Stability (The "Gly-Gly-Phe" Moiety)
The GGFG tetrapeptide is designed to be stable in systemic circulation but readily cleaved by lysosomal proteases, like Cathepsin B, upon internalization into a target cell.[13][14][15]
FAQ 3: My ADC shows good plasma stability, but low potency in cell-based assays. What could be wrong with the peptide linker?
Answer: If the ADC is stable in plasma but inactive, it strongly suggests a failure in the intracellular processing steps. The two most likely causes are:
-
Inefficient ADC Internalization: The ADC may not be effectively binding to its target antigen and entering the cell's endosomal-lysosomal pathway.
-
Inefficient Proteolytic Cleavage: The GGFG linker may not be accessible to or efficiently cleaved by the lysosomal proteases within the target cell line. While GGFG is a well-established cleavable sequence, its cleavage efficiency can be influenced by the steric hindrance of the attached payload.[16]
Troubleshooting Guide: Investigating Low Potency and Linker Cleavage
Causality: The cytotoxic payload can only be released to exert its effect after the ADC is trafficked to the lysosome, where the low pH and high concentration of proteases facilitate the cleavage of the peptide linker.[3][13]
Step-by-Step Protocol: Assessing ADC Internalization and Cleavage
-
Confirm Internalization:
-
Label a small batch of your ADC with a fluorescent dye (e.g., Alexa Fluor 488).
-
Incubate target cells with the fluorescent ADC.
-
Use flow cytometry or confocal microscopy to confirm that the ADC is internalized by the cells over time.
-
-
Assess Linker Cleavage (Lysosomal Assay):
-
Isolate lysosomes from your target cell line or use commercially available human liver lysosomal fractions.[13][14]
-
Incubate the ADC with the lysosomal fraction at 37°C in an appropriate acidic buffer (e.g., pH 4.8-5.5).
-
Include a control with the ADC in buffer alone to confirm stability.
-
Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analyze the samples by LC-MS/MS to quantify the appearance of the cleaved, free payload.[13] A successful experiment will show a time-dependent increase in the free payload in the presence of lysosomes.[14]
-
Diagram: Experimental Workflow for ADC Instability Investigation
Caption: A logical workflow for troubleshooting common ADC stability and potency issues.
Part 3: General Formulation, Storage, and Handling
Proper handling and storage are critical to prevent physical instability, such as aggregation, which can compromise the efficacy and safety of the ADC.
FAQ 4: I'm observing aggregation and precipitation of my ADC upon storage. How can I prevent this?
Answer: ADC aggregation is often driven by the hydrophobic nature of the linker-payload. The MC-GGFG linker, attached to a cytotoxic drug, increases the overall hydrophobicity of the antibody, making it prone to self-association.[17]
Best Practices for Storage and Handling:
-
Temperature: For liquid formulations, store ADCs at recommended refrigerated (2-8°C) or frozen temperatures (-20°C to -80°C) to slow down degradation and aggregation kinetics.[18][19] Avoid repeated freeze-thaw cycles, which can accelerate aggregation.[20]
-
Formulation Buffer: Use a formulation buffer optimized for your specific antibody. Consider specialized ADC stabilizing buffers that contain excipients designed to prevent hydrophobic interactions between ADC molecules.[20]
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) is a highly effective strategy. Lyophilizing the ADC in a stabilizing buffer can preserve its structure and prevent aggregation. The lyophilized powder can then be reconstituted immediately before use.[20]
-
Handling: Handle ADCs in appropriate containment facilities, as they are highly potent compounds.[21]
Data Summary Table 2: Recommended Analytical Methods for Stability Issues
| Issue to Investigate | Primary Method | Secondary/Confirmatory Method | What it Measures |
| Premature Deconjugation | LC-MS (reduced ADC) | HIC-HPLC[22] | Change in Drug-to-Antibody Ratio (DAR) over time. |
| Thiol Exchange | LC-MS/MS | RP-HPLC[23] | Detection of payload conjugated to plasma proteins (e.g., albumin). |
| Succinimide Hydrolysis | LC-MS (reduced ADC) | Peptide Mapping[22] | Mass shift (+18 Da) on the drug-linker-peptide fragment. |
| Peptide Linker Cleavage | LC-MS/MS | ELISA (for payload)[24] | Release of free payload from the ADC in lysosomal extracts. |
| Aggregation | Size Exclusion Chromatography (SEC) | Dynamic Light Scattering (DLS) | Presence of high molecular weight species (dimers, multimers). |
References
-
Nature Chemistry. (2019). Maleimide–thiol adducts stabilized through stretching. [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate chemistry, 22(10), 1946–1953. [Link]
-
Sterling Pharma Solutions. (2025). Stability of ADC linker payloads in sub-cellular fractions. [Link]
-
Lu, D., et al. (2016). Current ADC Linker Chemistry. Reviews in Analitical Chemistry, 35(1), 1-13. [Link]
-
Pillow, T. H., et al. (2014). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. Bioconjugate Chemistry, 25(11), 2054-2060. [Link]
-
ResearchGate. (2018). Fate of an ADC before and after internalization. [Link]
-
Gutiérrez-Sánchez, C., et al. (2022). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules, 27(19), 6289. [Link]
-
Zhang, D., & Jordan, F. (2012). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. Organic & Biomolecular Chemistry, 10(3), 528-534. [Link]
-
Sterling Pharma Solutions. (n.d.). Stability of ADC linker payloads in sub-cellular fractions. [Link]
-
UCL Discovery. (2019). Minireview: Self-hydrolysing maleimides. [Link]
-
ACS Publications. (2023). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. [Link]
-
van der Velden, J. L. J., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(70), 16867-16871. [Link]
-
Jiang, X., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 16(11), 1621. [Link]
-
ResearchGate. (n.d.). Antibody conjugation and maleimide hydrolysis for compound 3. [Link]
-
Semantic Scholar. (2019). Maleimide–thiol adducts stabilized through stretching. [Link]
-
ResearchGate. (n.d.). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. [Link]
-
ResearchGate. (n.d.). Long-Term Stabilization of Maleimide–Thiol Conjugates. [Link]
-
Debaene, F., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics, 12(12), 1203. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. [Link]
-
Creative Biolabs. (n.d.). New Structural Insights Solve Instability Issues of Maleimide Linkers in ADCs. [Link]
-
Wang, L., et al. (2022). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Chemical Biology, 3(1), 108-115. [Link]
-
Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32(10), 1059-1062. [Link]
-
DC Chemicals. (n.d.). This compound. [Link]
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Pharmaceutical Technology. (2016). Best Practices for Handling Antibody Drug Conjugates. [Link]
-
Single Use Support. (2023). Transport & Storage of Antibody Drug Conjugates (ADCs). [Link]
-
Beck, A., et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. Analytical chemistry, 84(11), 4637–4646. [Link]
-
CellMosaic. (2019). Application of ADC Stabilizing Buffers for Long-Term Storage of Antibody-Drug Conjugates. [Link]
-
YouTube. (2025). Mitigating ADC Toxicities With Linker-Payload Design. [Link]
-
ResearchGate. (2015). Assessment of Physical Stability of an Antibody Drug Conjugate by Higher Order Structure Analysis: Impact of Thiol- Maleimide Chemistry. [Link]
-
ChemRxiv. (2024). Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. [Link]
-
Peptide Sciences. (n.d.). Buy Tesamorelin 5mg. [Link]
-
ResearchGate. (n.d.). Membrane Fusion Mediated by pH-Low-Insertion-Peptide (pHLIP). [Link]
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- 8. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing MC-Gly-Gly-Phe ADC Efficacy
Welcome to the technical support center for Antibody-Drug Conjugates (ADCs) utilizing the Maleimidocaproyl-Gly-Gly-Phe-Gly (MC-GGFG) linker system. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize the therapeutic efficacy of their ADCs. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower your research decisions.
Section 1: Foundational Principles of the MC-GGFG ADC System
Before troubleshooting, a firm grasp of the mechanism is essential. The MC-GGFG linker is an enzymatically cleavable system designed for controlled payload release within target cancer cells.
Q1: What is the precise mechanism of action for an MC-GGFG-based ADC?
Answer: The efficacy of an MC-GGFG ADC hinges on a sequential, multi-step process that ensures the targeted delivery and activation of a cytotoxic payload.[1][2]
-
Circulation & Targeting: The ADC remains stable in the systemic circulation (pH ~7.4), a critical feature to minimize off-target toxicity.[3][4] The monoclonal antibody (mAb) component directs the ADC to a specific tumor-associated antigen on the cancer cell surface.
-
Binding & Internalization: Upon high-affinity binding to the target antigen, the entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[5][6][7]
-
Lysosomal Trafficking: The internalized vesicle (endosome) traffics through the cell and fuses with a lysosome. The lysosomal compartment has an acidic environment and is rich in proteases.[3]
-
Enzymatic Cleavage: Within the lysosome, proteases, particularly Cathepsin B and Cathepsin L which are often overexpressed in tumor cells, recognize and cleave the tetrapeptide GGFG sequence.[8][9][10]
-
Payload Release: Cleavage of the peptide linker initiates the release of the active cytotoxic drug, which then exerts its cell-killing effect, for example, by inhibiting microtubule polymerization or causing DNA damage.[5]
Diagram 1: MC-GGFG ADC Mechanism of Action
Caption: Workflow of an MC-GGFG ADC from circulation to intracellular payload release.
Section 2: Troubleshooting Suboptimal In Vitro Cytotoxicity
A common and critical challenge is observing lower-than-expected potency in cell-based assays. This often points to a failure in one of the key steps of the ADC's mechanism of action.
Q2: My ADC shows poor cytotoxicity in an antigen-positive cell line. What are the potential causes and how do I investigate them?
Answer: Low in vitro efficacy is a multifactorial problem. A systematic, stepwise investigation is the most effective approach. The goal is to pinpoint which step in the ADC's journey—from binding to payload release—is failing.
Diagram 2: Troubleshooting Low In Vitro Cytotoxicity
Caption: A decision-tree workflow for diagnosing the root cause of poor ADC potency.
Step-by-Step Troubleshooting Guide:
-
Verify Target Antigen Expression:
-
The Problem: The fundamental assumption is that your target cell line robustly expresses the antigen. This expression can be heterogeneous or lost over passages.[11]
-
Protocol: Use flow cytometry (FACS) to quantify the surface expression of the target antigen.[12] Compare the expression level to a known positive and negative control cell line.
-
Causality: Without sufficient antigen, the ADC has no target to bind to, and the entire targeted delivery mechanism fails.[13][14]
-
-
Confirm ADC Binding Affinity:
-
The Problem: The conjugation process, especially at a high drug-to-antibody ratio (DAR), can sometimes compromise the antibody's binding affinity due to steric hindrance or changes in hydrophobicity.[3][7][15]
-
Protocol: Perform a binding assay using flow cytometry, comparing the binding of the conjugated ADC to the unconjugated ("naked") antibody.[16] For more quantitative data, use Surface Plasmon Resonance (SPR) to measure the binding kinetics (KD) of the ADC versus the naked antibody.[16]
-
Causality: A significant loss in binding affinity will reduce the amount of ADC that can engage with the cancer cell, thereby lowering the effective dose delivered.
-
-
Assess ADC Internalization:
-
The Problem: Not all antibody-antigen binding events lead to efficient internalization. Some antibodies are not effectively trafficked into the cell after binding.[6][17]
-
Protocol: Use confocal microscopy with a fluorescently labeled ADC to visualize its co-localization with lysosomal markers (e.g., LysoTracker).[16] Quantitative internalization assays can also be performed using pH-sensitive dyes or specialized plate-based assays.[18]
-
Causality: The MC-GGFG linker is cleaved inside the lysosome. If the ADC is not efficiently transported to this specific cellular compartment, the payload will not be released.[6][9]
-
-
Evaluate Linker Cleavage Efficiency:
-
The Problem: The GGFG sequence is a substrate for Cathepsin B/L, but the efficiency of cleavage can be influenced by the specific payload or local protein structure.[19][20] Additionally, some cell lines may have lower-than-expected levels of active lysosomal proteases.
-
Protocol: An in vitro cleavage assay can be performed by incubating the ADC with purified Cathepsin B or with lysosomal lysates extracted from the target cell line. The release of the payload can be monitored by HPLC or mass spectrometry.
-
Causality: Inefficient enzymatic cleavage is a direct bottleneck, preventing the release of the cytotoxic payload even if the ADC has successfully reached the lysosome.[10]
-
Section 3: Optimizing Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that profoundly impacts ADC efficacy, stability, and pharmacokinetics.[21][]
Q3: My DAR is consistently low, or my ADC preparation is heterogeneous. How can I achieve a more optimal and consistent DAR?
Answer: Achieving the target DAR, often between 4 and 8 for modern ADCs, requires precise control over the conjugation chemistry.[21][23] A low or inconsistent DAR can lead to reduced potency and manufacturing challenges.[21]
| Potential Cause | Troubleshooting Steps & Rationale |
| Incomplete Antibody Reduction (for Cysteine Conjugation) | Optimize Reducing Agent: The molar excess of the reducing agent (e.g., TCEP) is critical. Too little will result in partial reduction of interchain disulfides, leaving fewer sites for conjugation. Perform a titration experiment to find the optimal concentration.[21] |
| Drug-Linker Instability or Precipitation | Use Co-solvents: Highly hydrophobic payloads can have poor solubility in aqueous buffers. Dissolve the drug-linker in a small amount of a compatible organic co-solvent like DMSO (typically <10% final concentration) before adding it to the antibody solution to prevent precipitation.[21] |
| Maleimide Hydrolysis | Control Reaction pH: For maleimide-thiol conjugation, a pH of 6.5-7.5 is ideal. This balances the reactivity of the thiol groups while minimizing the hydrolysis of the maleimide ring, which would otherwise quench the reaction.[21] |
| Inaccurate Reagent Quantification | Verify Concentrations: Accurately determine the concentrations of both the antibody (e.g., via A280) and the drug-linker (e.g., via a standard curve on HPLC). Inaccurate starting measurements are a common source of error.[21] |
Diagram 3: Workflow for DAR Optimization
Caption: A systematic process for achieving and verifying the desired Drug-to-Antibody Ratio.
Section 4: Addressing Poor In Vivo Efficacy
Success in vitro does not always translate to success in vivo. The complex biological environment presents new challenges for ADC efficacy.[24]
Q4: My ADC is potent in vitro but shows weak anti-tumor activity in our mouse xenograft model. What factors should I investigate?
Answer: Poor in vivo efficacy, despite good in vitro data, often points to issues with ADC stability in circulation, poor tumor penetration, or resistance from the tumor microenvironment (TME).[2][25]
-
Assess Plasma Stability:
-
The Problem: The MC-GGFG linker, while designed for lysosomal cleavage, can be susceptible to premature cleavage by extracellular proteases in the bloodstream. This leads to systemic release of the payload, causing off-target toxicity and reducing the amount of ADC that reaches the tumor.[4][13]
-
Experimental Protocol:
-
Incubate the ADC in fresh plasma (mouse and human) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours).
-
Analyze the samples using an ELISA that detects the intact ADC or by LC-MS to measure the average DAR over time.
-
A significant drop in DAR indicates linker instability.[26]
-
-
Causality: An unstable linker breaks the fundamental principle of targeted delivery, increasing systemic toxicity and decreasing the therapeutic index.[3]
-
-
Evaluate Pharmacokinetics (PK):
-
The Problem: A high DAR or a hydrophobic payload can cause the ADC to be cleared from circulation too quickly, preventing it from accumulating in the tumor tissue.[5][23]
-
Protocol: Conduct a PK study in mice. Administer a single dose of the ADC and collect blood samples over time. Measure the concentration of total antibody and intact ADC to determine the ADC's half-life and clearance rate.[27]
-
Causality: If the ADC is cleared before it can effectively penetrate the tumor, its efficacy will be severely limited, regardless of its potency.
-
-
Consider the Tumor Microenvironment (TME) and the Bystander Effect:
-
The Problem: Solid tumors have high interstitial fluid pressure and a complex extracellular matrix that can limit ADC penetration.[14] Furthermore, tumors are often heterogeneous, with varying levels of antigen expression.[28]
-
The Bystander Effect: A key advantage of some cleavable linkers like MC-GGFG, when paired with a membrane-permeable payload (e.g., an auristatin), is the "bystander effect". The released payload can diffuse out of the antigen-positive target cell and kill adjacent antigen-negative cancer cells.[5][25][29] This is crucial for efficacy in heterogeneous tumors.
-
Protocol (Bystander Assay):
-
Co-culture antigen-positive cells with antigen-negative cells (labeled with a fluorescent marker like GFP).
-
Treat the co-culture with your ADC.
-
Use flow cytometry or high-content imaging to quantify the death of both the antigen-positive and the GFP-labeled antigen-negative cells.
-
Significant killing of the GFP-positive cells confirms a bystander effect.[29]
-
-
Causality: If your payload is not membrane-permeable, or if the TME is particularly dense, the ADC may only kill a fraction of the tumor cells, leading to poor overall response.[30]
-
Section 5: Frequently Asked Questions (FAQs)
-
Q5: Is a higher DAR always better?
-
Not necessarily. While a higher DAR delivers more payload per antibody, it can also increase hydrophobicity, leading to aggregation, faster clearance, and potential off-target toxicity.[5][23] The optimal DAR is a balance between efficacy and developability, and for GGFG-based ADCs, values around 8 have proven effective, as seen with Enhertu®.[23]
-
-
Q6: Can the antibody itself influence the efficacy of the MC-GGFG linker?
-
Q7: My payload is very hydrophobic. What special considerations are needed?
-
Hydrophobic payloads can induce ADC aggregation and increase non-specific uptake by the reticuloendothelial system, leading to rapid clearance.[4] Consider using site-specific conjugation technologies to create a more homogeneous product and potentially incorporating hydrophilic spacers into the linker design to mitigate this issue.[13][23]
-
References
- 1. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of antibody–drug conjugates (ADCs) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. mdpi.com [mdpi.com]
- 6. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Smart Delivery Systems Responsive to Cathepsin B Activity for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. iphasebiosci.com [iphasebiosci.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 13. ChemPartner [chempartner.com]
- 14. Opportunities and Challenges in Antibody–Drug Conjugates for Cancer Therapy: A New Era for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comprehensive review of key factors affecting the efficacy of antibody drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hoeford.com [hoeford.com]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. books.rsc.org [books.rsc.org]
- 21. benchchem.com [benchchem.com]
- 23. Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR) [biointron.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. njbio.com [njbio.com]
- 28. Antibody-Based Therapeutics in Breast Cancer: Clinical and Translational Perspectives | MDPI [mdpi.com]
- 29. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting MC-Gly-Gly-Phe Linker Aggregation in Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the common and complex challenges associated with the aggregation of Antibody-Drug Conjugates (ADCs) that utilize the MC-Gly-Gly-Phe linker. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to diagnose, troubleshoot, and prevent these critical issues in your experiments.
Introduction: The Double-Edged Sword of Hydrophobicity
The this compound (Mc-GGFG) linker is a cornerstone of modern ADC design.[1][2][3][4] It is a cleavable linker system designed for stability in systemic circulation and efficient release of the cytotoxic payload within the target cancer cell's lysosome, mediated by proteases like Cathepsin B.[5][6] The maleimidocaproyl (MC) group facilitates covalent attachment to the antibody, while the tetrapeptide sequence (GGFG) serves as the enzymatic cleavage site.[2][5]
However, the very components that make this linker effective—often paired with highly hydrophobic payloads like monomethyl auristatin E (MMAE)—introduce a significant challenge: aggregation.[7] The conjugation of these hydrophobic entities onto the antibody surface can expose or create hydrophobic patches, driving ADC molecules to self-associate to minimize contact with the aqueous environment.[7][8][9] This aggregation can lead to a cascade of negative consequences, including reduced therapeutic efficacy, increased immunogenicity, and manufacturing difficulties.[7][10][11]
This guide will walk you through the common causes of aggregation and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of aggregation in my this compound ADC?
A1: The aggregation of your ADC is a multifactorial issue, primarily driven by an increase in the overall hydrophobicity of the conjugate.[7] Key contributing factors include:
-
High Drug-to-Antibody Ratio (DAR): A higher number of drug-linker molecules per antibody directly increases surface hydrophobicity and the propensity for aggregation.[7][12][13] Studies have shown that ADCs with a high DAR can exhibit faster clearance from the bloodstream.[14]
-
Hydrophobic Payloads and Linkers: Many potent cytotoxic agents, such as auristatins (e.g., MMAE), are inherently hydrophobic.[7][15] When conjugated, these molecules can create "hotspots" of hydrophobicity on the antibody surface.[9]
-
Suboptimal Formulation Conditions: The buffer composition, pH, and ionic strength are critical.[8][13] An inappropriate formulation can fail to stabilize the ADC and may even promote aggregation.[8] For example, a pH near the antibody's isoelectric point will minimize its solubility.[8]
-
Conjugation Process: The chemical steps of conjugation can sometimes induce conformational changes in the antibody, exposing previously buried hydrophobic regions.[9]
-
Storage and Handling: Stresses like elevated temperatures, repeated freeze-thaw cycles, and agitation can lead to protein unfolding and subsequent aggregation.[10][13]
Q2: How can I detect and quantify aggregation in my ADC samples?
A2: A multi-pronged approach using orthogonal analytical techniques is the most robust way to assess aggregation.[16] No single method is perfect, and each provides a different perspective on the aggregation state.
-
Size Exclusion Chromatography (SEC): This is the industry-standard method for quantifying soluble aggregates (dimers, trimers, and higher-order species) based on their hydrodynamic volume.[10][17]
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This advanced technique couples SEC with MALS detection to provide an absolute measurement of the molar mass of eluting species, offering a more accurate characterization of aggregates.[10]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful, first-principles method for characterizing macromolecules in solution. It is highly sensitive for detecting and quantifying different aggregate species.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines separation with mass analysis, providing detailed information on the composition and aggregation state of your ADC.[10][18]
Q3: What are the consequences of ADC aggregation for my research?
A3: ADC aggregation can severely compromise your experimental outcomes and the therapeutic potential of the conjugate.
-
Reduced Efficacy: Aggregates may have diminished binding affinity for the target antigen on cancer cells and are often cleared more rapidly from circulation, leading to a shorter half-life and reduced potency.[7][10]
-
Increased Immunogenicity: The presence of aggregates can trigger an unwanted immune response in vivo, potentially leading to neutralization of the therapeutic and other adverse effects.[7][11]
-
Physical Instability: Aggregation can lead to the formation of visible and sub-visible particulates, which can affect manufacturability and product shelf-life.[10]
-
Altered Pharmacokinetics (PK): Aggregated ADCs can have different PK profiles, including faster clearance and increased accumulation in organs like the liver and kidneys, potentially leading to off-target toxicity.[10][14]
Troubleshooting Guide: A Proactive Approach to Preventing and Mitigating Aggregation
If you are observing aggregation, or wish to prevent it proactively, consider the following strategies. This guide is structured to help you systematically diagnose and resolve the issue.
Step 1: Characterize the Problem - Analytical Workflow
Before you can solve the problem, you must understand its extent.
Caption: Workflow for initial aggregation assessment.
Protocol 1: Standard Size Exclusion Chromatography (SEC) for Aggregation
-
Column: Use a suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: Set the flow rate to 0.5 - 1.0 mL/min.
-
Detection: Monitor absorbance at 280 nm.
-
Analysis: Integrate the peak areas for the monomer and high molecular weight (HMW) species to calculate the percentage of aggregation.
Step 2: Optimize the ADC Itself - Design and Conjugation Strategies
The root cause of aggregation often lies in the intrinsic properties of the ADC.
Issue: High Drug-to-Antibody Ratio (DAR)
A high DAR is a common culprit for increased hydrophobicity and aggregation.[7][12][13]
Solutions:
-
DAR Optimization: Aim for a lower, more homogeneous DAR. A DAR of 2 to 4 is often a good balance between potency and stability for many ADCs.[14][19]
-
Site-Specific Conjugation: Instead of conjugating to native lysines or cysteines, which results in a heterogeneous mixture, consider antibody engineering to introduce specific conjugation sites. This allows for precise control over the DAR and the location of the drug-linker, potentially masking hydrophobic regions.
Issue: Hydrophobicity of the Linker-Payload
While the GGFG sequence is relatively hydrophilic, the MC component and many payloads (like MMAE) are not.[7][20]
Solutions:
-
Incorporate Hydrophilic Spacers: Introducing hydrophilic linkers, such as polyethylene glycol (PEG), can help to increase the overall solubility of the ADC and shield hydrophobic components.[]
-
Alternative Payloads: If possible, explore payloads with a more favorable hydrophilicity profile.
-
Hydrophilic Linker Technologies: Linkers like β-glucuronide are not only cleavable but also hydrophilic, which can reduce aggregation.[22]
Caption: Impact of DAR and linker on ADC hydrophobicity.
Step 3: Refine the Environment - Formulation and Storage
The solution your ADC lives in is just as important as the ADC itself.
Issue: Suboptimal Buffer Conditions
The wrong pH or excipients can destabilize your ADC.[8][13]
Solutions:
-
pH Optimization: Screen a range of pH values (typically 5.0-7.0) to find the "sweet spot" of maximum stability for your specific ADC.[13] Histidine and citrate buffers are commonly used.[13][23] Avoid the isoelectric point (pI) of the antibody, where it is least soluble.[8]
-
Excipient Screening: The addition of stabilizers can significantly reduce aggregation.[]
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) can prevent surface-induced aggregation.[][23]
-
Sugars: Sugars like sucrose and trehalose are excellent stabilizers.[23]
-
Amino Acids: Arginine and glycine can help to reduce protein-protein interactions.[10][23] However, be aware that high concentrations of glycine in phosphate buffers can sometimes alter pH during freezing.[24]
-
Table 1: Common Stabilizing Excipients for ADCs
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
| Surfactants | Polysorbate 20/80 | 0.01% - 0.1% | Prevents aggregation at air-water interfaces.[23] |
| Sugars | Sucrose, Trehalose | 1% - 10% | Reduces hydrophobic interactions.[23] |
| Amino Acids | Arginine, Glycine | 50 - 250 mM | Decreases protein-protein interactions.[23] |
Issue: Improper Storage and Handling
Physical stress can be a major contributor to aggregation.[10]
Solutions:
-
Temperature Control: Store ADCs at the recommended temperature (typically 2-8°C for liquid formulations).[13] Avoid temperature fluctuations.
-
Minimize Freeze-Thaw Cycles: If you must freeze your ADC, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, which can denature the protein.[13][25]
-
Gentle Handling: Avoid vigorous shaking or vortexing, which can cause aggregation at the air-liquid interface.
Step 4: Advanced Mitigation Strategies
For particularly challenging ADCs, more advanced techniques may be necessary.
Immobilization During Conjugation:
One of the most effective ways to prevent aggregation is to keep the antibody molecules physically separated during the conjugation process when they are most vulnerable.[8][10] This can be achieved by immobilizing the antibody on a solid support, such as an affinity resin, while the drug-linker is added.[8]
Protocol 2: Conceptual Workflow for Immobilized Conjugation
-
Bind: Immobilize the antibody onto a solid support (e.g., Protein A resin).
-
Wash: Wash away any unbound antibody.
-
Conjugate: Add the drug-linker (MC-GGFG-Payload) under optimized buffer conditions.
-
Wash: Wash away excess drug-linker.
-
Elute: Release the purified ADC from the support into a stabilizing formulation buffer.[8]
This "Lock-Release" approach prevents antibody-antibody interactions during the critical conjugation steps, significantly reducing the formation of aggregates at the source.[8]
Conclusion
Aggregation of ADCs with this compound linkers is a complex but manageable challenge. By understanding the underlying physicochemical drivers—namely, increased hydrophobicity—researchers can implement a rational, multi-pronged strategy to mitigate this issue. A systematic approach that combines careful analytical characterization, optimization of the ADC's intrinsic properties (like DAR), and refinement of the formulation and handling conditions will lead to more stable, effective, and reliable ADC constructs.
References
- Vertex AI Search. (n.d.).
- ACS Publications. (n.d.).
- Cytiva Life Sciences. (n.d.).
- Pharmaceutical Technology. (n.d.).
- PMC - NIH. (2022, September 24).
- BOC Sciences. (n.d.). Latest Technologies to Improve ADC Drug Solubility and Stability.
- Benchchem. (n.d.).
- (n.d.).
- BioProcess International. (n.d.).
- PMC - NIH. (n.d.).
- (n.d.).
- David Spring's group - University of Cambridge. (n.d.).
- MDPI. (n.d.).
- Biopharma PEG. (2019, December 19). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers.
- (n.d.). Importance of Solubility in ADC Development.
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- MedchemExpress.com. (n.d.). This compound-Gly (Mc-GGFG-OH) | ADC Linker.
- PurePEG. (n.d.). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.
- PubMed. (2017, May 17).
- BroadPharm. (n.d.). This compound-Gly, ADC linker, 2413428-36-9.
- BOC Sciences. (n.d.). Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More.
- MedchemExpress.com. (n.d.). This compound | ADC Linker.
- PMC - PubMed Central. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery.
- TargetMol. (n.d.). This compound.
- PubMed. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Rate of aggregation formation for Ab095−vc−MMAE in human plasma. (A)....
- NIH. (2017, August 10).
- PubMed. (2024, December 20).
- Benchchem. (n.d.).
- PMC - NIH. (n.d.).
- Frontiers. (2019, April 24).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-Gly, ADC linker, 2413428-36-9 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. thesolubilitycompany.com [thesolubilitycompany.com]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. benchchem.com [benchchem.com]
- 14. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. pharmafocusamerica.com [pharmafocusamerica.com]
- 18. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Real-Time Analysis on Drug-Antibody Ratio of Antibody-Drug Conjugates for Synthesis, Process Optimization, and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. Understanding Monoclonal Antibody Stability and Strategies to Combat Aggregation [biointron.com]
- 24. Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Technical Support Center: MC-Gly-Gly-Phe Linker Stability
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the Maleimidocaproyl-Glycyl-Glycyl-Phenylalanyl-Glycine (MC-GGFG) linker, a critical component in modern Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for the MC-GGFG linker?
The MC-GGFG linker is a protease-cleavable system designed for controlled payload release inside a target cell.[1] Its mechanism is a two-stage process:
-
Internalization: An ADC utilizing this linker binds to its target antigen on a cell surface and is internalized, typically through receptor-mediated endocytosis, into the endosomal-lysosomal pathway.[2][3]
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the tetrapeptide sequence (GGFG) is recognized and hydrolyzed by lysosomal proteases.[4] This cleavage releases the payload, allowing it to exert its cytotoxic effect.[5]
The GGFG sequence is a substrate for several lysosomal cysteine proteases, primarily Cathepsin B and Cathepsin L.[4] Some studies indicate that Cathepsin L may cleave the GGFG sequence more efficiently than Cathepsin B.[5][6]
Q2: How stable is the GGFG peptide linker in systemic circulation (plasma)?
The GGFG linker is renowned for its exceptional stability in plasma, which is a significant advantage over other peptide linkers.[5] This high stability minimizes the premature release of the cytotoxic payload into the bloodstream, thereby reducing the risk of off-target toxicity.[2][7]
For instance, Trastuzumab deruxtecan (T-DXd, DS-8201a), a highly successful ADC that employs a GGFG linker, demonstrates remarkable stability with only 1-2% of the payload being released over a 21-day incubation period in human, rat, or mouse plasma.[2] This indicates that cleavage of the GGFG peptide sequence by circulating plasma proteases is minimal.
Q3: My ADC is losing its payload in my in vivo model. Is the GGFG linker being cleaved prematurely?
While possible, direct enzymatic cleavage of the GGFG sequence in plasma is unlikely to be the primary cause of payload loss due to its demonstrated high stability.[8] When investigating unexpected loss of ADC activity or signs of off-target toxicity, it is crucial to consider other, more probable mechanisms first. These are detailed in the troubleshooting guide below.
Troubleshooting Guide: Investigating Premature Payload Loss
This guide is designed to help you diagnose the root cause of unexpected payload release or loss of ADC efficacy.
Issue: My ADC shows reduced efficacy in vivo or releases its payload prematurely during plasma stability assays.
Before concluding that the GGFG peptide is being cleaved, it is essential to systematically investigate other potential causes. The stability of an ADC is a multifactorial issue.[]
Possible Cause 1: Instability of the Antibody-Linker Conjugation
The most common point of failure for ADCs using a maleimidocaproyl (MC) spacer is not the peptide sequence but the thioether bond formed between the maleimide group and a cysteine residue on the antibody.
-
Causality: This bond can undergo a retro-Michael reaction, particularly in the presence of plasma thiols like albumin or glutathione. This reaction results in the deconjugation of the entire linker-payload complex from the antibody, rather than just the payload from the linker.[4] The released linker-drug can then circulate and cause off-target toxicity.
-
Troubleshooting Steps:
-
Analytical Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze plasma samples from your stability assay.
-
Look for Deconjugation Products: Search for the mass corresponding to the intact linker-payload complex, as well as potential adducts where the complex has attached to plasma proteins like albumin.[10] The presence of these species strongly suggests deconjugation is the issue, not peptide cleavage.
-
Compare with Peptide Cleavage Products: The mass of a prematurely cleaved payload would correspond to the payload itself (or a small fragment like Gly-Payload), which would be different from the mass of the entire MC-GGFG-Payload complex.
-
Possible Cause 2: ADC Quality and Aggregation Issues
The physical stability of the entire ADC molecule is critical for its performance.[11] Aggregation is a common problem, especially for ADCs with high drug-to-antibody ratios (DAR) or hydrophobic payloads, which can lead to rapid clearance from circulation and inconsistent results.[6][12]
-
Causality: Hydrophobic interactions between payload molecules on different ADCs can cause them to clump together. These aggregates are recognized and cleared by the reticuloendothelial system, reducing the amount of ADC available to reach the tumor. This can be misinterpreted as payload loss or instability.
-
Troubleshooting Steps:
-
Assess Aggregation: Before any in vivo or stability study, analyze the ADC preparation using Size Exclusion Chromatography (SEC). This will quantify the percentage of monomeric ADC versus high molecular weight aggregates.[12]
-
Optimize Formulation: Ensure the ADC is formulated in an appropriate buffer. The inclusion of excipients such as polysorbates (e.g., Polysorbate 20 or 80) can help mitigate hydrophobic interactions and prevent aggregation.[12]
-
Proper Handling: Avoid vigorous vortexing or multiple freeze-thaw cycles of your ADC stock, as these can induce aggregation. Store the ADC at the recommended temperature (e.g., -80°C for long-term storage).[12]
-
Possible Cause 3: Extracellular Proteases in the Tumor Microenvironment
-
Causality: While the GGFG linker is stable in general circulation, the tumor microenvironment (TME) can have an elevated concentration of various proteases, including some cathepsins, secreted by tumor or immune cells.[4] It is conceivable that some level of extracellular cleavage could occur within the TME, though this is considered a secondary mechanism compared to intracellular lysosomal cleavage.
-
Troubleshooting Steps:
-
In Vitro Co-culture Models: Design an experiment to test for a "bystander effect." Co-culture target antigen-positive cells with antigen-negative cells. Treat the co-culture with your ADC. If the antigen-negative cells are killed, it suggests that the payload was released extracellularly and was able to diffuse to neighboring cells.[1]
-
Protease Inhibitor Co-incubation: In an in vitro setting, incubate your ADC with tumor cells in the presence and absence of a broad-spectrum cysteine protease inhibitor (like E-64) or a more specific Cathepsin L inhibitor. A reduction in bystander killing in the presence of the inhibitor would suggest that extracellular cathepsins are contributing to payload release.
-
Workflow for Diagnosing Payload Loss
The following diagram illustrates a logical workflow for troubleshooting the root cause of apparent ADC instability.
Data Summary
The stability of a linker is paramount for the therapeutic index of an ADC. The GGFG linker shows superior stability compared to other commonly used peptide linkers, especially in rodent plasma, making it ideal for preclinical evaluation.[2][7]
| Linker Sequence | Primary Cleaving Enzyme(s) | Stability Profile in Plasma | Key Considerations |
| Gly-Gly-Phe-Gly (GGFG) | Cathepsin L, Cathepsin B | High: Very stable in human, rat, and mouse plasma (e.g., 1-2% payload release over 21 days for T-DXd).[2] | Excellent choice for preclinical and clinical development. Perceived instability is often due to deconjugation or aggregation.[4][12] |
| Val-Cit (VC) | Cathepsin B, other Cathepsins | Moderate-High (Human): Generally stable in human plasma. Low (Rodent): Susceptible to premature cleavage by mouse Carboxylesterase 1C (Ces1C).[2][7] | Preclinical data from mice may show artificially high toxicity and low efficacy due to linker instability.[2] |
| Val-Ala (VA) | Cathepsins | Moderate: Generally considered stable but may have different cleavage kinetics compared to VC or GGFG.[13] | Used in approved ADCs; stability should be empirically determined for each specific construct. |
| Gly-Phe-Leu-Gly (GFLG) | Cathepsins | Variable: Some reports suggest it can lead to slow payload release within the tumor.[13] | Cleavage kinetics can be suboptimal, potentially reducing overall potency. |
Experimental Protocols
Protocol 1: In Vitro ADC Stability Assay in Plasma
This protocol provides a framework for assessing the stability of an MC-GGFG-linked ADC by monitoring both payload deconjugation and release over time.[10][14]
Objective: To quantify the average Drug-to-Antibody Ratio (DAR) and the concentration of released payload of an ADC after incubation in plasma.
Materials:
-
Test ADC (e.g., 1 mg/mL stock in formulation buffer)
-
Plasma from relevant species (e.g., human, mouse, cynomolgus monkey), collected with an anticoagulant like K2EDTA.
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads for immunoprecipitation
-
Wash Buffer: PBS with 0.05% Tween-20
-
Elution Buffer: Low pH buffer (e.g., 20 mM Glycine, pH 2.5-3.0)
-
Neutralization Buffer: 1M Tris, pH 8.0
-
Acetonitrile (ACN) with 0.1% Formic Acid (FA) for protein precipitation
-
LC-MS system (e.g., high-resolution Orbitrap or Q-TOF)
Procedure:
-
Assay Setup:
-
Thaw plasma on ice. Centrifuge at 2000 x g for 10 min at 4°C to pellet any cryoprecipitates. Use the supernatant.
-
Spike the test ADC into plasma to a final concentration of 100 µg/mL. Prepare a parallel control sample by spiking the ADC into PBS.
-
Set up incubation reactions in triplicate at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots (e.g., 50 µL) at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Immediately flash-freeze the collected aliquots in liquid nitrogen and store them at -80°C to stop any further reactions until analysis.
-
-
Sample Analysis for Released Payload (LC-MS):
-
Thaw the plasma aliquot for a given time point.
-
Add 3 volumes of cold ACN containing 0.1% FA and an internal standard to precipitate plasma proteins.
-
Vortex vigorously for 1 minute, then incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the released (free) payload.
-
Analyze the supernatant by LC-MS to quantify the concentration of the free payload against a standard curve.
-
-
Sample Analysis for Average DAR (Immunoaffinity Capture LC-MS):
-
Thaw a separate plasma aliquot.
-
Add Protein A/G magnetic beads and incubate with gentle rotation for 1-2 hours at 4°C to capture the ADC.
-
Wash the beads 3 times with Wash Buffer to remove plasma proteins.
-
Elute the ADC from the beads using the Elution Buffer. Immediately neutralize the eluate with Neutralization Buffer.
-
Analyze the purified ADC by intact or reduced LC-MS to determine the relative abundance of different DAR species (DAR0, DAR2, etc.) and calculate the average DAR.
-
-
Data Interpretation:
-
Plot the concentration of released payload over time.
-
Plot the average DAR over time. A stable ADC will show minimal change in average DAR and a very low concentration of released payload.
-
Protocol 2: Using Protease Inhibitors to Diagnose Cleavage Mechanisms
This protocol is for in vitro cell-based assays to determine if observed payload release is mediated by specific proteases.
Objective: To determine if a specific class of proteases is responsible for payload release from an ADC in a cell culture system.
Materials:
-
Target antigen-positive cell line
-
Test ADC
-
Protease Inhibitor Cocktails (e.g., broad-spectrum)
-
Specific Protease Inhibitors:
-
Cysteine Protease Inhibitor: E-64 (irreversible) or Leupeptin (reversible).[1]
-
Serine Protease Inhibitor: PMSF or Aprotinin.
-
-
Cell culture medium and reagents
-
Method for quantifying released payload (e.g., LC-MS of culture supernatant) or measuring cell viability.
Procedure:
-
Cell Plating: Seed your target cells in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment:
-
Prepare working solutions of your chosen protease inhibitors in cell culture medium.
-
Aspirate the old medium from the cells and replace it with medium containing the protease inhibitor(s). Include a "No Inhibitor" control (medium only).
-
Pre-incubate the cells with the inhibitors for 1-2 hours at 37°C.
-
-
ADC Treatment:
-
Add the ADC to the wells at a final concentration known to cause a cytotoxic effect or measurable payload release.
-
Incubate for the desired experimental duration (e.g., 24-72 hours).
-
-
Assay Readout:
-
For Payload Release: Collect the cell culture supernatant at various time points. Process it as described in Protocol 1 (Step 3) to quantify the released payload via LC-MS.
-
For Cytotoxicity: At the end of the incubation, measure cell viability using a standard method (e.g., CellTiter-Glo®, MTS).
-
-
Data Interpretation:
-
Compare the amount of released payload or the IC50 value in the inhibitor-treated groups to the "No Inhibitor" control.
-
If a cysteine protease inhibitor (like E-64) significantly reduces payload release or increases the IC50 value (i.e., makes the ADC less potent), it strongly suggests that cleavage is dependent on cathepsins.
-
If a serine protease inhibitor has an effect, it may indicate the involvement of other proteases (less likely for GGFG).
-
References
-
Nakada, T., Sugihara, K., Jikoh, T., Abe, Y., & Agatsuma, T. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 16(11), 1573. Available from: [Link]
-
ResearchGate. (2023). (PDF) Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Available from: [Link]
-
Anami, Y., Yamazaki, A., Tsuchikama, K., & Ojima, I. (2021). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Medicinal Chemistry Letters, 12(10), 1541-1553. Available from: [Link]
-
Nakahara, S., Yonesaka, K., & Tsurutani, J. (2021). Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer. Expert Opinion on Drug Discovery, 16(9), 1013-1023. Available from: [Link]
-
IPHASE Biosciences. (2025). ADC Drugs: Concepts of Linker Cleavage and Payload Release. IPHASE Biosciences. Available from: [Link]
-
Kim, S. B., et al. (2021). An Elaborate New Linker System Significantly Enhances the Efficacy of an HER2-Antibody-Drug Conjugate against Refractory HER2-Positive Cancers. Advanced Science, 8(22), 2102931. Available from: [Link]
-
Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Creative Biolabs. Available from: [Link]
-
Dorywalska, M., et al. (2015). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. Analytical Chemistry, 87(15), 7537-7544. Available from: [Link]
-
Wang, C., et al. (2025). Near-Edge X-Ray Absorption Fine-Structure Spectra and Specific Dissociation of Phe-Gly and Gly-Phe. International Journal of Molecular Sciences, 26(5), 2694. Available from: [Link]
-
Sterling Pharma Solutions. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Sterling Pharma Solutions. Available from: [Link]
-
Stabilis. (n.d.). Monographie - Trastuzumab deruxtecan. Stabilis 4.0. Available from: [Link]
-
Ojo, V. (2025). Studies to Understand the Stability and Liabilities of Legumain-cleavable Antibody-drug Conjugates. The Open Repository @ Binghamton (The ORB). Available from: [Link]
-
Iverson, B. L., & Lerner, R. A. (1989). Sequence-specific peptide cleavage catalyzed by an antibody. Science, 243(4895), 1184-1188. Available from: [Link]
-
Beltrán-García, M. J., et al. (2025). Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates. International Journal of Molecular Sciences, 26(17), 9467. Available from: [Link]
-
Bravo, J. P. K., et al. (2022). Structural basis for Cas9 off-target activity. Nature Structural & Molecular Biology, 29(4), 337-346. Available from: [Link]
-
Lattanzi, A., & D'Souza, S. (2019). Evaluation and Reduction of CRISPR Off-Target Cleavage Events. Methods in Molecular Biology, 1961, 295-312. Available from: [Link]
-
Quay, T., et al. (1994). Positional effects in the neprilysin (neutral endopeptidase) reaction. Archives of Biochemistry and Biophysics, 308(1), 133-136. Available from: [Link]
-
D'Souza, C., et al. (2023). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Bioconjugate Chemistry, 34(12), 2186-2195. Available from: [Link]
-
ResearchGate. (2022). Stability assessment of antibody-drug conjugate Trastuzumab emtansine in comparison to parent monoclonal antibody using orthogonal testing protocol | Request PDF. Available from: [Link]
-
Spangler, J. B. (2018). Antibody–Drug Conjugates—A Tutorial Review. Molecules, 23(10), 2449. Available from: [Link]
-
ChemPartner. (n.d.). Preclinical ADC Development: Challenges and Solutions. ChemPartner. Available from: [Link]
-
The Royal Society of Chemistry. (2021). Chapter 5: Protease-sensitive Linkers. In Antibody-Drug Conjugates. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Optimizing Buffer Conditions for MC-Gly-Gly-Phe Assays
Welcome to the technical support center for optimizing your MOCAc-Gly-Gly-Phe based metalloproteinase (MMP) assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your experimental conditions for robust and reproducible results. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding of your assay's biochemistry.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the MOCAc-Gly-Gly-Phe assay?
A1: The MOCAc-Gly-Gly-Phe assay is a fluorescence-based method used to measure the activity of various metalloproteinases.[1][2] The substrate consists of a short peptide sequence (Gly-Gly-Phe) that is recognized and cleaved by the MMP. This peptide is flanked by a fluorophore, (7-methoxycoumarin-4-yl)acetyl (MOCAc or Mca), and a quencher molecule, such as N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl (Dpa). In the intact substrate, the proximity of the quencher to the fluorophore results in fluorescence resonance energy transfer (FRET), leading to a low fluorescence signal.[2] Upon cleavage of the peptide bond by an active MMP, the fluorophore and quencher are separated, disrupting FRET and causing a significant increase in fluorescence intensity.[2] This increase in fluorescence is directly proportional to the enzymatic activity.
Q2: Which buffer should I start with for my MOCAc-Gly-Gly-Phe assay?
A2: A common and effective starting point for most MMP assays is a Tris-based buffer. A typical formulation is 50 mM Tris-HCl, supplemented with essential cofactors.[3] It is crucial to include calcium chloride (CaCl2, typically 5-10 mM) as calcium ions are vital for the stability and activity of MMPs.[3][4] Additionally, a low concentration of a zinc salt (e.g., 1 µM ZnCl2) is often included, as MMPs are zinc-dependent enzymes.[3][5] The pH of this initial buffer should generally be around 7.5.[3][6]
Q3: My MOCAc-Gly-Gly-Phe substrate has poor solubility in aqueous buffer. What can I do?
A3: Fluorogenic peptide substrates, including MOCAc-Gly-Gly-Phe, can sometimes exhibit limited aqueous solubility due to their hydrophobic components.[7] To address this, it is common practice to first dissolve the peptide in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[1] This stock can then be diluted into the aqueous assay buffer to the final working concentration. It is important to keep the final concentration of DMSO in the assay as low as possible (ideally ≤ 1%) as higher concentrations can affect enzyme activity and stability.[8] Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[8]
Q4: What is the optimal temperature for running my MMP assay?
A4: For most mammalian MMPs, the optimal temperature for activity is 37°C, reflecting physiological conditions.[4][9] However, for routine screening and to minimize enzyme degradation over time, assays are often performed at room temperature (around 25°C).[9][10] It is critical to maintain a consistent temperature throughout your experiments to ensure reproducibility.[9] If you observe low activity, performing the assay at 37°C may enhance the signal.
Troubleshooting Guide
Problem 1: Low or No Fluorescence Signal
Q: I am not seeing a significant increase in fluorescence, or the signal is very weak. What are the potential causes and how can I fix this?
A: Low or no signal in your MOCAc-Gly-Gly-Phe assay can stem from several factors related to your buffer and assay conditions. Here’s a systematic approach to troubleshooting this issue:
-
Cause A: Inactive Enzyme. The most common reason for a lack of signal is inactive or degraded enzyme.
-
Troubleshooting Steps:
-
Enzyme Handling: Ensure your MMP enzyme has been stored correctly, typically at -80°C in aliquots to avoid repeated freeze-thaw cycles.[9]
-
Pro-Enzyme Activation: Many MMPs are produced as inactive zymogens (pro-MMPs) and require activation.[9] This is often achieved by incubating the pro-MMP with p-aminophenylmercuric acetate (APMA). Confirm that the activation step was performed correctly and immediately before the assay, as activated enzymes can be unstable.[9]
-
Positive Control: Run a positive control with a known active MMP and a validated substrate to confirm that your assay setup and reagents are working correctly.
-
-
-
Cause B: Suboptimal Buffer Composition. The composition of your assay buffer is critical for MMP activity.
-
Troubleshooting Steps:
-
Cofactor Check: Verify the presence of essential cofactors in your buffer. MMPs require Ca²⁺ (typically 5-10 mM) for stability and a catalytic Zn²⁺ ion.[3][4] Ensure these are present at the correct concentrations.
-
Chelating Agents: Check if any of your reagents or samples contain chelating agents like EDTA, which will strip the essential metal ions from the MMP's active site, rendering it inactive.
-
pH Optimization: The optimal pH for most MMPs is around 7.5, but this can vary.[3][6] Perform a pH titration of your buffer to determine the optimal pH for your specific MMP. (See Experimental Protocol 1).
-
-
-
Cause C: Presence of Inhibitors. Your sample may contain endogenous MMP inhibitors, such as Tissue Inhibitors of Metalloproteinases (TIMPs).[9]
-
Troubleshooting Steps:
-
Sample Dilution: Try diluting your sample to reduce the concentration of potential inhibitors.
-
Inhibitor Control: If you suspect a specific inhibitor, include a control experiment where you add a known amount of that inhibitor to a reaction with purified enzyme to observe its effect.
-
-
Problem 2: High Background Fluorescence
Q: My negative controls (no enzyme) show a high fluorescence signal. What is causing this and how can I reduce it?
A: High background fluorescence can mask the true signal from your enzymatic reaction and reduce the dynamic range of your assay. Here are the common culprits:
-
Cause A: Substrate Autohydrolysis. The MOCAc-Gly-Gly-Phe substrate may be susceptible to spontaneous cleavage, especially under non-optimal pH or temperature conditions.
-
Troubleshooting Steps:
-
Substrate-Only Control: Always include a control well containing only the substrate in the assay buffer.[9] This will allow you to measure the rate of autohydrolysis.
-
pH and Temperature: Extreme pH values or high temperatures can accelerate substrate degradation. Ensure your buffer pH is within the optimal range and consider running the assay at a lower temperature (e.g., room temperature instead of 37°C).[9][10]
-
-
-
Cause B: Autofluorescent Compounds. Components in your sample or test compounds (in inhibitor screening) may be intrinsically fluorescent at the excitation and emission wavelengths of MOCAc.[11]
-
Troubleshooting Steps:
-
Pre-read the Plate: Before adding the enzyme, perform a fluorescence reading of the plate containing the buffer and your samples/compounds.[11] This will identify any autofluorescent components.
-
Spectral Analysis: If a compound is identified as a "hit," perform a full emission scan to confirm that the fluorescence is from the MOCAc fluorophore and not a broader emission from the compound itself.[11]
-
-
-
Cause C: Inner Filter Effect. At high concentrations, the substrate or other components in the assay can absorb the excitation and/or emission light, leading to non-linear and artificially low fluorescence readings that can be misinterpreted as high background.
-
Troubleshooting Steps:
-
Check Absorbance: Measure the absorbance of your assay components at the excitation and emission wavelengths. As a rule of thumb, the optical density should be less than 0.1.
-
Substrate Titration: Perform a substrate titration to find a concentration that is well below the Km of the enzyme but high enough to provide a good signal, without causing significant inner filter effects.
-
-
Problem 3: Non-Linear Reaction Kinetics
Q: The fluorescence signal increases initially but then plateaus quickly, or the reaction curve is not linear. What's happening?
A: Non-linear reaction kinetics can complicate data analysis and indicate a problem with your assay conditions.
-
Cause A: Substrate Depletion. If the enzyme concentration is too high or the substrate concentration is too low, the substrate will be rapidly consumed, leading to a plateau in the signal.
-
Troubleshooting Steps:
-
Enzyme Dilution: Reduce the concentration of your enzyme.
-
Substrate Concentration: Ensure the substrate concentration is well above the enzyme concentration and ideally below the Km for initial velocity measurements.
-
-
-
Cause B: Enzyme Instability. The enzyme may be unstable under the assay conditions and losing activity over time.
-
Troubleshooting Steps:
-
Add a Stabilizer: Including a small amount of a non-ionic detergent like Brij-35 (e.g., 0.01% v/v) can sometimes improve enzyme stability.
-
Temperature: If running the assay at 37°C, try a lower temperature to see if enzyme stability improves.
-
-
Experimental Protocols
Protocol 1: Determining the Optimal pH for Your MMP Assay
This protocol will guide you through a systematic pH optimization for your MOCAc-Gly-Gly-Phe assay.
-
Prepare a Series of Buffers:
-
Prepare a set of buffers with varying pH values. For example, a series of 50 mM Tris-HCl buffers ranging from pH 6.5 to 8.5 in 0.5 pH unit increments.
-
Ensure each buffer contains the same concentration of essential cofactors (e.g., 10 mM CaCl₂, 1 µM ZnCl₂).
-
-
Set Up the Assay Plate:
-
In a 96-well black plate, add your activated MMP enzyme to wells containing each of the different pH buffers.
-
Include "no enzyme" controls for each pH value to measure background fluorescence.
-
-
Initiate the Reaction:
-
Add the MOCAc-Gly-Gly-Phe substrate to all wells to a final concentration that is known to be in the linear range of detection.
-
-
Measure Fluorescence:
-
Analyze the Data:
-
For each pH value, calculate the initial reaction velocity (rate of fluorescence increase per unit of time).
-
Plot the reaction velocity against the pH. The pH that yields the highest velocity is the optimum for your assay.
-
Protocol 2: Optimizing Ionic Strength
This protocol will help you determine the optimal salt concentration for your assay.
-
Prepare Buffers with Varying Salt Concentrations:
-
Using your optimized pH buffer from Protocol 1, prepare a series of buffers containing different concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM).
-
-
Set Up and Run the Assay:
-
Follow steps 2-4 from Protocol 1, using the buffers with varying ionic strengths.
-
-
Analyze the Data:
-
Calculate the initial reaction velocity for each salt concentration.
-
Plot the reaction velocity against the NaCl concentration to identify the optimal ionic strength.
-
Data Summary
The optimal buffer conditions can vary between different MMPs. The following table provides a summary of recommended starting conditions for common MMPs. It is always recommended to empirically determine the optimal conditions for your specific experimental setup.
| MMP | Recommended Buffer | Optimal pH | [NaCl] (mM) | [CaCl₂] (mM) | Temperature (°C) | Reference |
| MMP-2 | 50 mM Tris-HCl | 7.5 | 150 | 5 | 25-37 | [3] |
| MMP-9 | 50 mM Tris-HCl | 7.6 | 150 | 5 | 25-37 | [5][12] |
| MMP-13 | 50 mM Tris-HCl | 7.5 | 150 | 10 | 25-37 | [8][10] |
| MMP-1 | 50 mM Tris-HCl | 7.5 | 150 | 10 | 37 | [9] |
| MMP-3 | 50 mM Tris-HCl | 7.5 | 150 | 5 | 37 | [4] |
| MMP-7 | 50 mM Tris-HCl | 7.5 | 150 | 10 | 25-37 | [1] |
Visualizations
Workflow for Buffer Optimization
Caption: A systematic workflow for the multi-parameter optimization of buffer conditions.
MOCAc-Gly-Gly-Phe Cleavage Mechanism
Caption: Enzymatic cleavage of the MOCAc-Gly-Gly-Phe substrate by a metalloproteinase.
References
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Compound Interference in Fluorescent Protease Assays. BenchChem.
-
Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. Retrieved from [Link]
- BenchChem Technical Support Team. (2025, December).
-
BPS Bioscience. (n.d.). Fluorogenic MMP13 Assay Kit. Retrieved from [Link]
-
Fields, G. B. (2010). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Current protocols in protein science, Chapter 21, Unit 21.12. [Link]
- Nagase, H., & Fields, G. B. (1996). Human matrix metalloproteinase specificity studies using collagen-based synthetic peptides. Biopolymers, 40(4), 399–416.
- Toth, M., & Fridman, R. (2001). Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography. In: Brooks, S.A., Schumacher, U. (eds) Metastasis Research Protocols. Methods in Molecular Medicine, vol 57. Humana Press.
- Kupai, K., et al. (2010). Matrix metalloproteinase activity and gene expression in adult and neonatal rat heart in response to ischemia-reperfusion. Journal of Applied Physiology, 108(5), 1139-1147.
-
Sandiego. (n.d.). MMP Zymogen Gel Assay OPTIMIZATION TEST. Retrieved from [Link]
- Netzel-Arnett, S., et al. (2004). Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme. Analytical biochemistry, 328(2), 166–173.
- Quickzyme Biosciences. (2004). Matrix Metalloproteinase-9 (MMP-9) Biotrak, Activity Assay System.
-
Anaspec. (n.d.). SensoLyte® 520 MMP-9 Assay Kit Fluorimetric. Retrieved from [Link]
- Chen, Y., et al. (2025). Matrix Metalloproteinase-2-Responsive Peptide-Modified Cleavable PEGylated Liposomes for Paclitaxel Delivery. Pharmaceutics, 17(7), 1234.
- Park, H. J., et al. (2012). Novel MMP-9 Substrates in Cancer Cells Revealed by a Label-free Quantitative Proteomics Approach. Molecular & Cellular Proteomics, 11(7), M111.016335.
- Yu, Y., et al. (2002). Peptide Substrate Specificities and Protein Cleavage Sites of Human Endometase/Matrilysin-2/Matrix Metalloproteinase-26. Journal of Biological Chemistry, 277(46), 44343–44351.
- Fields, G. B. (2013).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the best buffer for MMP-2 enzymatic action? | AAT Bioquest [aatbio.com]
- 4. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel MMP-9 Substrates in Cancer Cells Revealed by a Label-free Quantitative Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. chondrex.com [chondrex.com]
- 11. benchchem.com [benchchem.com]
- 12. quickzyme.com [quickzyme.com]
Technical Support Center: Navigating the Challenges of Scaling Up MC-Gly-Gly-Phe Synthesis
Welcome to the technical support center for the synthesis of Maleimidocaproyl-Glycyl-Glycyl-Phenylalanine (MC-Gly-Gly-Phe), a critical linker used in the development of Antibody-Drug Conjugates (ADCs). Scaling up any chemical synthesis from the bench to production introduces a unique set of challenges where seemingly minor issues can become significant roadblocks. This guide is structured to provide direct, actionable answers to the complex problems you may encounter when transitioning from small-scale to large-scale production of this vital ADC linker.
Part 1: Foundational Issues - Raw Materials and Reagents
The quality of your final product is fundamentally tied to the quality of your starting materials. At scale, inconsistencies that were negligible in lab-scale experiments can lead to catastrophic batch failures.
Question 1: My reaction yield has dropped significantly, and impurity levels are up since moving to a larger scale, despite using the same protocol. Could my raw materials be the problem?
Answer: Absolutely. This is one of the most common issues in process scale-up. The purity and specifications of your raw materials, including amino acid derivatives and coupling reagents, are paramount.[1] Impurities that are present in trace amounts can have a magnified negative effect at a larger scale.
Potential Causes & Solutions:
-
Inconsistent Raw Material Quality: The specifications for critical raw materials must be tightly controlled.[2] Impurities such as free amino acids or derivatives with incorrect or missing protecting groups can react and become incorporated into your final product, leading to complex purification challenges.[2]
-
Solution: Qualify your vendors rigorously. Do not assume that a reagent from a different supplier, or even a different lot from the same supplier, will behave identically. Implement stringent incoming quality control (QC) testing for all critical materials. An assay method based on titration is often preferred for amino acid derivatives to accurately determine the reactive content.[2]
-
-
Residual Solvents or Acids: Contaminants like residual acetic acid in your starting materials can compete in the coupling reaction, leading to N-terminal acetylation and reduced yield of the desired product.[2]
-
Solution: Your QC process should include tests for residual solvents and other reactive impurities. Obtain a certificate of analysis (CoA) for each raw material and, if possible, get detailed information on the route of synthesis from your vendor to anticipate potential impurities.[3]
-
-
Reagent Stability and Handling: Large quantities of reagents may be stored for longer periods or exposed to ambient conditions more frequently. Hygroscopic reagents (e.g., some coupling agents, anhydrous solvents) can absorb moisture, leading to hydrolysis and reduced reactivity.
-
Solution: Implement strict protocols for storing and handling raw materials at scale. Use inert gas blankets (like nitrogen or argon) for moisture-sensitive reagents and solvents. Purchase materials in appropriate container sizes to minimize the frequency of opening and closing large drums.
-
Part 2: The Core Synthesis - Reaction Conditions and Side Reactions
The chemical transformations at the heart of the synthesis are highly sensitive to the physical environment. At scale, maintaining homogeneity in mixing and temperature is significantly more difficult, which can dramatically alter the reaction profile.[4]
Question 2: I'm observing a major increase in side products, particularly racemization and deletion sequences, in my scaled-up batches. What are the likely causes and how can I mitigate them?
Answer: An increase in side reactions during scale-up is often linked to issues with mass and heat transfer.[4] In larger reactors, localized "hot spots" or areas of poor reagent distribution can create conditions that favor undesirable reaction pathways.[5][6]
Common Side Reactions and Mitigation Strategies:
-
Racemization: The loss of stereochemical purity at the α-carbon of the amino acid is a persistent challenge.[7] This can be initiated by proton abstraction, especially when using a strong base, or through over-activation of the carboxylic acid.[5][6]
-
Mitigation:
-
Temperature Control: Maintain a consistent and controlled temperature throughout the reactor. Overheating can significantly increase the rate of racemization.
-
Reagent Selection: The choice of coupling reagent is critical. Additives like HOBt (Hydroxybenzotriazole) have been used to suppress racemization.[8]
-
Base Strength: Use the mildest base necessary and control its addition carefully to avoid creating localized areas of high concentration.
-
-
-
Diketopiperazine Formation: This side reaction is common at the dipeptide stage, where the N-terminal amine can cyclize onto the carbonyl of the second amino acid, cleaving the peptide from the resin (in SPPS) or truncating the chain.[8] This is especially prevalent with Glycine or Proline residues at the N-terminus.[7]
-
Mitigation: If using solid-phase peptide synthesis (SPPS), choosing a sterically hindered resin, like 2-chlorotrityl chloride resin, can inhibit this cyclization.[8] In solution-phase synthesis, careful control of pH and temperature is crucial.
-
-
Aggregation: As the peptide chain grows, it can aggregate via intermolecular hydrogen bonding, especially with hydrophobic sequences.[8] This leads to incomplete coupling and deprotection steps, resulting in deletion sequences.[7]
Diagram: Interplay of Scale-Up Parameters and Failure Modes
Caption: Relationship between key scale-up parameters and common synthesis failures.
Part 3: The Bottleneck - Work-up and Purification
Isolating the target compound is often the biggest hurdle when scaling up. Methods that are simple and effective at the milligram scale, like preparative HPLC, become costly and impractical for kilogram production.[4]
Question 3: My standard reverse-phase HPLC purification protocol is not economically or logistically viable for the multi-gram quantity of this compound I now have. What are more scalable purification strategies?
Answer: Scaling up purification requires a shift in strategy away from relying solely on high-resolution chromatography. The goal is to use cruder, higher-capacity techniques to remove the bulk of impurities first, reserving high-performance methods for a final polishing step if needed.
Table: Comparison of Purification Techniques for Scale-Up
| Technique | Scalability | Resolution | Cost (Solvent/Media) | Best For |
| Crystallization | Excellent | Potentially Very High | Low | Final product polishing, removing closely related impurities. |
| Liquid-Liquid Extraction | Excellent | Low | Low-Medium | Removing impurities with significantly different polarity/solubility. |
| Flash Chromatography | Good | Medium | Medium | Intermediate purification, removing bulk impurities. |
| Ion-Exchange Chrom. | Good | High | Medium | Purifying charged molecules away from neutral impurities.[9] |
| Prep RP-HPLC | Poor-Medium | Very High | High | Final polishing of high-value products, difficult separations.[10] |
Recommended Workflow for Scalable Purification:
-
Initial Work-up: Start with liquid-liquid extractions to remove unreacted starting materials and soluble byproducts.
-
Crystallization/Precipitation: Attempt to crystallize or precipitate the crude product from a suitable solvent system. This can be a highly effective method for achieving high purity at a large scale.
-
Flash Chromatography: If crystallization is not effective, use flash chromatography for a bulk purification step. This is faster and uses less solvent than HPLC.
-
Final Polish (if necessary): If the purity requirements are not met, a final polishing step using preparative HPLC on the already enriched material becomes much more feasible.[4]
Part 4: Physical Properties - Solubility and Aggregation
This compound, like many peptide-based linkers, has limited aqueous solubility and a tendency to aggregate, which can complicate both the synthesis and the subsequent conjugation steps.[11][12]
Question 4: My this compound product is precipitating during work-up or is difficult to dissolve for the next reaction step. How can I improve its solubility?
Answer: Solubility issues are inherent to the hydrophobic nature of the peptide sequence and the maleimidocaproyl group.[11][13] Addressing this requires careful selection of solvents and handling procedures.
-
Solvent Selection:
-
Primary Solvents: Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent solvents for this class of compounds.[11][14] For stock solutions, use of newly opened, anhydrous DMSO is highly recommended as it is hygroscopic, and water content can negatively impact solubility.[11]
-
Co-solvents: For reactions in less polar solvents, adding a co-solvent like DMSO or NMP can help maintain solubility.
-
-
Handling Procedures:
-
Dissolution: Sonication can be used to aid the dissolution of the solid material.[11]
-
Temperature: Gently warming the solution can sometimes improve solubility, but this must be done with caution to avoid degradation, especially if the solution is basic or acidic.
-
-
Preventing Aggregation:
-
Concentration: Work at the lowest practical concentration to reduce the likelihood of aggregation.
-
pH Control: The solubility of the molecule, which has a free carboxylic acid, will be pH-dependent. Solubility is often higher at a basic pH where the carboxylate salt is formed.
-
Part 5: Quality Control - Analytical and Characterization
Confirming the identity, purity, and stability of your scaled-up product is a critical, and often complex, part of the process. The analytical methods used must be robust and capable of detecting a wide range of potential impurities.[15][16]
Question 5: What is the recommended panel of analytical tests to characterize my final, scaled-up batch of this compound and ensure its quality?
Answer: A comprehensive analytical strategy is essential to prove that your scaled-up process is producing material equivalent to your lab-scale reference. The complexity of the molecule requires orthogonal analytical techniques.[17]
Recommended Analytical Workflow:
-
Purity Assessment (HPLC):
-
Method: A high-resolution Reverse-Phase HPLC (RP-HPLC) method with UV detection is the gold standard for assessing purity and quantifying impurities.[18]
-
What it tells you: Provides the percentage purity of your main peak and reveals the presence of process-related impurities (e.g., deletion sequences, precursor materials) and product-related impurities (e.g., racemized diastereomers).
-
-
Identity Confirmation (Mass Spectrometry):
-
Method: High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS).
-
What it tells you: Confirms the molecular weight of your product, verifying its identity. It is also a powerful tool for identifying the mass of unknown impurity peaks seen in the HPLC analysis.
-
-
Structural Verification (NMR):
-
Method: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
What it tells you: Provides detailed structural information, confirming the connectivity of the atoms and the absence of major structural rearrangements. It is the definitive method for confirming the structure of your reference standard.
-
-
Residual Solvent Analysis (GC):
-
Method: Headspace Gas Chromatography (GC).
-
What it tells you: Quantifies the amount of residual organic solvents from the synthesis and purification process, which is critical for regulatory filings and ensuring product safety.
-
Diagram: Troubleshooting Workflow for Scale-Up Failure
Caption: A systematic troubleshooting workflow for failed scale-up synthesis.
References
- Side reaction in peptide synthesis | PPTX - Slideshare.
- Common side reactions in peptide synthesis occurring on resin (a and b)... - ResearchGate.
- Side Reactions in Peptide Synthesis | Filo.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- Side reactions in peptide synthesis: An overview - Bibliomed.
- Control Strategies for Synthetic Therapeutic Peptide APIs Part II: Raw Material Considerations | BioPharm International.
- Improving Peptide Synthesis | Occam Design.
- This compound-Gly-PAB-OH solubility and preparation for experiments - Benchchem.
- Exploring Peptide Synthesis: Raw Materials for Advanced Research and Development.
- The Role of Peptide Purification in Modern Drug Discovery Research - Learning Hub.
- Challenges of Raw Material Acquisition for Peptide Synthesis - YouTube.
- Peptide Purification - American Peptide Society.
- What are other methods except RP-HLPC to purify peptides? - ResearchGate.
- This compound | ADC Linker - MedchemExpress.com.
- Advances in Therapeutic Peptides Separation and Purification - MDPI.
- Improving crude product quality for complex synthetic peptides - Teknoscienze.
- Addressing challenges in scaling up FL118 synthesis - Benchchem.
- How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release - PurePEG.
- Challenges and new frontiers in analytical characterization of antibody-drug conjugates.
- Challenges and new frontiers in analytical characterization of antibody-drug conjugates.
- Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PubMed.
- Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - RSC Publishing.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC.
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- 5. Side reaction in peptide synthesis | PPTX [slideshare.net]
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- 13. purepeg.com [purepeg.com]
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- 16. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. americanpeptidesociety.org [americanpeptidesociety.org]
Technical Support Center: Enhancing the Solubility of MC-Gly-Gly-Phe Conjugates
Welcome to the technical support center for MC-Gly-Gly-Phe conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common solubility challenges encountered during experimental work. As Senior Application Scientists, we have structured this resource to not only offer protocols but also to explain the underlying scientific principles, empowering you to make informed decisions in your research.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems in a question-and-answer format, providing step-by-step solutions and the rationale behind them.
Q1: My lyophilized this compound conjugate powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A1: Initial insolubility in aqueous buffers is the most common challenge, primarily due to the hydrophobic nature of the Phenylalanine (Phe) residue and the maleimidocaproyl (MC) group. Peptides with a high proportion of non-polar amino acids often have limited solubility in aqueous solutions.[1] We recommend a systematic, stepwise approach to solubilization. Do not attempt to dissolve the entire batch at once; always perform a solubility test with a small amount of your conjugate first.[2][3]
Follow the workflow outlined below to identify the optimal solvent system for your specific conjugate.
Caption: Stepwise Solubilization Workflow for this compound Conjugates.
Q2: I dissolved my conjugate in 100% DMSO, but it crashed out of solution when I diluted it into my aqueous assay buffer. How can I prevent this?
A2: This is a common phenomenon called "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous "anti-solvent" where it has poor solubility. The hydrophobic Phenylalanine and MC moieties drive the aggregation of the conjugate molecules.[1]
Root Cause: The rapid change in solvent polarity reduces the conjugate's solubility below its concentration, causing it to precipitate.
Solutions:
-
Slow, Stepwise Dilution (See Protocol 1): The most effective method is to add the aqueous buffer to the DMSO stock solution slowly and incrementally while vortexing.[2] This gradual change in solvent composition allows the conjugate molecules to accommodate the new environment without rapid aggregation.
-
Reduce Final Organic Solvent Concentration: Aim for the lowest possible concentration of the organic co-solvent in your final working solution. For most cell-based assays, the final DMSO concentration should be kept below 1% (v/v) to avoid cellular toxicity.[2]
-
Use of Surfactants/Excipients: Including a small amount of a non-ionic surfactant like Polysorbate 20 or Polysorbate 80 in your final aqueous buffer can help maintain the solubility of the conjugate by forming micelles.[4]
Q3: How do I determine whether to use an acidic or basic buffer to improve solubility?
A3: The key is to work at a pH that is far from the conjugate's isoelectric point (pI). The pI is the pH at which the molecule has a net neutral charge.[1] Solubility is at its minimum at the pI because the lack of electrostatic repulsion allows molecules to aggregate and precipitate.[5]
Workflow to Determine Optimal pH:
-
Calculate the Net Charge: Determine the theoretical net charge of your peptide at a neutral pH (around 7).
-
Assign a value of +1 to each basic residue (e.g., Lysine, Arginine, and the N-terminal amine).
-
Assign a value of -1 to each acidic residue (e.g., Aspartic Acid, Glutamic Acid, and the C-terminal carboxyl).[3]
-
The Gly-Gly-Phe portion itself is relatively neutral. The overall charge will likely be determined by the drug conjugated and any other amino acids present.
-
-
Choose the pH Adjustment Strategy:
-
If the net charge is positive (Basic Peptide): The conjugate is more soluble in an acidic environment. Use a dilute acidic solution (e.g., 10% acetic acid) to dissolve the peptide before diluting it into your final buffer.[2][6]
-
If the net charge is negative (Acidic Peptide): The conjugate is more soluble in a basic environment. Use a dilute basic solution (e.g., 0.1M ammonium bicarbonate or aqueous ammonia) for initial dissolution.[2][3][6]
-
If the net charge is neutral (Hydrophobic Peptide): pH adjustment will be less effective. In this case, using organic co-solvents is the primary strategy.[2][7]
-
Sources
Technical Support Center: A Troubleshooting Guide for MC-Gly-Gly-Phe Experiments
Welcome to the technical support center for MC-Gly-Gly-Phe linker-based experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered when working with this protease-cleavable linker system in the context of Antibody-Drug Conjugates (ADCs). Here, we will dissect potential issues, explain the underlying scientific principles, and offer step-by-step protocols to ensure the integrity and success of your experiments.
I. Understanding the this compound Linker: A Quick Primer
The this compound linker is a critical component in the design of ADCs, enabling the targeted delivery of cytotoxic payloads to cancer cells.[1][2][3][4] It comprises three key functional units:
-
MC (Maleimidocaproyl): This group facilitates the covalent attachment of the linker to the antibody, typically via reaction with thiol groups on cysteine residues.[1]
-
Gly-Gly-Phe (Glycyl-Glycyl-Phenylalanine): This tripeptide or the extended tetrapeptide Gly-Gly-Phe-Gly (GGFG) serves as the cleavage site for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][5]
-
Self-Immolative Spacer (e.g., PABC): Often following the peptide sequence, a spacer like p-aminobenzyl carbamate (PABC) ensures the efficient and traceless release of the active drug upon peptide cleavage.[1]
The following diagram illustrates the general workflow for ADC synthesis and its mechanism of action.
Caption: Experimental workflow for ADC synthesis and its mechanism of action.
II. Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues that may arise during your this compound experiments, categorized by experimental stage.
A. Conjugation & Synthesis
Question 1: I am observing a low or inconsistent Drug-to-Antibody Ratio (DAR) in my ADC preparations. What are the likely causes and how can I optimize it?
Answer: Achieving a consistent and optimal DAR is a critical quality attribute for any ADC, as it directly impacts efficacy and safety.[6] A DAR of 2 to 4 is often considered a good balance.[6] Inconsistent or low DAR can stem from several factors:
-
Inefficient Antibody Reduction: The maleimide group of the linker reacts with free thiol groups on cysteine residues. If the interchain disulfide bonds of the antibody are not sufficiently reduced, fewer sites will be available for conjugation.
-
Troubleshooting:
-
Optimize Reducing Agent Concentration: Titrate the concentration of the reducing agent (e.g., TCEP, DTT). Start with a molar excess and adjust as needed.
-
Control Reaction Time and Temperature: Ensure the reduction reaction proceeds for the optimal duration and at the recommended temperature to avoid re-oxidation of the thiols.
-
-
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at higher pH, rendering it unable to react with thiols.[7][]
-
Troubleshooting:
-
Maintain Optimal pH: Perform the conjugation reaction at a pH between 6.5 and 7.5 to balance thiol reactivity with maleimide stability.[9]
-
Fresh Reagents: Prepare fresh stock solutions of the this compound-payload in an anhydrous solvent like DMSO and use them immediately.[7] Avoid storing maleimide linkers in aqueous solutions.[7]
-
-
-
Suboptimal Molar Ratio of Linker-Payload to Antibody: An insufficient amount of the linker-payload will result in a low DAR.
-
Troubleshooting:
-
Perform a Titration: Experiment with different molar ratios of the linker-payload to the antibody to find the optimal concentration for your desired DAR.
-
-
Question 2: My final ADC product shows significant aggregation. What is causing this and how can I prevent it?
Answer: ADC aggregation is a common issue, often driven by the increased hydrophobicity of the conjugate after the addition of the drug-linker.[10][11][12] Aggregation can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.[13]
-
Hydrophobicity of the Payload: Many cytotoxic payloads are highly hydrophobic. Conjugating multiple of these to an antibody can expose hydrophobic patches, leading to self-association.[10][11]
-
Troubleshooting:
-
-
Formulation and Buffer Conditions: The buffer composition, pH, and presence of excipients can significantly impact ADC stability.
-
Troubleshooting:
-
Screen Buffers: Test different formulation buffers to find one that minimizes aggregation.
-
Include Excipients: The addition of surfactants like polysorbates can help to prevent aggregation.[5]
-
-
-
Stress Conditions: Freeze-thaw cycles and exposure to high temperatures can induce aggregation.
-
Troubleshooting:
-
Minimize Freeze-Thaw Cycles: Aliquot your ADC stock solution to avoid repeated freezing and thawing.[5]
-
Proper Storage: Store the ADC at the recommended temperature.
-
-
B. Characterization & Analysis
Question 3: How do I accurately determine the DAR of my this compound ADC?
Answer: Several analytical techniques can be used to determine the DAR. A combination of orthogonal methods is often recommended for a comprehensive characterization.[14]
-
Hydrophobic Interaction Chromatography (HIC): This is the most common method for determining the DAR of cysteine-linked ADCs.[14][15] The separation is based on the principle that the hydrophobicity of the ADC increases with the number of conjugated drug-linkers.[14]
-
Protocol Overview:
-
Column: Use a HIC column (e.g., Butyl-NPR).[14]
-
Mobile Phases:
-
Gradient: Elute with a decreasing salt gradient (increasing percentage of Mobile Phase B).[6]
-
Detection: Monitor at 280 nm.
-
Analysis: The unconjugated antibody (DAR 0) elutes first, followed by species with increasing DAR.[14] The average DAR is calculated from the peak areas of the different species.[16]
-
-
| DAR Species | Elution Order | Relative Hydrophobicity |
| DAR 0 | First | Low |
| DAR 2 | Second | Moderate |
| DAR 4 | Third | High |
| DAR 6 | Fourth | Higher |
| DAR 8 | Last | Highest |
| Caption: Elution profile of different DAR species in HIC. |
-
Mass Spectrometry (MS): Native MS and LC-MS can provide detailed information on the drug load distribution and confirm the mass of the ADC species.[17][18]
Question 4: I am having trouble with the stability of the maleimide linkage, leading to payload loss. How can I improve this?
Answer: The thiosuccinimide bond formed between the maleimide and the antibody's cysteine is susceptible to a retro-Michael reaction, which can lead to premature payload release.[19][20]
-
Promote Hydrolysis of the Succinimide Ring: The succinimide ring can be hydrolyzed to form a stable, ring-opened succinamic acid derivative, which is resistant to the retro-Michael reaction.[19][20]
-
Use Next-Generation Maleimides: Consider using maleimide derivatives that are engineered for greater stability, such as self-hydrolyzing maleimides.[21]
Caption: Reaction scheme for maleimide conjugation and stabilization.
C. Stability & Functional Assays
Question 5: I am observing premature cleavage of the this compound linker in my in vitro plasma stability assay. What could be the cause?
Answer: While the Gly-Gly-Phe linker is designed for cleavage by lysosomal proteases, some degree of instability in plasma can occur, leading to off-target toxicity.[22]
-
Plasma Proteases: Certain proteases present in plasma may be able to slowly cleave the peptide linker.
-
Troubleshooting:
-
Question 6: In my Cathepsin B cleavage assay, I am seeing low or no release of the payload. What are the potential issues?
Answer: Inefficient payload release in a Cathepsin B assay can indicate a problem with the ADC itself or the assay conditions.
-
ADC Internalization (for cell-based assays): If the ADC is not efficiently internalized by the target cells, it will not reach the lysosomes where Cathepsin B is located.
-
Troubleshooting:
-
Confirm Internalization: Use a fluorescently labeled version of your ADC to confirm its internalization via microscopy or flow cytometry.[5]
-
-
-
Assay Conditions: The activity of Cathepsin B is highly dependent on pH and the presence of reducing agents.
-
Troubleshooting:
-
Optimal pH: Ensure the assay buffer is at the optimal pH for Cathepsin B activity (typically around pH 5.0-6.0).
-
Enzyme Activation: Pre-activate the recombinant Cathepsin B with a reducing agent like DTT as per the manufacturer's protocol.
-
-
-
Linker Accessibility: Steric hindrance around the cleavage site could prevent the enzyme from accessing the peptide sequence.
-
Troubleshooting:
-
Linker Design: While less common for this specific linker, ensure the conjugation site on the antibody does not sterically hinder the linker.
-
-
III. Key Experimental Protocols
A. General Protocol for ADC Conjugation
-
Antibody Reduction:
-
Dissolve the antibody in a suitable buffer (e.g., PBS).
-
Add a molar excess of a reducing agent (e.g., TCEP).
-
Incubate to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Immediately add the this compound-payload stock solution (in DMSO) to the reduced antibody.
-
Incubate at a controlled temperature (e.g., 4°C or room temperature) for a specified time.
-
-
Quenching:
-
Add a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other small molecules using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
-
Exchange the buffer to a suitable formulation buffer for storage.
-
B. Protocol for SEC-HPLC Analysis of ADC Aggregation
-
System: HPLC system with a UV detector.
-
Column: A size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[13]
-
Mobile Phase: An aqueous buffer such as phosphate-buffered saline (PBS). For more hydrophobic ADCs, the addition of an organic modifier like isopropanol may be necessary to reduce non-specific interactions with the column.[13][24]
-
Flow Rate: A typical flow rate for SEC is 0.5-1.0 mL/min.
-
Detection: Monitor absorbance at 280 nm.
-
Analysis: The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates (dimers, trimers, etc.).[13][25][26][27]
IV. Conclusion
The successful development and application of ADCs using the this compound linker system require careful optimization and characterization at each experimental step. This guide provides a framework for troubleshooting common issues, from inconsistent DAR and aggregation to challenges with linker stability and functional assays. By understanding the underlying chemical and biological principles, researchers can systematically address these challenges, leading to the generation of robust and reliable data.
V. References
-
BenchChem. (2025). Stability issues with maleimide-based ADC linkers in vivo.
-
BenchChem. (2025). Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Mc-GGFG-PAB-OH.
-
Zahorska, E. (2025). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. SigutLabs.
-
Burke, P. J., et al. (2018). Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates. Molecular Pharmaceutics, 15(8), 3136-3145.
-
Waters Corporation. (n.d.). Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs) Characterization.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Maleimide Hydrolysis in Bioconjugation.
-
Request PDF. (n.d.). Impact of Payload Hydrophobicity on Stability of Antibody-Drug-Conjugates.
-
BOC Sciences. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide.
-
Agilent Technologies. (n.d.). Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase.
-
BOC Sciences. (n.d.). Maleimide Linkers in Antibody-Drug Conjugates.
-
BenchChem. (2025). Application Notes and Protocols for Determining Drug-to-Antibody Ratio (DAR) of ADCs with Val-Cit Linkers.
-
Shion, H., Yu, Y. Q., & Chen, W. (n.d.). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Waters Corporation.
-
LCGC International. (2025). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry.
-
Waters Corporation. (2015). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System.
-
Bohrium. (n.d.). Impact of Payload Hydrophobicity on the Stability of Antibody–Drug Conjugates.
-
Park, K. (2016). Instability of thiol/maleimide conjugation and strategies for mitigation.
-
BOC Sciences. (2025). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices.
-
National Center for Biotechnology Information. (2020). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates.
-
Agilent Technologies. (n.d.). Size Exclusion Chromatography Analysis of Antibody Drug Conjugates.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Results in MC-GGFG-Exatecan ADC Assays.
-
Shimadzu. (n.d.). Analysis of protein drugs aggregation Using Size Exclusion Chromatography.
-
ResearchGate. (n.d.). Drug / Ab ratio (DAR) optimization for each antibody–drug conjugate....
-
National Center for Biotechnology Information. (n.d.). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates.
-
ResearchGate. (n.d.). (A) Fate of an ADC before and after internalization. Premature cleavage....
-
Agilent Technologies. (2021). Evaluation of SEC Columns for Analysis of ADC Aggregates and Fragments.
-
Cytiva Life Sciences. (2025). Aggregation in antibody-drug conjugates: causes and mitigation.
-
Creative Biolabs ADC Blog. (2021). New structures to resolve the instability of Maleimide joint.
-
National Center for Biotechnology Information. (n.d.). Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability.
-
National Center for Biotechnology Information. (n.d.). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates.
-
Waters Corporation. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC).
-
BioPharm International. (2023). Optimization of Linker Chemistries for Antibody-Drug Conjugates.
-
PubMed. (n.d.). Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography.
-
PubMed. (2020). UPLC-based assay to assess the hydrophobicity of Antibody-Drug Conjugate (ADC) payloads.
-
BenchChem. (2025). Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with PEGylated Linkers.
-
LabRulez LCMS. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC).
-
National Center for Biotechnology Information. (n.d.). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates.
-
Drug Target Review. (2024). Developing the next generation of antibody drug conjugates.
-
MDPI. (n.d.). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates.
-
Agilent Technologies. (2024). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System.
-
BenchChem. (2025). Technical Support Center: Preventing Premature Linker Cleavage in Biological Assays.
-
MedchemExpress.com. (n.d.). This compound | ADC Linker.
-
UCL Discovery. (n.d.). Minireview: Self-hydrolysing maleimides.
-
ACS Publications. (n.d.). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates.
-
DC Chemicals. (n.d.). This compound | ADC Linker.
-
National Center for Biotechnology Information. (2018). Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility.
-
TargetMol. (n.d.). This compound.
-
MedchemExpress.com. (n.d.). This compound-Gly-PAB-OH TFA (Synonyms...).
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of MC-Gly-Gly-Phe ADC Cytotoxicity Assays
For researchers, scientists, and drug development professionals, the rigorous validation of an Antibody-Drug Conjugate's (ADC) cytotoxic potential is a cornerstone of preclinical development. This guide provides an objective comparison of key functional assays used to evaluate the efficacy of ADCs featuring the Maleimidocaproyl-Gly-Gly-Phe-Gly (MC-GGFG) linker, complete with supporting experimental data, detailed protocols, and visual workflows to aid in assay selection and implementation.
The therapeutic principle of an ADC lies in its ability to selectively deliver a potent cytotoxic payload to antigen-expressing tumor cells, thereby minimizing off-target toxicity.[1][2] The linker connecting the antibody and payload is a critical component that dictates the stability and release mechanism of the cytotoxic agent.[3][4] The MC-GGFG linker is a protease-cleavable system designed for efficient and specific release of the payload within the tumor cell. Validating the cytotoxic activity mediated by this system is paramount for advancing a promising ADC candidate.
The MC-GGFG Linker: Mechanism and Comparative Analysis
The efficacy and safety of an ADC are critically dependent on the linker.[3] The choice between different linker strategies profoundly influences the therapeutic index by dictating the conjugate's stability in circulation and the mechanism of payload release.[3]
The MC-GGFG linker system is a sophisticated design that leverages the tumor microenvironment for targeted drug release. It consists of a Maleimidocaproyl (MC) spacer, which provides a stable attachment point to the antibody, and a Gly-Gly-Phe-Gly tetrapeptide sequence. This peptide is specifically designed to be a substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[5][]
Upon internalization of the ADC into a target cancer cell, it is trafficked to the lysosome. The high concentration of proteases within this acidic organelle cleaves the GGFG sequence, liberating the cytotoxic payload to exert its cell-killing effect.[][7] This controlled release mechanism is designed to keep the potent payload inactive and tethered to the antibody while in systemic circulation, thus reducing off-target toxicities.
Figure 1: Mechanism of Action for an MC-GGFG linked ADC.
Comparison with Alternative Linker Technologies
The selection of a linker is a critical decision in ADC design. The MC-GGFG linker's performance can be best understood by comparing it to other prevalent technologies.
| Linker Type | Example(s) | Cleavage Mechanism | Key Advantages | Key Disadvantages |
| Protease-Cleavable | MC-GGFG , Val-Cit (vc) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[3][5][8] | High tumor specificity; enables bystander effect with permeable payloads.[3] | Potential for premature cleavage by circulating proteases. |
| pH-Sensitive | Hydrazone | Hydrolysis in the acidic environment of endosomes/lysosomes.[3][9] | Exploits physiological differences between tumor and normal tissue. | Can have lower plasma stability compared to other linkers.[7] |
| Reducible | Disulfide linkers (e.g., SPDB) | Cleavage by high intracellular glutathione concentrations.[10][11] | Good intracellular release mechanism. | Potential for instability in the reducing environment of the bloodstream.[] |
| Non-Cleavable | Thioether (e.g., SMCC) | Relies on complete lysosomal degradation of the antibody backbone.[8][10][] | High plasma stability; lower risk of off-target toxicity from premature release.[8][13] | No bystander effect; payload is released with an amino acid attached, which can affect activity.[13] |
Expert Insight: The choice between a cleavable linker like MC-GGFG and a non-cleavable one is fundamentally a choice about the desired mechanism of action.[3][10] Cleavable linkers are often preferred when a "bystander effect" is advantageous, particularly in heterogeneous tumors where not all cells express the target antigen.[3] The released, membrane-permeable payload can diffuse out of the target cell and kill adjacent antigen-negative tumor cells.[3] Non-cleavable linkers offer a more contained approach, with higher stability that can translate to a wider therapeutic window in some contexts.[8][10]
The Cytotoxic Payload: The Engine of Cell Killing
While the antibody provides specificity and the linker controls release, the payload delivers the cytotoxic punch. The MC-GGFG linker is often paired with highly potent topoisomerase I inhibitors, such as exatecan derivatives (e.g., DXd).[14] However, the validation principles discussed here are broadly applicable to other payload classes as well.
| Payload Class | Example(s) | Mechanism of Action | Relative Potency |
| Microtubule Inhibitors | Auristatins (MMAE, MMAF), Maytansinoids (DM1, DM4) | Inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[15] | High (pM to low nM) |
| DNA-Damaging Agents | Calicheamicins, Pyrrolobenzodiazepines (PBDs) | Cause DNA double-strand breaks or cross-linking, preventing replication and transcription.[15] | Very High (pM) |
| Topoisomerase Inhibitors | Camptothecins (SN-38, Exatecan/DXd) | Inhibit topoisomerase I, leading to DNA single-strand breaks and cell death.[14][15] | High (sub-nM to nM) |
Expert Insight: The superior potency of payloads like exatecan is a key advantage of platforms utilizing the MC-GGFG linker.[14] Preclinical studies frequently show that exatecan-based ADCs exhibit potent, sub-nanomolar IC50 values across various cancer cell lines.[14] This high potency is crucial for achieving a therapeutic effect, especially in tumors with lower antigen expression.
Validating Cytotoxicity: A Multi-Assay Approach
A thorough assessment of an ADC's cytotoxic profile requires multiple experimental approaches to determine its potency (IC50), specificity, and potential for bystander killing.[16][17] No single assay can provide a complete picture.
Core Cytotoxicity Assays: A Comparative Overview
| Assay | Principle | Readout | Throughput | Key Advantages | Key Disadvantages |
| MTT Assay | Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (MTT) to a colored formazan product.[16][17] | Colorimetric (Absorbance) | High | Cost-effective, well-established, and widely used.[16] | Endpoint assay, potential for interference from reducing agents, requires a solubilization step.[16] |
| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells.[16] | Luminescent | High | Highly sensitive, excellent linearity, fewer steps than MTT.[16] | More expensive than colorimetric assays. |
| Bystander Effect Assay | Co-culture of antigen-positive (Ag+) and fluorescently labeled antigen-negative (Ag-) cells.[18][19] | Flow Cytometry or High-Content Imaging | Low to Medium | Directly measures the bystander killing effect, which is a key feature of many cleavable-linker ADCs.[17] | More complex setup and analysis, longer incubation times required. |
Experimental Protocols
The following protocols provide a self-validating system through the inclusion of critical controls. The causality behind each step is explained to ensure robust and reproducible results.
Protocol 1: Monoculture Cytotoxicity Assay (MTT-Based)
This assay is the workhorse for determining the potency (IC50) and specificity of an ADC.
Figure 2: Experimental workflow for the Monoculture Cytotoxicity Assay.
Methodology:
-
Cell Seeding: Seed both antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.[14][20] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Causality: Seeding both cell types is critical for assessing specificity. The Ag- line acts as a direct control for off-target cytotoxicity. Overnight incubation ensures cells are in a healthy, adherent state before treatment.
-
-
ADC Treatment: Prepare 2X serial dilutions of the test ADC and controls (naked antibody, non-targeting isotype control ADC, free payload) in complete medium. Remove the old medium from the cells and add 100 µL of the diluted agents to the respective wells.[14][17] Include untreated wells as a 100% viability control.
-
Causality: The naked antibody control confirms that any observed cytotoxicity is not due to the antibody's intrinsic activity (e.g., ADCC/CDC). The free payload control helps compare the potency of the targeted vs. untargeted drug. The isotype control ADC confirms that cytotoxicity is dependent on binding to the specific target antigen.
-
-
Incubation: Incubate the plates for an appropriate duration (e.g., 72-120 hours).[17][20]
-
Causality: The incubation time must be sufficient for ADC internalization, linker cleavage, payload release, and induction of apoptosis. Payloads that are cell cycle-dependent, like tubulin or topoisomerase inhibitors, typically require longer incubation periods (e.g., 96 hours) to affect the entire cell population as it progresses through the cell cycle.[20][21]
-
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 1-4 hours.[17]
-
Causality: Only metabolically active, viable cells can reduce the yellow MTT to purple formazan crystals. This step directly correlates the color change to the number of living cells.
-
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the dark.[17][20]
-
Causality: This step lyses the cells and dissolves the formazan crystals, creating a homogenous colored solution required for accurate spectrophotometric measurement.
-
-
Data Analysis: Read the absorbance at 570 nm using a microplate reader. Subtract the background absorbance (media-only wells). Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the dose-response curve and determine the IC50 value using a suitable four-parameter logistic curve-fitting software.[14][17][21]
Protocol 2: Co-culture Bystander Effect Assay
This assay specifically measures the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Figure 3: Experimental workflow for the Co-culture Bystander Effect Assay.
Methodology:
-
Cell Preparation: Transfect the Ag- cell line to stably express a fluorescent protein (e.g., GFP).[17][20]
-
Causality: The fluorescent marker is essential to distinguish the Ag- population from the Ag+ population during analysis.
-
-
Cell Seeding: Co-seed the Ag+ cells and the fluorescently labeled Ag- cells in the same wells of a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).[14] The total cell density should be optimized for the assay duration. Incubate overnight.
-
Causality: Seeding cells in direct contact is necessary to model the in-vivo tumor microenvironment where bystander killing would occur.
-
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in a monoculture setting (e.g., >IC90 for Ag+ cells and
14][17] -
Causality: This concentration ensures that the Ag+ cells are killed, releasing the payload, while minimizing direct ADC-mediated killing of the Ag- cells, thereby isolating the bystander effect.
-
-
Incubation: Incubate the plate for an extended duration (e.g., 5-7 days) to allow for the killing of Ag+ cells, release and diffusion of the payload, and the subsequent effect on the neighboring Ag- cells.[14]
-
Analysis: Harvest the cells and analyze them using flow cytometry. Gate on the fluorescent (Ag-) cell population and quantify their viability using a viability dye (e.g., Propidium Iodide or DAPI).
-
Causality: Flow cytometry allows for the precise quantification of viability within the specific Ag- cell population, providing a direct measure of the bystander effect.
-
By employing these standardized assays and understanding the underlying mechanism of action, researchers can effectively validate the cytotoxicity of MC-GGFG-Exatecan ADCs and compare their performance against other ADC platforms, ultimately accelerating the development of more potent and targeted cancer therapies.
References
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Cleavable Vs. Non-Cleavable Linkers in ADCs - Biotech Informers. (2023-02-27). Available at: [Link]
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Innovative payloads for ADCs in cancer treatment: moving beyond the selective delivery of chemotherapy - NIH. (2025-01-02). Available at: [Link]
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Challenges in developing robust potency assays for ADCs - Drug Target Review. (2025-08-18). Available at: [Link]
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Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - NIH. (2019-12-18). Available at: [Link]
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Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC - NIH. Available at: [Link]
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Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed - NIH. (2020). Available at: [Link]
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Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC - PubMed Central. Available at: [Link]
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Types of Payloads for Antibody-Drug Conjugates (ADCs) - Biointron. (2024-06-17). Available at: [Link]
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CHAPTER 4: Auristatin Payloads for Antibody–Drug Conjugates (ADCs) - Books. (2019-07-15). Available at: [Link]
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Conjugating MMAE to a novel anti-HER2 antibody for selective targeted delivery - European Review for Medical and Pharmacological Sciences. Available at: [Link]
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ADCC and CDC Assay: Validation and Optimization - BioAgilytix Labs. Available at: [Link]
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Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC - NIH. (2021-08-27). Available at: [Link]
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Determination of ADC Cytotoxicity - Creative Biolabs. Available at: [Link]
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Meeting Challenges for Analysis of Antibody-Drug Conjugates | BioPharm International. Available at: [Link]
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Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase … - OUCI. Available at: [Link]
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Advances in ADC Linker Research - AxisPharm. (2024-06-06). Available at: [Link]
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Preclinical ADC Development: Challenges and Solutions - ChemPartner. Available at: [Link]
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Key assays and analytical techniques for the development of antibody drug conjugates. (2025-07-01). Available at: [Link]
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In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2... - ResearchGate. Available at: [Link]
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Overcoming Challenges in the Development of Antibody Drug Conjugates | Applied Clinical Trials Online. (2024-05-07). Available at: [Link]
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Challenges in Antibody-Drug Conjugate (ADC) Development - AxisPharm. (2024-05-19). Available at: [Link]
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Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio, Inc. (2024-05-02). Available at: [Link]
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comparative analysis of MC-Gly-Gly-Phe derivatives
An In-Depth Comparative Guide to MC-Gly-Gly-Phe Derivatives for Antibody-Drug Conjugate Development
This guide provides a detailed comparative analysis of maleimidocaproyl (MC)-Gly-Gly-Phe derivatives, a cornerstone of linker technology for modern Antibody-Drug Conjugates (ADCs). As targeted therapies, ADCs merge the specificity of monoclonal antibodies with the cell-killing power of cytotoxic drugs.[1][2] The linker connecting these two components is not merely a tether; it is a critical element that dictates the ADC's stability, efficacy, and safety profile.[3][4]
We will explore the mechanistic principles behind these peptide-based linkers, compare their performance attributes with relevant alternatives using experimental data, and provide detailed protocols for their evaluation. This content is designed for researchers, chemists, and drug development professionals seeking to make informed decisions in the rational design of next-generation ADCs.
The Central Role of the Linker in ADC Design
The therapeutic efficacy of an ADC is fundamentally dependent on its ability to deliver a cytotoxic payload specifically to tumor cells while sparing healthy tissue.[1] This requires a linker that is exceptionally stable in systemic circulation but is readily cleaved to release the active drug upon internalization into the target cancer cell.
The this compound linker is a premier example of a protease-cleavable system. It is engineered to be a substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[3] The linker's core components include:
-
A maleimidocaproyl (MC) group for covalent attachment to cysteine residues on the antibody.
-
A Gly-Gly-Phe peptide sequence recognized and cleaved by lysosomal enzymes.
-
A self-immolative spacer , typically p-aminobenzyl alcohol (PABA), which connects the peptide to the drug and ensures the release of the payload in its unmodified, active form following peptide cleavage.[][6]
The sequence of events leading to drug release is a showcase of elegant biochemical engineering, designed to occur specifically within the lysosomal compartment of the target cell.
Caption: Intracellular activation of a protease-cleavable ADC.
Comparative Analysis of Peptide Linker Derivatives
While the Gly-Gly-Phe sequence is effective, variations in the peptide sequence can profoundly influence an ADC's properties. The choice of linker is a multi-parameter optimization problem involving stability, cleavage kinetics, and physicochemical characteristics. A head-to-head comparison with other widely used peptide linkers reveals the rationale behind selecting a specific sequence.
| Linker Derivative | Key Peptide Sequence | Primary Cleaving Enzyme(s) | Key Performance Characteristics |
| This compound-PABA | Gly-Gly-Phe (GGF) | Cathepsin B | A well-established linker, though sometimes exhibits slower cleavage rates compared to alternatives. |
| This compound-Gly-PABA | Gly-Gly-Phe-Gly (GGFG) | Cathepsin B, Cathepsin L, other proteases[7] | Clinically successful in ADCs like Trastuzumab Deruxtecan; may be cleaved by extracellular proteases, contributing to a "bystander effect."[7][8] |
| MC-Val-Cit-PABA | Val-Cit | Cathepsin B | Considered a gold standard for cathepsin B-mediated cleavage; exhibits excellent plasma stability and efficient payload release.[6][9] Often shows faster cleavage than GGF. |
| MC-Phe-Lys-PABA | Phe-Lys | Cathepsin B | An early dipeptide linker, but demonstrated to be substantially less stable in human plasma than the Val-Cit sequence.[6] |
The Val-Cit linker is renowned for its high stability in plasma and rapid cleavage by cathepsin B.[6] In contrast, the tetrapeptide GGFG linker, used in several highly successful ADCs, has demonstrated a more complex cleavage profile.[7] Studies suggest it can be processed not only by intracellular cathepsins but also by proteases within the tumor microenvironment, which can facilitate a "bystander effect," where the released payload kills adjacent, antigen-negative tumor cells.[7] This broader activity can enhance overall therapeutic efficacy, particularly in heterogeneous tumors.
Essential Experimental Workflows for Linker Evaluation
The rigorous characterization of an ADC is non-negotiable to ensure its safety, efficacy, and consistency.[1][2][10] This requires a suite of robust analytical methods to assess the critical quality attributes (CQAs) of the conjugate.[1][2]
Caption: Workflow for ADC synthesis and analytical characterization.
Protocol: In Vitro Plasma Stability Assay
Objective: To quantify the premature release of the cytotoxic payload in plasma, a key indicator of potential off-target toxicity.
-
Preparation: Dilute the ADC to a final concentration of 100 µg/mL in fresh human plasma. Prepare a control sample in phosphate-buffered saline (PBS).
-
Incubation: Incubate samples in triplicate at 37°C in a humidified incubator.
-
Time Points: Collect 50 µL aliquots at specified time points (e.g., 0, 24, 48, 96, and 168 hours). Immediately freeze samples at -80°C to halt degradation.
-
Sample Cleanup: Precipitate plasma proteins by adding 150 µL of cold acetonitrile containing an internal standard. Vortex vigorously and centrifuge at 14,000 rpm for 10 minutes.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the concentration of the released payload against a standard curve.
-
Causality: A linker with high plasma stability will show minimal increase in free payload concentration over the time course. This stability is crucial to ensure the drug remains attached to the antibody until it reaches the target cell, thereby minimizing systemic toxicity.
Protocol: Cathepsin B-Mediated Cleavage Assay
Objective: To determine the efficiency of enzymatic payload release, mimicking the conditions of the lysosome.
-
Enzyme Activation: Activate purified human Cathepsin B in an assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5) for 15 minutes at 37°C.
-
Reaction Initiation: Add the ADC to the activated enzyme solution to a final concentration of 50 µg/mL.
-
Time Points: Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
-
Reaction Quenching: Stop the enzymatic reaction by adding a 2-fold excess of a protease inhibitor (e.g., E-64) or by denaturation with acetonitrile.
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to monitor the decrease in the intact ADC peak and the corresponding increase in the released payload peak.
-
Causality: An efficient linker will demonstrate rapid and complete cleavage, indicated by the swift conversion of the ADC to the free drug. The rate of this reaction provides insight into how quickly the active payload will become available within the target cell to exert its cytotoxic effect.
Summary of Key Analytical Techniques
A multi-faceted analytical approach is required to fully characterize an ADC. Each technique provides a different piece of the puzzle, contributing to a comprehensive understanding of the molecule's structure and function.[11][12]
| Analytical Technique | Parameter Measured | Rationale for Use |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) distribution and average DAR.[11][12] | The conjugation of a hydrophobic linker-payload increases the antibody's overall hydrophobicity. HIC separates ADC species based on their DAR value, providing critical information on manufacturing consistency and heterogeneity. |
| Size Exclusion Chromatography (SEC) | Detection of aggregation and fragmentation.[10][12] | Aggregation can impact an ADC's efficacy and immunogenicity. SEC is essential for ensuring the ADC exists primarily in its monomeric, active form. |
| Reversed-Phase HPLC (RP-HPLC) | Purity, stability, and quantification of released payload.[11][12] | RP-HPLC is a high-resolution technique ideal for separating the intact ADC from free drug and other impurities, making it invaluable for stability and cleavage assays. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of molecular weight, DAR, and identification of metabolites.[10][11] | Provides unambiguous identification of the ADC species and any degradation products. Intact protein MS confirms the mass of different DAR species, while peptide mapping can confirm conjugation sites. |
| Ligand-Binding Assays (e.g., ELISA) | Antigen-binding affinity.[11] | Ensures that the conjugation process has not compromised the antibody's ability to bind to its target antigen, a prerequisite for its mechanism of action. |
Conclusion and Future Directions
The this compound linker and its tetrapeptide GGFG derivative are powerful tools in the ADC developer's arsenal, enabling the creation of highly effective cancer therapies. The selection between these and other linkers, such as MC-Val-Cit, must be a data-driven decision based on the desired mechanism of action, the nature of the tumor target, and the properties of the payload. As research progresses, the field is moving towards novel linker systems with even greater tumor specificity and innovative release mechanisms, continuing the evolution of ADCs as a transformative class of precision medicines.
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A Senior Application Scientist's Guide to Confirming MC-Gly-Gly-Phe Conjugation Efficiency
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, Antibody-Drug Conjugates (ADCs) represent a pinnacle of precision. The linker connecting the monoclonal antibody (mAb) to the cytotoxic payload is a critical determinant of an ADC's success, governing its stability, efficacy, and safety profile. The MC-Gly-Gly-Phe-Gly linker is a sophisticated, enzymatically-cleavable system designed for stability in circulation and targeted release within tumor cells.[1][2][3][4] The maleimidocaproyl (MC) group ensures a stable covalent bond with the antibody, while the Gly-Gly-Phe-Gly peptide sequence is engineered for cleavage by lysosomal proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][5]
Confirming the efficiency of this conjugation is not merely a quality control checkpoint; it is fundamental to understanding the therapeutic potential and consistency of the ADC. The primary metric for this is the Drug-to-Antibody Ratio (DAR) , which defines the average number of drug-linker molecules attached to each antibody.[6][7] An optimal DAR is crucial—too low, and the ADC may lack potency; too high, and it may suffer from poor pharmacokinetics, instability, and off-target toxicity.[7] This guide provides an in-depth comparison of the primary analytical techniques used to determine and confirm the DAR of ADCs utilizing an this compound linker.
The Foundational Chemistry: Maleimide-Thiol Conjugation
The conjugation process hinges on the highly selective Michael addition reaction between the maleimide group of the linker and a sulfhydryl (thiol) group on the antibody.[8][] These thiols are typically generated by the controlled reduction of the antibody's interchain disulfide bonds. This reaction forms a stable thioether bond, covalently linking the drug-linker complex to the antibody.[8][][10][11] The reaction is favored at a neutral pH (6.5-7.5) and proceeds efficiently under mild conditions, preserving the integrity of the antibody.[8][12]
Caption: The maleimide-thiol conjugation reaction.
Comparative Analysis of Core Analytical Techniques
Choosing the right analytical method to determine the DAR is a critical decision driven by the required accuracy, throughput, available instrumentation, and the stage of drug development. Here, we compare the three most established techniques: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).
| Technique | Principle | Key Advantages | Limitations | Best For |
| UV-Vis Spectroscopy | Measures absorbance at two wavelengths to quantify antibody and drug concentrations based on the Beer-Lambert law.[] | Fast, simple, requires basic instrumentation, non-destructive.[14] | Provides only an average DAR, less accurate, assumes no change in extinction coefficients, susceptible to interference.[15] | Rapid, routine checks in early-stage development and process monitoring. |
| HIC-HPLC | Separates ADC species based on hydrophobicity. The drug-linker is hydrophobic, so each conjugation increases the ADC's retention time.[7][16] | Gold standard for DAR distribution, resolves different species (DAR0, DAR2, DAR4, etc.), operates under non-denaturing conditions.[17][18] | Requires method development, specialized columns, incompatible with MS due to non-volatile salts.[19] | In-depth characterization, quality control, and lot release testing for cysteine-conjugated ADCs.[20] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact ADC, allowing direct calculation of the mass added by the drug-linker conjugates.[21] | Highest accuracy and resolution, provides DAR distribution and confirms covalent bond formation, can identify conjugation sites (with peptide mapping).[22] | Complex instrumentation, requires significant expertise, can be lower throughput. | Definitive characterization, reference standard validation, and detailed structural elucidation.[21][23] |
Experimental Protocols & Data Interpretation
UV-Vis Spectroscopy
This method offers a straightforward estimation of the average DAR, provided the drug payload has a unique UV absorbance maximum distinct from the antibody's absorbance at 280 nm.[][16]
Detailed Protocol:
-
Determine Extinction Coefficients: Accurately measure the molar extinction coefficients (ε) for the naked antibody at 280 nm (εAb,280) and for the drug-linker at both 280 nm (εDrug,280) and its own absorbance maximum (e.g., λmax) (εDrug,λmax).
-
Sample Measurement: Record the absorbance of the purified ADC solution at 280 nm (A280) and at the drug's λmax (Aλmax).
-
Calculation:
-
Calculate the concentration of the drug ([Drug]) using the absorbance at its λmax: [Drug] = Aλmax / εDrug,λmax
-
Calculate the absorbance contribution of the drug at 280 nm: A280,drug = [Drug] * εDrug,280
-
Calculate the corrected absorbance of the antibody at 280 nm: A280,Ab = A280 - A280,drug
-
Calculate the concentration of the antibody ([Ab]): [Ab] = A280,Ab / εAb,280
-
Determine Average DAR: Average DAR = [Drug] / [Ab]
-
Trustworthiness: The accuracy of this method is entirely dependent on the precision of the extinction coefficients and the assumption that conjugation does not alter them. It is best used as a rapid screening tool rather than for definitive characterization.[24][25]
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is the industry-standard method for analyzing the DAR of cysteine-conjugated ADCs.[16][20] It separates ADC species with different numbers of conjugated drugs, providing a distribution profile.
Detailed Protocol:
-
System Preparation: Use a biocompatible HPLC system (e.g., PEEK-lined) to prevent corrosion from high-salt mobile phases.[20] Equip the system with a HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase Preparation:
-
Buffer A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Buffer B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25-30°C.
-
Gradient: Start at 100% Buffer A, then run a linear gradient to 100% Buffer B over 20-30 minutes.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated mAb, DAR2, DAR4, etc.). The unconjugated mAb, being the most hydrophilic, will elute first.[7]
-
Calculate the percentage of each species from its relative peak area.
-
Calculate Average DAR: Average DAR = Σ (DAR_species * %Area_species) / 100 Example:((0 * %Area_DAR0) + (2 * %Area_DAR2) + (4 * %Area_DAR4) + ...)
-
Sample HIC Data Interpretation:
| Peak | Retention Time (min) | DAR Species | Area % |
| 1 | 8.5 | DAR 0 (Unconjugated) | 10.5 |
| 2 | 12.1 | DAR 2 | 35.2 |
| 3 | 14.8 | DAR 4 | 48.1 |
| 4 | 16.5 | DAR 6 | 6.2 |
| Average DAR Calculation: | ((010.5) + (235.2) + (448.1) + (66.2)) / 100 | = 3.00 |
Trustworthiness: HIC provides a highly reliable and reproducible measure of both the average DAR and the distribution of different species.[17][18][26] The non-denaturing conditions ensure the ADC's native structure is maintained during analysis.[17][19]
Intact Mass Spectrometry (MS)
Intact mass analysis provides the most direct and accurate measurement of conjugation efficiency. By precisely measuring the mass of the ADC, the number of attached drug-linkers can be unequivocally determined.
Detailed Protocol:
-
Sample Preparation: Desalt the purified ADC sample using a suitable method (e.g., buffer exchange into a volatile buffer like ammonium acetate). For enhanced resolution, the ADC may be deglycosylated using PNGase F.[21]
-
LC-MS System: Couple a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to a UPLC/HPLC system with a reversed-phase column suitable for large proteins (e.g., C4 or C8).[21][27]
-
LC-MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient appropriate for eluting the large ADC molecule.
-
MS Acquisition: Acquire data in positive ion mode over a mass range that encompasses the expected charge state envelope of the ADC (e.g., m/z 1000-4000).
-
-
Data Analysis:
-
Deconvolution: Use a deconvolution algorithm (e.g., MaxEnt1, ReSpect) to convert the raw mass spectrum (m/z vs. intensity) into a true mass spectrum (Mass vs. intensity).[6][22]
-
Mass Determination: Identify the mass peaks corresponding to the unconjugated antibody and the various DAR species. The mass difference should correspond to the mass of the this compound-linker-drug.
-
DAR Calculation: Calculate the average DAR based on the relative intensities of the deconvoluted mass peaks.
-
Trustworthiness: MS is the ultimate arbiter of conjugation success. It provides unambiguous mass confirmation of each DAR species and is the most accurate method for calculating the average DAR.[6][21][28]
Overall Analytical Workflow
The confirmation of conjugation efficiency is a multi-step process that requires careful execution and orthogonal validation.
Caption: Comprehensive workflow for ADC conjugation and analysis.
Conclusion
Confirming the conjugation efficiency of an this compound-linked ADC is a cornerstone of its development. While UV-Vis spectroscopy provides a rapid initial estimate, it lacks the resolution and accuracy required for rigorous quality control. Hydrophobic Interaction Chromatography (HIC) stands as the workhorse method, delivering reliable data on both average DAR and the distribution of different drug-loaded species. For the highest level of certainty and detailed structural confirmation, intact Mass Spectrometry is unparalleled. A multi-faceted approach, employing HIC as the primary method for quality control and release, supported by MS for definitive characterization, constitutes a robust and trustworthy strategy for ensuring the consistency, safety, and efficacy of these complex and promising therapeutics.
References
-
ACS Omega. (n.d.). Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry. ACS Publications. Retrieved from [Link]
-
PharmiWeb.com. (2023, July 10). Drug-to-Antibody Ratio Analysis Methods. Retrieved from [Link]
-
SCIEX. (n.d.). Intact Analysis of Antibody Drug Conjugates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Retrieved from [Link]
-
Waters. (n.d.). Routine LC-MS Analysis of Intact Antibodies. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum. Retrieved from [Link]
-
Creative Biolabs. (2021, July 8). Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Capillary Electrophoresis – Mass Spectrometry for Intact Mass Analysis of Antibodies and Antibody-Drug-Conjugates. Retrieved from [Link]
-
Separation Science. (n.d.). How to analyse cysteine-linked ADC using HIC. Retrieved from [Link]
-
nanoComposix. (n.d.). Interpreting Particle Spectra During Protein Conjugation. Retrieved from [Link]
-
PubMed. (n.d.). ADC Analysis by Hydrophobic Interaction Chromatography. Retrieved from [Link]
-
PubMed. (2013, January 31). Determination of protein concentration for protein-protein conjugates using ultraviolet absorption. Retrieved from [Link]
-
CellMosaic. (n.d.). HIC HPLC Analysis of Biopolymer, Conjugate, and ADC. Retrieved from [Link]
-
American Pharmaceutical Review. (2015, July 31). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of protein concentration for protein–protein conjugates using ultraviolet absorption. Retrieved from [Link]
-
ResearchGate. (n.d.). ADC Analysis by Hydrophobic Interaction Chromatography. Retrieved from [Link]
-
Mabion. (n.d.). UV-VIS Spectrometry for Protein Concentration Analysis. Retrieved from [Link]
-
Wyatt Technology. (n.d.). Analyze conjugated proteins, polymers, and macromolecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Chemistry Behind ADCs. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, December 22). Chapter 3: Linker Design and Impact on ADC Properties. Retrieved from [Link]
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- 2. This compound-Gly, ADC linker, 2413428-36-9 | BroadPharm [broadpharm.com]
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- 4. medchemexpress.com [medchemexpress.com]
- 5. books.rsc.org [books.rsc.org]
- 6. hpst.cz [hpst.cz]
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- 23. learning.sepscience.com [learning.sepscience.com]
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- 25. researchgate.net [researchgate.net]
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- 28. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to the Enzymatic Cleavage of Peptide Linkers
For researchers, scientists, and drug development professionals, the selective release of a therapeutic payload at a target site is a cornerstone of modern drug design. Enzymatically cleavable peptide linkers, particularly in the context of Antibody-Drug Conjugates (ADCs), represent a sophisticated strategy to achieve this goal. These linkers are engineered to be stable in systemic circulation but are readily cleaved by specific enzymes that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells. This guide provides an in-depth, objective comparison of the performance of various peptide linkers, supported by experimental data and detailed protocols, to empower you in the rational design of next-generation targeted therapeutics.
The Lynchpin of Targeted Therapy: Why Peptide Linker Selection is Critical
The efficacy and safety of an ADC are intrinsically tied to the properties of its linker. An ideal enzymatically cleavable linker must satisfy a delicate balance: it must be exceptionally stable in the bloodstream to prevent premature drug release and off-target toxicity, yet susceptible to rapid and efficient cleavage upon reaching the target cell. The choice of the peptide sequence, therefore, is not arbitrary but is a highly calculated decision based on the enzymatic landscape of the target tissue and the desired therapeutic window.
This guide will navigate the nuances of the most prevalent enzyme-linker systems, offering a comparative analysis of their cleavage kinetics, stability, and ideal use cases. We will also provide robust, self-validating experimental protocols to enable you to rigorously assess linker performance in your own laboratories.
A Comparative Analysis of Key Enzyme-Cleavable Peptide Linkers
The choice of an enzyme-linker system is dictated by the desired site of payload release. The most common strategies target either the acidic and enzyme-rich environment of the lysosome following internalization of the ADC, or the tumor microenvironment, which is often characterized by the upregulation of specific proteases.
Lysosomal Protease-Cleavable Linkers: The Workhorses of ADCs
Lysosomes are acidic organelles replete with a cocktail of proteases, making them an ideal environment for controlled drug release. Linkers designed for lysosomal cleavage are typically short peptide sequences recognized by enzymes such as Cathepsin B.
-
Valine-Citrulline (Val-Cit): The Gold Standard The Val-Cit dipeptide is arguably the most successful and widely utilized cleavable linker in ADC development.[1][2] It is renowned for its excellent plasma stability and efficient cleavage by Cathepsin B, an enzyme often overexpressed in tumor cells.[][4] The cleavage occurs between the citrulline residue and a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), which then rapidly releases the active drug.[5][6][7][8][9] While initially thought to be exclusively cleaved by Cathepsin B, it is now understood that other cathepsins (L, S, and F) can also process this linker.[5][6]
-
Valine-Alanine (Val-Ala): A Hydrophilic Alternative The Val-Ala dipeptide is another substrate for Cathepsin B. It exhibits lower hydrophobicity compared to Val-Cit, which can be advantageous in preventing aggregation of ADCs with high drug-to-antibody ratios (DAR).[10] However, its cleavage rate by Cathepsin B is generally considered to be slower than that of Val-Cit.[10]
-
Other Di- and Tetrapeptide Linkers: Research has explored a variety of other peptide sequences to fine-tune cleavage efficiency and stability. For instance, the tetrapeptide Gly-Gly-Phe-Gly (GGFG) is another cathepsin-cleavable linker used in successful ADCs.[11] Phenylalanine-Lysine (Phe-Lys) has also been investigated as an efficient substrate for Cathepsin B.[1][2]
Matrix Metalloproteinase (MMP)-Cleavable Linkers: Targeting the Tumor Microenvironment
MMPs are a family of zinc-dependent endopeptidases that are frequently overexpressed in the tumor microenvironment, where they play a crucial role in tumor invasion and metastasis.[12] Linkers containing MMP-sensitive sequences can enable drug release extracellularly, creating a "bystander effect" where the released drug can kill neighboring tumor cells that may not have internalized the ADC.
-
Common MMP-Cleavable Sequences: Peptide sequences such as Pro-Leu-Gly-Leu (PLGL) and Gly-Pro-Leu-Gly-Ile-Ala-Gly-Gln (GPLGIAGQ) have been incorporated into drug delivery systems as MMP-2 and MMP-9 substrates.[13][14] These linkers are designed to be cleaved within the tumor stroma, releasing the therapeutic agent in close proximity to the cancer cells.[12]
β-Glucuronidase-Cleavable Linkers: An Alternative Enzymatic Trigger
While not a peptide linker, the β-glucuronide linker is another important class of enzymatically cleavable linkers.[15] These linkers are cleaved by β-glucuronidase, an enzyme abundant in lysosomes and the tumor interstitium of some tumor types.[16][17] A key advantage of β-glucuronide linkers is their high hydrophilicity, which can help to mitigate the aggregation often seen with hydrophobic drug payloads.[15][17] They have demonstrated high plasma stability and efficacy in preclinical and clinical studies.[15][16][18]
Specialized Protease-Cleavable Linkers: For Niche Applications
-
Caspase-Cleavable Linkers: Caspases are a family of proteases that are activated during apoptosis (programmed cell death). Linkers containing caspase recognition motifs, such as Asp-Glu-Val-Asp (DEVD), can be incorporated into ADCs.[19] This creates a fascinating therapeutic paradigm: the initial release of the drug from a few cells can trigger apoptosis, which in turn activates caspases that can then cleave the linkers on neighboring ADCs, leading to a cascade of drug release and cell death.[19][20]
-
TEV Protease-Cleavable Linkers: Tobacco Etch Virus (TEV) protease is a viral cysteine protease with extremely high sequence specificity for its recognition site, Glu-Asn-Leu-Tyr-Phe-Gln-(Gly/Ser) (ENLYFQ(G/S)).[21][22][23] This high specificity minimizes the chances of off-target cleavage by endogenous proteases.[24] While extensively used for the removal of fusion tags from recombinant proteins, its application in therapeutic contexts like ADCs is an area of active research. The catalytic mechanism of TEV protease involves a catalytic triad of Cys-His-Asp.[22][25]
-
Sortase A: An Enzymatic Ligation Tool Sortase A, a transpeptidase from Staphylococcus aureus, is not used for cleavage-based drug release but rather for site-specific enzymatic ligation. It recognizes the LPXTG motif and catalyzes the formation of a peptide bond with an oligo-glycine nucleophile.[26][27][28][29] This allows for the precise, site-specific conjugation of payloads to antibodies, resulting in homogenous ADCs with a defined DAR.[26][27]
Quantitative Comparison of Linker Cleavage Kinetics
The efficiency of enzymatic cleavage is a critical determinant of a linker's performance. This is often quantified using Michaelis-Menten kinetics, where the catalytic efficiency of an enzyme for a particular substrate is given by the kcat/Km ratio. A higher kcat/Km value indicates a more efficient cleavage.
| Linker Sequence | Target Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Val-Cit | Cathepsin B | - | - | High | The most widely used cathepsin-cleavable linker, known for good plasma stability and efficient cleavage in lysosomes.[10] |
| Val-Ala | Cathepsin B | - | - | Moderate | Exhibits lower hydrophobicity than Val-Cit, which can be advantageous for ADCs with high drug-to-antibody ratios.[10] Cleaved at approximately half the rate of the Val-Cit linker.[10] |
| GPLGVRG | MMP-2 | - | - | - | An MMP-2 sensitive peptide used for controlled drug release in the tumor microenvironment.[12] |
| PLGLAG | MMP-9 | - | - | ~2.4 x 10⁴ | A hexapeptide showing good specificity for MMP-9.[13][30] |
| ENLYFQG | TEV Protease | - | - | High | Highly specific cleavage with minimal off-target effects. Primarily used in biotechnology applications.[21] |
Note: Specific kinetic parameters can vary depending on the experimental conditions, the nature of the conjugated payload, and the specific assay used. The table provides a general comparison based on available literature.
Experimental Protocols for Linker Evaluation
Rigorous and reproducible experimental protocols are essential for the validation of linker cleavage and the quantification of payload release.
Protocol 1: In Vitro Enzymatic Cleavage Assay with HPLC/LC-MS Detection
This protocol provides a general method for determining the kinetic parameters of peptide linker cleavage by a purified enzyme.
Objective: To determine the rate and extent of payload release from a peptide-drug conjugate upon incubation with a purified protease.
Materials:
-
Peptide-drug conjugate
-
Purified recombinant enzyme (e.g., Cathepsin B, MMP-2)
-
Assay Buffer (enzyme-specific, e.g., for Cathepsin B: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) or a specific enzyme inhibitor)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the peptide-drug conjugate in a suitable solvent (e.g., DMSO) and dilute it in the Assay Buffer to a series of concentrations (e.g., 0.1 to 10 times the expected Km).
-
Prepare a stock solution of the enzyme in Assay Buffer. The final enzyme concentration should be optimized to ensure a linear rate of product formation over the time course of the experiment.
-
-
Enzymatic Reaction:
-
In microcentrifuge tubes, combine the Assay Buffer and the substrate at various final concentrations.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the enzyme to each tube.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing the Quenching Solution to stop the reaction.
-
-
Sample Analysis by HPLC/LC-MS:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Inject the supernatant onto the HPLC or LC-MS system.
-
Monitor the decrease in the substrate peak and the increase in the product (released payload) peak over time.
-
Quantify the amount of cleaved product by integrating the peak area and comparing it to a standard curve.
-
-
Data Analysis:
-
For each substrate concentration, plot the concentration of the product formed against time. The initial velocity (V₀) is the slope of the linear portion of this curve.
-
Plot the V₀ values against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can then be calculated from Vmax and the enzyme concentration.
-
Diagram of In Vitro Enzymatic Cleavage Assay Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peptide Linkers - Creative Biolabs [creativebiolabs.net]
- 4. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation [biosyn.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 16. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. β-Glucuronide Linkers | BroadPharm [broadpharm.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Caspase-cleavable peptide-doxorubicin conjugate in combination with CD47-antagonizing nanocage therapeutics for immune-mediated elimination of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pages.jh.edu [pages.jh.edu]
- 22. TEV protease - Wikipedia [en.wikipedia.org]
- 23. blirt.eu [blirt.eu]
- 24. Unexpected tobacco etch virus (TEV) protease cleavage of recombinant human proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. TEV Protease His6 [protean.bio]
- 26. Sortase-Mediated Conjugation: Protein & Antibody Engineering - Bio-Connect [bio-connect.nl]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. Sortase–Mediated Transpeptidation for Site–Specific Modification of Peptides, Glycopeptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Sortase A Mediated Bioconjugation of Common Epitopes Decreases Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of a Novel MC-Gly-Gly-Phe Linker Cleavage Assay
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Antibody-Drug Conjugates (ADCs), the linker is not merely a tether but a critical determinant of therapeutic index, dictating the stability of the ADC in circulation and the efficiency of payload release upon internalization. The novel MC-Gly-Gly-Phe linker, designed for cleavage by lysosomal proteases, offers a promising alternative to established linkers. However, its adoption into drug development pipelines is contingent upon rigorous, validated assays that can accurately characterize its cleavage kinetics and stability.
This guide provides an in-depth comparison of an assay designed to validate the cleavage of the this compound linker against the industry-standard Valine-Citrulline (Val-Cit) linker. We will delve into the causality behind experimental choices, provide detailed protocols for key validation experiments, and present a framework for establishing a self-validating, trustworthy analytical system.
The Central Role of the Linker in ADC Efficacy
An ADC's journey begins in the bloodstream, a harsh environment where it must remain intact to avoid premature release of its cytotoxic payload, which could lead to systemic toxicity. Upon binding to its target antigen on a cancer cell, the ADC is internalized via endocytosis and trafficked to the lysosome. Inside the acidic, enzyme-rich lysosome, the linker must be efficiently cleaved to release the drug, leading to cell death. The this compound peptide sequence is engineered to be a substrate for specific lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.
Figure 1. Simplified workflow of ADC internalization and payload release.
Validating an assay for this linker is therefore not just about measuring a reaction; it's about building confidence in a critical pharmacological event.
Head-to-Head Comparison: this compound vs. Val-Cit Linker Cleavage Assays
The most established cathepsin-cleavable linker is Val-Cit-PABC. Any new linker assay must be benchmarked against this standard. The primary assay is typically a fluorescence resonance energy transfer (FRET) or quenched fluorescence assay, where cleavage of the peptide sequence separates a fluorophore from a quencher, producing a measurable signal.
| Parameter | This compound Assay | Val-Cit Assay (Industry Standard) | Rationale & Significance |
| Primary Target | Cathepsin B | Cathepsin B | Both linkers are designed for cleavage by the same lysosomal protease, making for a direct comparison of substrate efficiency. |
| Specificity | High selectivity for Cathepsin B over other proteases. | High selectivity, but some off-target cleavage by other cathepsins (L, S) can occur. | High specificity is crucial to ensure the payload is released predominantly inside the target cell's lysosome, minimizing off-target toxicity. |
| Cleavage Kinetics | To be determined (TBD). Expected to be rapid and efficient. | Well-characterized; efficient cleavage kinetics (kcat/Km). | The rate of cleavage directly impacts the speed and potency of the ADC's cytotoxic effect once internalized. |
| Serum Stability | TBD. Designed for high stability. | Generally high, but susceptible to slow cleavage by certain plasma proteases. | A linker that is unstable in serum will release its payload prematurely, leading to systemic toxicity and a reduced therapeutic window. |
| Assay Readout | Fluorogenic (e.g., AMC release) | Fluorogenic (e.g., AMC release) | Fluorogenic assays provide a sensitive, continuous readout suitable for kinetic studies and high-throughput screening (HTS). |
| HTS Suitability | Excellent. Amenable to microplate format. | Excellent. Widely used in HTS campaigns. | The ability to screen large libraries of ADC constructs or potential inhibitors requires a robust, scalable assay format. |
| Orthogonal Method | LC-MS/MS | LC-MS/MS | Liquid Chromatography-Mass Spectrometry provides definitive confirmation of the cleavage site and identifies all reaction products, serving as an essential validation tool. |
Experimental Validation Protocols: A Framework for Trust
The following protocols describe a self-validating system. By running the fluorogenic assay in parallel with negative controls and confirming results with an orthogonal LC-MS method, we build a trustworthy data package.
Protocol 1: Fluorogenic Cathepsin B Cleavage Assay
This protocol quantifies the kinetics of linker cleavage by recombinant human Cathepsin B.
1. Principle: The assay utilizes a substrate where the this compound sequence is flanked by a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) and a quencher. In its intact state, the substrate fluorescence is quenched. Upon cleavage by Cathepsin B, the AMC is released, and its fluorescence can be measured over time (Excitation: ~360-380 nm, Emission: ~460 nm).
2. Materials:
-
This compound-AMC substrate
-
Recombinant Human Cathepsin B (active)
-
Assay Buffer: 50 mM Sodium Acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5 (mimics lysosomal environment)
-
Cathepsin B specific inhibitor (e.g., CA-074)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader with kinetic reading capability
3. Step-by-Step Method:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Activate Cathepsin B by pre-incubating in Assay Buffer for 15 minutes at 37°C.
-
Prepare a 2X working stock of the this compound-AMC substrate in Assay Buffer.
-
Prepare a dilution series of a reference compound (e.g., free AMC) for standard curve generation.
-
-
Set Up Assay Plate:
-
Test Wells: 50 µL of Assay Buffer.
-
Negative Control (No Enzyme): 100 µL of Assay Buffer.
-
Inhibitor Control: 50 µL of Assay Buffer containing the Cathepsin B inhibitor.
-
Standard Curve: Wells with known concentrations of free AMC.
-
-
Initiate Reaction:
-
Add 50 µL of activated Cathepsin B enzyme to the "Test Wells" and "Inhibitor Control" wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Add 50 µL of the 2X substrate solution to all wells except the standard curve wells to initiate the reaction (Final Volume = 100 µL).
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence reader pre-set to 37°C.
-
Measure fluorescence kinetically every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "No Enzyme" control.
-
Plot the rate of fluorescence increase (RFU/min) for the test wells.
-
Convert the rate to pmol/min using the standard curve.
-
Confirm that the signal is abolished in the "Inhibitor Control" wells, which validates that the observed activity is from Cathepsin B.
-
Protocol 2: Serum Stability Assay
1. Principle: This assay assesses the linker's susceptibility to premature cleavage by proteases present in plasma. The protocol is similar to the cleavage assay, but the enzyme source is human serum or plasma.
2. Step-by-Step Method:
-
Prepare a solution of the this compound-ADC construct in 90% human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), take an aliquot of the mixture.
-
Immediately stop the reaction by precipitating proteins with an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the amount of intact ADC remaining and to detect any released payload.
3. Causality and Trustworthiness: A low rate of degradation in serum is a key indicator of a linker's suitability for in vivo applications. Comparing the degradation profile to a Val-Cit-ADC provides a direct benchmark. The use of LC-MS is critical here as it provides unambiguous identification and quantification of both the parent ADC and its fragments.
A Self-Validating Workflow
A scientifically sound validation strategy relies on a multi-faceted approach where different experimental setups corroborate each other. The workflow below illustrates how the primary fluorogenic assay is supported by essential controls and an orthogonal method.
Figure 2. Logical workflow for a self-validating assay system.
High-Throughput Screening (HTS) Readiness: The Z'-Factor
For an assay to be useful in a drug discovery setting, it must be robust and reproducible enough for HTS. The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[1] It takes into account both the dynamic range of the assay and the variability of the data.[2]
The formula is: Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., full cleavage).
-
μn and σn are the mean and standard deviation of the negative control (e.g., no enzyme).
An assay is considered excellent for HTS if its Z'-factor is between 0.5 and 1.0.[1][3] A marginal Z'-factor (between 0 and 0.5) indicates that the assay needs further optimization before being deployed for large-scale screening.[3]
By validating the this compound cleavage assay using this comprehensive framework, researchers and drug developers can generate a high-confidence data package. This ensures that decisions made during the lead optimization and candidate selection phases of ADC development are based on robust, reproducible, and scientifically sound evidence.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. (URL: [Link])
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. (URL: [Link])
-
On HTS. (2023, December 12). Z-factor. (URL: [Link])
-
Walters, W. P., & Namchuk, M. (2003). Designing screens: how to make your hits a hit. Nature Reviews Drug Discovery, 2(4), 259-266. (URL: [Link])
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of MC-Gly-Gly-Phe
For researchers at the forefront of drug development, particularly in the synthesis of antibody-drug conjugates (ADCs), linkers like MC-Gly-Gly-Phe (Maleimidocaproyl-glycyl-glycyl-phenylalanine) are indispensable tools.[1][2] However, the very reactivity that makes this compound a valuable linker also necessitates meticulous handling and disposal procedures to ensure personnel safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and chemical best practices.
The core principle underpinning the safe disposal of this compound is the deactivation of its reactive maleimide group.[3][4] This guide will elaborate on this critical step, alongside comprehensive procedures for waste segregation and management.
Hazard Identification and Immediate Safety Protocols
-
Acute Oral Toxicity : Harmful if swallowed.[5]
-
Skin Corrosion/Irritation : May cause skin irritation.[5]
-
Serious Eye Damage/Irritation : May cause serious eye irritation.[5]
-
Respiratory Irritation : May cause respiratory irritation, particularly in powdered form.[5]
Therefore, strict adherence to personal protective equipment (PPE) protocols is non-negotiable.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against accidental splashes of solutions or contact with airborne powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent direct skin contact with the compound. |
| Body Protection | A full-length laboratory coat. | To protect skin and clothing from spills and contamination. |
| Respiratory Protection | Work within a certified chemical fume hood. | Especially critical when handling the solid, powdered form to prevent inhalation.[4] |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact : Wash the affected area thoroughly with plenty of soap and water.[5]
-
Eye Contact : Flush eyes immediately with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[5]
The Core Principle: Deactivation of the Maleimide Group
The maleimide group is highly reactive towards thiols, which is the basis of its utility in bioconjugation.[2][6] To ensure safe disposal, this reactivity must be neutralized, a process often referred to as "quenching."[3][7] This is achieved by reacting the this compound waste with an excess of a thiol-containing compound.[4]
Experimental Protocol for Maleimide Deactivation:
-
Prepare a Quenching Solution : In a designated chemical fume hood, prepare a quenching solution of either β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer such as phosphate-buffered saline (PBS).[3][7]
Table 2: Recommended Quenching Solution Parameters
Reagent Recommended Concentration Molar Excess (vs. Maleimide) β-mercaptoethanol (BME) ~100 mM >10-fold dithiothreitol (DTT) ~100 mM >10-fold -
Reaction : In a designated hazardous waste container, add the liquid waste containing this compound to the quenching solution. For solid waste, first dissolve it in a minimal amount of a suitable solvent (like DMSO or DMF) before adding it to the quenching solution.[3][8]
-
Incubation : Gently mix the solution and allow the reaction to proceed for a minimum of 2 hours at room temperature.[3] This incubation period ensures the complete deactivation of the maleimide group.
Waste Segregation and Disposal Workflow
Proper segregation of waste streams is fundamental to safe and compliant laboratory practice. All materials that have come into contact with this compound must be treated as hazardous waste.
Disposal Decision Workflow
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-Gly, ADC linker, 2413428-36-9 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
Navigating the Handling of MC-Gly-Gly-Phe: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The advent of antibody-drug conjugates (ADCs) has revolutionized targeted therapeutics, with linker molecules like MC-Gly-Gly-Phe playing a pivotal role. As a senior application scientist, this guide provides essential, field-tested safety and logistical information for handling this critical reagent. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to foster a deep understanding of safe laboratory conduct.
Hazard Assessment: Understanding the Risks of this compound
A safety data sheet for the related compound, this compound-Gly-PAB-OH, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. The maleimide functional group is known to be reactive towards thiols, which are abundant in biological systems[2]. Furthermore, as with many research peptides, the full spectrum of its biological activity may not be completely characterized, necessitating a cautious approach[3].
Key Potential Hazards:
-
Oral Toxicity: Harmful if ingested.
-
Dermal and Ocular Irritation: Can cause irritation upon contact with skin and eyes.
-
Respiratory Irritation: Inhalation of the powdered form can irritate the respiratory tract.
-
Reactivity: The maleimide group can react with biological molecules.
-
Unknown Biological Activity: As a research chemical, all potential biological effects may not be known.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations grounded in risk mitigation.
| PPE Category | Specification and Rationale |
| Eye and Face Protection | Chemical Safety Goggles: Required to protect against splashes of solutions or airborne particles of the powder[3]. Face Shield: Recommended in addition to goggles when handling larger quantities or when there is a significant risk of splashing[3]. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene): These materials provide a robust barrier against the chemical. Double-Gloving: Recommended for direct handling of the compound, providing an extra layer of protection in case of a breach in the outer glove[3]. |
| Body Protection | Full-Length Laboratory Coat: Essential to protect skin and personal clothing from contamination[3]. |
| Respiratory Protection | Respirator: Necessary when weighing or otherwise handling the lyophilized powder to prevent inhalation of fine particles[3]. All work with the solid form should be conducted within a certified chemical fume hood to minimize airborne exposure[1]. |
Operational Plan: From Receipt to Disposal
A structured operational plan is crucial for maintaining a safe laboratory environment and ensuring the quality of your experimental results.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol for Donning and Doffing PPE
Donning (Putting On) PPE:
-
Lab Coat: Fasten completely.
-
Respirator: If handling powder, ensure a proper fit check is performed.
-
Safety Goggles/Face Shield: Adjust for a secure and comfortable fit.
-
Gloves: Pull the cuffs of the gloves over the cuffs of your lab coat sleeves. If double-gloving, don the first pair, then the second.
Doffing (Taking Off) PPE:
-
Outer Gloves (if double-gloved): Remove and dispose of in the designated chemical waste.
-
Lab Coat: Unfasten and roll it inside-out as you remove it to contain any contamination.
-
Inner Gloves: Remove by peeling them off from the cuff, turning them inside-out.
-
Safety Goggles/Face Shield: Remove by handling the strap, avoiding touching the front.
-
Respirator: Remove and dispose of or decontaminate according to manufacturer and institutional guidelines.
-
Wash Hands Thoroughly: Use soap and water.
Emergency Procedures: Be Prepared
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes[1].
-
Remove contaminated clothing.
-
Seek medical attention if irritation develops or persists.
Eye Contact:
-
Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open[1].
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention[1].
Inhalation:
-
Move the individual to fresh air immediately[1].
-
If breathing is difficult, provide respiratory support.
-
Seek medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water[1].
-
Seek immediate medical attention.
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection for powders.
-
For powders, gently cover with an absorbent material to avoid raising dust. Do not use a vacuum cleaner[4].
-
For solutions, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol) followed by soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of this compound. All waste generated should be treated as hazardous chemical waste.
Waste Segregation:
-
Solid Waste: Unused or expired this compound, contaminated gloves, pipette tips, and other consumables should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound and the first rinse of any glassware should be collected in a designated, labeled hazardous liquid waste container.
-
Empty Containers: The original container should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After triple-rinsing and air-drying in a fume hood, the label should be defaced before disposal in regular trash.
Deactivation of the Maleimide Group
To mitigate the reactivity of the maleimide group, it is best practice to quench it with a thiol-containing compound before disposal. This is particularly important for liquid waste streams containing significant amounts of the linker.
Experimental Protocol for Deactivation:
-
Prepare a Quenching Solution: In a fume hood, prepare a solution of a thiol-containing reagent such as β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS). A concentration of ~100 mM is typically sufficient.
-
Reaction: In a designated hazardous waste container, add the this compound waste to the quenching solution. A 10-fold molar excess of the thiol reagent is recommended to ensure complete reaction.
-
Incubation: Gently mix and allow the reaction to proceed for at least 2 hours at room temperature.
-
Disposal: The deactivated solution should be collected and disposed of as hazardous chemical waste.
All hazardous waste must be stored and disposed of in compliance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.
By adhering to these comprehensive safety protocols, researchers can confidently and safely handle this compound, fostering a secure research environment and advancing the development of next-generation therapeutics.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
